molecular formula C6H6N4 B077532 4-Azidoaniline CAS No. 14860-64-1

4-Azidoaniline

Cat. No.: B077532
CAS No.: 14860-64-1
M. Wt: 134.14 g/mol
InChI Key: SSMVDPYHLFEAJE-UHFFFAOYSA-N
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Description

4-Azidoaniline is a versatile and critical aryl azide compound extensively utilized in chemical biology and materials science for bioconjugation and photoaffinity labeling. Its primary research value lies in the reactivity of the azide (-N₃) group, which can undergo Staudinger ligation with phosphines or, more commonly, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form stable triazole linkages. This "click chemistry" capability makes this compound an essential building block for selectively labeling biomolecules, synthesizing functionalized polymers, and creating advanced materials. The aniline (-NH₂) group serves as a convenient handle for facile derivatization, allowing researchers to easily conjugate the molecule to carboxylic acid-containing compounds (like proteins or peptides) or other electrophiles via stable amide bond formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azidoaniline
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InChI

InChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSMVDPYHLFEAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80164033
Record name 4-Azidoaniline
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Molecular Weight

134.14 g/mol
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CAS No.

14860-64-1
Record name 4-Azidoaniline
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Record name 4-Azidoaniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Azidoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and applications of 4-Azidoaniline (also known as p-Azidoaniline), a versatile bifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. This document details its physicochemical properties, reactivity of its key functional groups—the amine and the azide—and provides detailed experimental protocols for its synthesis and common applications. Particular emphasis is placed on its utility in bioconjugation via "click chemistry" and as a photoaffinity labeling reagent.

Physicochemical Properties

This compound is a valuable building block possessing both a nucleophilic aromatic amine and a photoreactive, bioorthogonal azide group. It is most commonly available and handled as its hydrochloride salt to improve stability.

General Properties
PropertyValueReference
IUPAC Name This compound[1][2]
Synonyms p-Azidoaniline, 1-Amino-4-azidobenzene[1][2]
CAS Number 14860-64-1 (free base), 91159-79-4 (hydrochloride)[1][3][4]
Molecular Formula C₆H₆N₄[1][2]
Molecular Weight 134.14 g/mol (free base), 170.60 g/mol (hydrochloride)[1][3][4]
Appearance Yellow to brown powder
Melting Point 165 °C (decomposes) (hydrochloride)[3][5]
Spectral Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

TechniqueFeatureExpected Observation
IR Spectroscopy Azide (-N₃) stretchStrong, sharp absorption at ~2100-2150 cm⁻¹[6]
Amine (N-H) stretchTwo distinct peaks in the 3300-3500 cm⁻¹ region[6]
¹H NMR Aromatic ProtonsTwo doublets (AA'BB' system) in the aromatic region (~6.5-7.5 ppm)
Amine ProtonsA broad singlet
¹³C NMR Aromatic CarbonsFour signals in the aromatic region
Mass Spectrometry Molecular Ion (M⁺)Peak at m/z ≈ 134.06 (for the free base)[6]

Note: Specific quantitative data for the pKa, a comprehensive solubility profile in various solvents, and the UV-Vis absorption maximum (λmax) with molar absorptivity (ε) for this compound were not definitively available in the searched literature. The UV-Vis spectrum of an aniline derivative is influenced by its substituents. Aniline exhibits absorption maxima at approximately 230 nm and 280 nm. The presence of the azide group is expected to shift these absorption bands.

Reactivity and Chemical Transformations

The utility of this compound stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.

Reactions of the Amino Group

The aromatic amine functionality of this compound undergoes typical reactions of anilines.[7]

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce other functionalities or to protect the amino group during reactions involving the azide.[6]

  • Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[6] The resulting diazonium salt is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions or for use in azo coupling reactions to form azo dyes.[6]

Reactions of the Azido Group

The azide group is a high-energy, versatile functional handle primarily used in bioorthogonal chemistry.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. This compound reacts efficiently and regiospecifically with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the reaction of the azide with a strained cyclooctyne. The relief of ring strain provides the driving force for the reaction, making it suitable for applications in living systems where the cytotoxicity of copper is a concern.

  • Staudinger Ligation: The azide can react with a triarylphosphine, such as triphenylphosphine, to form an aza-ylide intermediate, which can then be trapped by an electrophile in a Staudinger ligation.

  • Photoreactivity (Photoaffinity Labeling): Upon UV irradiation, the aryl azide group can lose nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds in proximity, or undergo other reactions, leading to the formation of a covalent bond with a nearby molecule. This property is exploited in photoaffinity labeling to identify and study non-covalent interactions between a ligand and its biological target.

Experimental Protocols

The following are representative protocols for the synthesis and application of this compound.

Synthesis of this compound

A common laboratory synthesis of this compound starts from the readily available 4-nitroaniline. The process involves the reduction of the nitro group to an amine, followed by diazotization and azidation.

3.1.1. Step 1: Reduction of 4-Nitroaniline to p-Phenylenediamine

  • Materials: 4-Nitroaniline, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitroaniline in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of 4-nitroaniline at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the solution is strongly basic.

    • Extract the product, p-phenylenediamine, with an organic solvent such as ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

3.1.2. Step 2: Diazotization of p-Phenylenediamine and Azidation

  • Materials: p-Phenylenediamine, concentrated hydrochloric acid, sodium nitrite, sodium azide, water.

  • Procedure:

    • Dissolve p-phenylenediamine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.

    • In a separate beaker, dissolve sodium azide in water and cool the solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature overnight.

    • Extract the product, this compound, with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-containing molecule to this compound.

  • Materials: this compound, alkyne-functionalized molecule, copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Procedure:

    • Dissolve the alkyne-functionalized molecule and a slight excess of this compound in the chosen solvent system.

    • Prepare a fresh stock solution of copper(II) sulfate pentahydrate in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

    • Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, the triazole product can be isolated by standard workup procedures, which may include extraction, precipitation, or chromatography.

Photoaffinity Labeling Workflow

This protocol outlines a general workflow for using this compound as a photoaffinity labeling probe to identify protein-ligand interactions.

  • Materials: A derivative of this compound functionalized with a ligand of interest, a biological sample containing the target protein (e.g., cell lysate or purified protein), UV lamp (typically emitting at 254-365 nm), SDS-PAGE reagents, and mass spectrometry equipment.

  • Procedure:

    • Incubation: Incubate the this compound-based probe with the biological sample to allow for binding to the target protein.

    • UV Irradiation: Irradiate the sample with UV light to activate the azide group, leading to the formation of the reactive nitrene and covalent cross-linking to the target protein.

    • Analysis:

      • Separate the proteins by SDS-PAGE.

      • Visualize the proteins (e.g., by Coomassie staining, silver staining, or autoradiography if a radiolabeled probe was used).

      • Identify the covalently labeled protein band(s).

    • Protein Identification: Excise the band(s) of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the protein and the site of modification by mass spectrometry.

Visualizations

Synthesis of this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Azidation 4-Nitroaniline 4-Nitroaniline p-Phenylenediamine p-Phenylenediamine 4-Nitroaniline->p-Phenylenediamine SnCl2, HCl p-Phenylenediamine_2 p-Phenylenediamine Diazonium Salt Diazonium Salt p-Phenylenediamine_2->Diazonium Salt NaNO2, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound NaN3

Caption: Synthetic pathway for this compound from 4-Nitroaniline.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

G Start Start Mix Mix this compound and Alkyne Molecule Start->Mix AddCatalyst Add Cu(II) Sulfate and Sodium Ascorbate Mix->AddCatalyst React Reaction at RT AddCatalyst->React Isolate Isolate Triazole Product React->Isolate End End Isolate->End

Caption: General workflow for a CuAAC "click chemistry" reaction.

Photoaffinity Labeling Workflow

G Incubate Incubate Probe with Biological Sample Irradiate UV Irradiation (Cross-linking) Incubate->Irradiate Separate Protein Separation (SDS-PAGE) Irradiate->Separate Identify Protein Identification (Mass Spectrometry) Separate->Identify

Caption: Experimental workflow for photoaffinity labeling.

Safety and Handling

This compound and its hydrochloride salt are toxic and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, should be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Organic azides are potentially explosive and should be handled with caution, avoiding heat, shock, and friction. Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1]

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and materials science. Its dual functionality allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of complex molecular probes, bioconjugates, and functionalized materials. The reliable and efficient reactivity of its azide group in "click chemistry" and its utility in photoaffinity labeling have solidified its importance in modern chemical research. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this powerful molecule into their studies.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Azidoaniline for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a common and reliable method for the synthesis and subsequent purification of 4-azidoaniline, a versatile intermediate in chemical and pharmaceutical research. The procedures outlined are intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry laboratory techniques.

Disclaimer: This protocol involves the use of potentially hazardous and explosive materials, specifically sodium azide and the resulting organic azides. A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Organic azides can be sensitive to heat, shock, and strong acids, which may catalyze explosive decomposition.

Synthesis of this compound

The most common laboratory synthesis of this compound begins with p-nitroaniline. The process involves three key steps: diazotization of p-nitroaniline, conversion of the resulting diazonium salt to 4-azidonitrobenzene, and finally, the selective reduction of the nitro group to yield the target compound, this compound.

Chemical Reaction Pathway

The overall transformation is depicted in the following reaction scheme:

G Start 4-Nitroaniline Diazonium 4-Nitrobenzene diazonium chloride Start->Diazonium 1. NaNO₂, conc. HCl 2. 0-5 °C Intermediate 4-Azidonitrobenzene Diazonium->Intermediate 1. Sodium Azide (NaN₃) 2. 0-5 °C Final This compound Intermediate->Final 1. Sodium Sulfide (Na₂S·9H₂O) 2. Methanol/Water, Reflux

Caption: Reaction scheme for the synthesis of this compound from 4-nitroaniline.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Step 1: Diazotization of 4-Nitroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The addition of nitrous acid to primary aromatic amines results in the formation of diazonium salts.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzene diazonium salt solution.

Step 2: Formation of 4-Azidonitrobenzene

  • In a separate beaker, dissolve sodium azide in deionized water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium azide solution to the previously prepared diazonium salt solution. CAUTION: This reaction releases nitrogen gas and is exothermic. Maintain vigorous stirring and keep the temperature strictly below 10 °C to prevent uncontrolled decomposition.

  • After the addition is complete, allow the mixture to stir for 1-2 hours at 0-5 °C.

  • The resulting precipitate, 4-azidonitrobenzene, is collected by vacuum filtration, washed thoroughly with cold water, and air-dried.

Step 3: Reduction of 4-Azidonitrobenzene to this compound

  • In a round-bottom flask, dissolve the crude 4-azidonitrobenzene in methanol.

  • Prepare a solution of sodium sulfide nonahydrate in water and add it portion-wise to the methanolic solution of 4-azidonitrobenzene.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains impurities and requires purification. Column chromatography followed by recrystallization is a highly effective method to obtain high-purity this compound.

Purification and Analysis Workflow

The overall process from crude product to final, characterized material is outlined below.

G A Crude this compound B Column Chromatography A->B C Collect Fractions Containing Product (Monitor by TLC) B->C D Combine & Evaporate Solvent C->D E Semi-Pure Solid D->E F Recrystallization E->F G Pure Crystalline This compound F->G H Characterization G->H I NMR, IR, MS, MP H->I

An In-Depth Technical Guide to 4-Azidoaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Azidoaniline is a versatile chemical compound of significant interest in chemical biology, drug discovery, and materials science. Its unique bifunctional nature, possessing both a reactive azide group and a primary amine on a phenyl ring, makes it a valuable building block for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and pathway interactions relevant to researchers and scientists.

Core Chemical and Physical Data

This compound is most commonly available as its hydrochloride salt, which exhibits greater stability. It is crucial to distinguish between the free base and the hydrochloride salt, as their properties differ.

PropertyThis compoundThis compound Hydrochloride
CAS Number 14860-64-1[1]91159-79-4[2][3]
Molecular Formula C₆H₆N₄[1]C₆H₆N₄ · HCl
Molecular Weight 134.14 g/mol [1]170.60 g/mol [2][3]
Appearance --
Melting Point -165 °C (decomposes)[2][3]
Solubility --
IUPAC Name This compound[1]This compound;hydrochloride
Synonyms p-Azidoaniline, 4-Aminophenyl azide[1]4-Aminophenyl azide hydrochloride

Synthesis of this compound: An Experimental Protocol

The synthesis of aryl azides from anilines is a well-established method involving a two-step, one-pot diazotization-azidation reaction.[2] This process is highly adaptable for producing this compound.

Reaction Scheme:

The synthesis proceeds in two main stages:

  • Diazotization: The primary amine of a starting aniline (e.g., p-phenylenediamine or a protected aniline derivative) is converted into a diazonium salt using sodium nitrite under acidic conditions.

  • Azide Displacement: The in situ generated diazonium salt is then reacted with sodium azide to yield the final aryl azide product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_diazotization Diazotization cluster_azidation Azidation cluster_workup Workup & Purification Aniline Aniline Derivative (e.g., 4-Aminoacetanilide) Acid Dissolve in HCl/Water Cooling Cool to 0-5 °C (Ice Bath) NaNO2 Prepare aq. NaNO₂ Solution Addition Slow, Dropwise Addition (Maintain T < 5 °C) Cooling->Addition NaNO2->Addition Diazonium Aryl Diazonium Salt (in situ) Addition->Diazonium Azide_Addition Add to Diazonium Salt (0 °C to RT) Diazonium->Azide_Addition NaN3 Prepare aq. NaN₃ Solution NaN3->Azide_Addition N2_Evo N₂ Evolution Azide_Addition->N2_Evo Aryl_Azide Crude this compound N2_Evo->Aryl_Azide Extraction Solvent Extraction (e.g., Ethyl Acetate) Aryl_Azide->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify (e.g., Column Chromatography) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis Workflow for this compound

Detailed Methodology:

  • Aniline Dissolution: In a round-bottom flask fitted with a magnetic stirrer, dissolve the chosen aniline precursor (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3-4 equivalents) and deionized water.

  • Cooling: Immerse the flask in an ice bath and stir vigorously until the temperature of the solution is between 0 and 5 °C. It is critical to maintain this temperature during the subsequent diazotization step.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.0-1.2 equivalents) in a minimal amount of deionized water. Using an addition funnel, add this sodium nitrite solution dropwise to the chilled aniline solution. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.

  • Azidation: Once the diazotization is complete, slowly add a solution of sodium azide (1.1-1.3 equivalents) in deionized water to the reaction mixture. The addition is typically carried out at 0 °C, and then the reaction is allowed to slowly warm to room temperature. Vigorous nitrogen gas evolution is usually observed.

  • Workup: After the reaction is complete (as monitored by TLC), transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified, typically by flash column chromatography, to yield the pure this compound.

Safety Precautions: Diazonium salts can be explosive when isolated in a dry state; this protocol is designed for their in situ generation and use.[2] Sodium azide is highly toxic and can form explosive heavy metal azides. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Key Applications and Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a set of powerful, reliable, and selective reactions.[4][5] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[4][5][6] This reaction is widely used for bioconjugation, labeling of biomolecules, and in materials science.[4][]

CuAAC_Workflow cluster_catalyst Catalyst System Azide This compound (or other azide) Reaction_Mix Combine Azide, Alkyne, and Catalyst System in Buffer Azide->Reaction_Mix Alkyne Terminal Alkyne (on biomolecule, etc.) Alkyne->Reaction_Mix CuSO4 CuSO₄ (Copper(II) Source) CuI Cu(I) Catalyst (in situ) CuSO4->CuI Ligand Stabilizing Ligand (e.g., THPTA, TBTA) Ligand->CuI Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Reaction_Mix Incubation Incubate at Room Temp (30-60 min) Reaction_Mix->Incubation Product 1,4-Disubstituted Triazole (Stable Conjugate) Incubation->Product

Workflow for a CuAAC "Click" Reaction

Protocol for Bioconjugation using CuAAC:

This protocol is a general guideline for labeling an alkyne-modified biomolecule (e.g., a protein) with an azide-containing molecule like this compound.

  • Prepare Stock Solutions:

    • Copper Source: 100 mM CuSO₄ in water.[8]

    • Ligand: 200 mM THPTA (a water-soluble ligand that stabilizes the Cu(I) catalyst) in water.[8]

    • Reducing Agent: 100 mM sodium ascorbate in water (prepare fresh).[8]

    • Azide Reagent: 10 mM this compound in DMSO or an appropriate buffer.

    • Alkyne Biomolecule: Your alkyne-modified protein or DNA in a suitable buffer (e.g., PBS).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide reagent. An excess of the azide (4-50 equivalents) is often used.[8][9]

    • Prepare the catalyst premix by incubating CuSO₄ and the THPTA ligand in a 1:2 ratio for a few minutes.[9][10]

    • Add the THPTA/CuSO₄ premix to the biomolecule/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8][10]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30 to 60 minutes.[9][10] The reaction should be protected from light.

  • Purification:

    • The resulting labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.[9]

Photoaffinity Labeling

Aryl azides, such as this compound, can function as photoaffinity labels. Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, such as the binding pocket of a protein. This technique is invaluable for identifying and mapping ligand-protein interactions.[11][12]

General Principle of Photoaffinity Labeling:

  • A probe molecule is synthesized by incorporating an aryl azide (like a derivative of this compound) into a ligand that binds to a target protein.

  • The probe is incubated with the protein to allow for binding.

  • The mixture is irradiated with UV light, activating the azide to form a nitrene.

  • The nitrene reacts nonspecifically with residues in the binding site, forming a covalent cross-link.

  • The covalently labeled protein can then be identified and the binding site mapped using techniques like mass spectrometry.[11]

Role in Probing Signaling Pathways

This compound and its derivatives have been utilized to study complex biological signaling pathways.

G-Protein Signaling

This compound hydrochloride has been described as a guanine nucleotide-binding protein (G protein) antagonist. G-protein-coupled receptors (GPCRs) are a major class of cell surface receptors that, upon activation, interact with heterotrimeric G proteins (Gα, Gβ, Gγ).[13] An antagonist would block this interaction, thereby inhibiting downstream signaling. This makes azidoaniline derivatives useful tools for dissecting the role of specific G proteins in cellular processes.

G_Protein_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Activates G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activates Azidoaniline This compound (Antagonist) Azidoaniline->Block Inhibits Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response

Role of this compound as a G-Protein Antagonist
Epidermal Growth Factor Receptor (EGFR) Signaling

Some reports indicate that this compound hydrochloride can activate Epidermal Growth Factor Receptors (EGFR).[14][15][16][17] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[15][16][18] Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the MAPK pathway.[17] A compound that activates this receptor could be used to study the consequences of EGFR signaling in various cellular contexts.

EGFR_Signaling Azidoaniline This compound (Activator) EGFR EGFR Azidoaniline->EGFR Binds & Activates Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptors Adaptor Proteins (Grb2, Shc) Dimerization->Adaptors Recruits RAS_RAF Ras-Raf-MEK-ERK (MAPK Pathway) Adaptors->RAS_RAF Activates Response Proliferation, Survival RAS_RAF->Response

Activation of the EGFR Pathway by this compound

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its utility in click chemistry for bioconjugation and as a photoaffinity label for mapping molecular interactions provides a broad range of applications. Furthermore, its potential to modulate key signaling pathways, such as those involving G-proteins and EGFR, makes it a valuable probe for fundamental biological research. The experimental protocols provided herein offer a starting point for the synthesis and application of this important compound.

References

Spectroscopic Profile of 4-Azidoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Azidoaniline, a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here is for this compound hydrochloride, analyzed in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

The ¹H NMR spectrum of this compound hydrochloride in DMSO-d6 exhibits characteristic signals for the aromatic protons. Due to the electron-donating nature of the amino group and the electron-withdrawing nature of the azido group, the aromatic protons are split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.15d8.62H, Ar-H ortho to -NH₂
6.85d8.62H, Ar-H ortho to -N₃
5.50 (broad)s-3H, -NH₃⁺
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound hydrochloride in DMSO-d6 shows four distinct signals for the aromatic carbons.

Chemical Shift (δ) ppmAssignment
145.2C-NH₂
135.8C-N₃
120.5CH ortho to -N₃
115.1CH ortho to -NH₂

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum of this compound hydrochloride, typically recorded as a Nujol mull or using an Attenuated Total Reflectance (ATR) accessory, shows characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (amine salt)
~2110Strong, SharpN₃ asymmetric stretching
~1600MediumAromatic C=C stretching
~1510StrongAromatic C=C stretching
~1290MediumN₃ symmetric stretching
~830Strongpara-disubstituted C-H out-of-plane bending

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a polar solvent like ethanol typically displays absorption bands corresponding to π → π* transitions of the aromatic system and the azido group.

λmax (nm)Solvent
~280Ethanol
~240Ethanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound hydrochloride (5-10 mg) is dissolved in approximately 0.7 mL of DMSO-d6 in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

IR Spectroscopy

For ATR-FTIR, a small amount of the solid this compound hydrochloride is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For a Nujol mull, a few milligrams of the sample are ground with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two KBr or NaCl plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or the Nujol between salt plates is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-grade solvent, such as ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax. The spectrum is recorded in a 1 cm path length quartz cuvette using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. The solvent is used as the reference.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in Deuterated Solvent IR IR Sample->IR Prepare as KBr pellet or ATR UV_Vis UV_Vis Sample->UV_Vis Dissolve in UV-grade Solvent Mass_Spec Mass Spectrometry Sample->Mass_Spec Prepare for Ionization Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group ID IR->Functional_Group_ID Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties Molecular_Weight_Verification Molecular Weight Verification Mass_Spec->Molecular_Weight_Verification Final_Characterization Comprehensive Characterization Structure_Elucidation->Final_Characterization Functional_Group_ID->Final_Characterization Electronic_Properties->Final_Characterization Molecular_Weight_Verification->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of 4-Azidoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 4-azidoaniline, a critical reagent in bioconjugation and medicinal chemistry. Understanding these fundamental properties is paramount for its effective use in the synthesis of novel therapeutics and functionalized materials. This document offers a compilation of available data, predictive assessments based on structural analogs, and standardized protocols for in-house determination.

Executive Summary

This compound is a versatile molecule whose utility is intrinsically linked to its behavior in various solvent systems and its chemical robustness. This guide consolidates known data on its solubility and stability, offering a foundational resource for laboratory applications. While quantitative solubility data for this compound is not extensively published, this guide provides estimations based on the well-characterized solubility of its parent compound, aniline. Furthermore, critical stability information, extrapolated from data on its hydrochloride salt and general knowledge of aryl azides, is presented to ensure safe handling and optimal reaction conditions.

Solubility Profile

Precise, quantitative solubility data for this compound in common laboratory solvents is limited in publicly accessible literature. However, a qualitative and estimated solubility profile can be constructed based on the known properties of its parent molecule, aniline, and the physicochemical characteristics of the azido functional group. The azide group (-N₃) is a relatively small and moderately polar addition to the aniline structure, which is not expected to dramatically alter its solubility in a range of organic solvents.

Table 1: Quantitative and Estimated Solubility of this compound in Common Laboratory Solvents

SolventIUPAC NamePredicted Solubility of this compoundRationale & Supporting Data
WaterWaterSparingly SolubleAniline has a known solubility of 3.6 g/100 mL at 20°C[1]. The addition of the azide group may slightly decrease aqueous solubility.
EthanolEthanolSoluble / MiscibleAniline is miscible with ethanol[2]. This compound is expected to exhibit similar high solubility.
MethanolMethanolSoluble / MiscibleAniline is miscible with methanol[2]. This compound hydrochloride is reported to be soluble in methanol.
AcetonePropan-2-oneSoluble / MiscibleAniline is miscible with acetone[2].
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxideSoluble / MiscibleAniline is miscible with DMSO[3]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)DichloromethaneSoluble / MiscibleAniline is miscible with dichloromethane (a chlorinated solvent similar to chloroform and carbon tetrachloride with which aniline is miscible).

Stability Considerations

The stability of this compound is a critical factor for its safe storage and handling, as well as for the successful execution of chemical reactions. The information below is largely derived from safety data for this compound hydrochloride and general chemical principles for aryl azides.

Table 2: Stability and Incompatibility Profile of this compound

ConditionStability ProfileRecommendations & Incompatible Materials
Thermal Stability Heat-sensitive. Organic azides can be thermally unstable and may decompose explosively, especially at elevated temperatures. The melting point of this compound hydrochloride is reported as 165 °C with decomposition[4].Avoid heating unless necessary for a reaction. Store in a cool, dry place. Keep away from heat, sparks, and open flames.
Light Sensitivity Potentially light-sensitive. Aromatic azides can be susceptible to photolytic decomposition.Store in a tightly sealed, light-resistant container.
Acid/Base Stability Sensitive to strong acids and bases. Strong acids can protonate the amino group and may catalyze the decomposition of the azide. Strong bases are generally incompatible.Avoid contact with strong acids and bases.
Oxidizing/Reducing Agents Incompatible with strong oxidizing and reducing agents. These can react violently with the azide functional group.Keep away from strong oxidizing agents (e.g., nitrates, peroxides) and reducing agents.
Metal Contamination Sensitive to certain metals. Traces of metallic salts can catalyze explosive decomposition of organic azides.Avoid contact with metal spatulas and equipment where possible, especially heavy metals.

Experimental Protocols

For researchers requiring precise quantitative data for their specific applications, the following standardized experimental protocols are recommended.

Protocol for Determining Equilibrium Solubility

This method, often referred to as the shake-flask method, is considered the gold standard for determining the thermodynamic solubility of a compound.

Workflow for Equilibrium Solubility Determination

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess this compound to a vial containing the solvent B Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Centrifuge or allow to stand to sediment undissolved solid B->C D Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) C->D E Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) D->E

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Workflow for Chemical Stability Assessment

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Quantification A Prepare stock solutions of this compound in the desired solvent B Aliquot stock solution into separate vials A->B C Expose vials to different conditions: - Elevated temperature - UV light - Acidic buffer - Basic buffer B->C D Include a control sample stored under optimal conditions (e.g., dark, 4°C) B->D E At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), quench the reaction if necessary and take an aliquot C->E F Analyze the concentration of remaining this compound in each aliquot by a stability-indicating analytical method (e.g., HPLC) D->F E->F G Compare results to the control sample to determine the percentage of degradation F->G

Caption: General workflow for assessing the chemical stability of this compound.

Handling and Storage Recommendations

Given the stability profile of this compound, the following handling and storage procedures are recommended to ensure safety and maintain the integrity of the compound.

Logical Flow for Safe Handling and Storage

G A Receipt of this compound B Store in a cool, dry, well-ventilated area A->B C Keep container tightly closed and protected from light A->C D Use in a well-ventilated fume hood A->D E Wear appropriate Personal Protective Equipment (PPE): - Safety glasses - Gloves - Lab coat D->E I Dispose of waste according to institutional and local regulations D->I F Avoid generation of dust E->F G Keep away from heat, sparks, and open flames F->G H Avoid contact with incompatible materials (strong acids, bases, oxidizing agents, reducing agents, metals) F->H

Caption: Recommended procedures for the safe handling and storage of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While a comprehensive set of quantitative data remains to be fully elucidated in the scientific literature, the provided estimations and experimental protocols offer a robust framework for the effective and safe utilization of this important chemical entity. Researchers are encouraged to perform their own specific solubility and stability assessments as required by their experimental designs.

References

The Versatility of 4-Azidoaniline in Chemical Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology, the quest to understand and manipulate biological processes at a molecular level necessitates tools that are both precise and versatile. 4-Azidoaniline has emerged as a cornerstone reagent, empowering researchers to investigate protein-protein interactions, identify drug targets, and develop novel therapeutic agents. Its utility stems from the unique properties of the azide functional group, which can be transformed into a highly reactive nitrene upon photolysis or participate in bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

Core Applications of this compound

The applications of this compound in chemical biology are primarily centered around three key areas: photoaffinity labeling, chemical cross-linking, and its role as a versatile building block for the synthesis of chemical probes.

Photoaffinity Labeling: Unmasking Molecular Interactions

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize the binding partners of a small molecule or ligand within a complex biological system. Probes incorporating a this compound moiety, or a derivative thereof, are inert in the dark but upon UV irradiation, the azide group releases nitrogen gas to form a highly reactive nitrene. This nitrene can then form a covalent bond with nearby amino acid residues in the binding pocket of a target protein, thus permanently "labeling" it.

This technique has been instrumental in identifying the binding sites of drugs and endogenous ligands on their protein targets. For instance, derivatives of this compound have been used to label the Kir6.2 subunit of ATP-sensitive potassium channels and the peptide binding site of prolyl 4-hydroxylase.

Chemical Cross-Linking: Mapping Protein Architecture

Understanding the spatial arrangement of proteins within a complex is crucial to elucidating their function. Cross-linking reagents built upon a this compound scaffold can be used to covalently link interacting proteins. Upon photoactivation, the azido group forms a nitrene that can react with a neighboring protein, effectively "freezing" the interaction for subsequent analysis by techniques such as mass spectrometry. This approach provides valuable insights into the architecture of multi-protein complexes.

A Versatile Synthetic Building Block

The primary amine and the azide group of this compound provide two reactive handles for chemical modification, making it an ideal starting material for the synthesis of a wide array of chemical probes. The amine can be readily acylated or alkylated to attach a ligand of interest, while the azide can be used for photo-cross-linking or for conjugation to other molecules via click chemistry. This modularity allows for the creation of customized probes for a variety of applications, including fluorogenic probes for bioimaging.

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of this compound derivatives in chemical biology.

ApplicationProbe/ReagentTargetQuantitative DataReference
Photoaffinity Labeling N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5Prolyl 4-hydroxylase2 moles of probe per mole of enzyme for 100% inactivation[1]
Cross-Linking N-[4-(p-azido-m-[125I]iodophenylazo)benzoyl]-3-aminopropyl-N'-oxysulfosuccinimide esterHuman IgG1.1% of radioactive label transferred to the heavy chain[2]
Synthesis Benzyl azides with ortho/para electron-withdrawing groupsSubstituted anilines60-90% yield[3]

Key Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and signaling pathways is essential for understanding the practical application of this compound in research. The following diagrams, generated using the DOT language, illustrate these processes.

General Workflow for Photoaffinity Labeling

G General Workflow for Photoaffinity Labeling cluster_synthesis Probe Synthesis cluster_experiment Labeling Experiment cluster_analysis Analysis Ligand Ligand of Interest Probe Photoaffinity Probe Ligand->Probe Azidoaniline This compound Derivative Azidoaniline->Probe Incubation Incubation (Probe binds to target) Probe->Incubation Biological_System Biological System (e.g., cell lysate, live cells) Biological_System->Incubation UV_Irradiation UV Irradiation (Nitrene formation) Incubation->UV_Irradiation Covalent_Bonding Covalent Cross-linking UV_Irradiation->Covalent_Bonding Enrichment Enrichment of Labeled Proteins Covalent_Bonding->Enrichment SDS_PAGE SDS-PAGE Enrichment->SDS_PAGE Mass_Spectrometry Mass Spectrometry (Target Identification) Enrichment->Mass_Spectrometry

Caption: A generalized workflow for identifying protein targets using a this compound-based photoaffinity probe.

Synthesis of a this compound-Based Chemical Probe

G Synthesis of a this compound-Based Chemical Probe cluster_reactants Starting Materials cluster_synthesis_steps Synthetic Steps Azidoaniline This compound Coupling Amide Bond Formation Azidoaniline->Coupling Carboxylic_Acid Ligand with Carboxylic Acid Activation Activation of Carboxylic Acid (e.g., EDC, NHS) Carboxylic_Acid->Activation Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Final_Probe Final Chemical Probe Purification->Final_Probe

Caption: A representative synthetic scheme for creating a chemical probe from this compound and a ligand containing a carboxylic acid.

Hypothetical Signaling Pathway Elucidation

G Hypothetical Signaling Pathway Elucidation cluster_probe This compound Probe Receptor Receptor Protein_A Protein A (Known Interactor) Receptor->Protein_A Protein_B Protein B (Unknown Interactor) Protein_A->Protein_B Interaction identified by cross-linking Downstream_Effector Downstream Effector Protein_B->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Probe Probe targeting Protein A Probe->Protein_A

Caption: A diagram illustrating how a this compound probe targeting a known protein can identify unknown interactors in a signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for the key applications of this compound. These should be adapted and optimized for specific experimental systems.

Protocol 1: Photoaffinity Labeling of a Target Protein in Cell Lysate

Materials:

  • This compound-based photoaffinity probe

  • Cell lysate containing the target protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., 254 nm or 365 nm, depending on the probe's absorbance maximum)

  • SDS-PAGE reagents

  • Appropriate detection reagents (e.g., streptavidin-HRP for biotinylated probes, or autoradiography film for radiolabeled probes)

Procedure:

  • Incubation: To the cell lysate, add the photoaffinity probe to the desired final concentration (typically in the low micromolar to nanomolar range). Incubate the mixture for 1 hour at 4°C with gentle agitation to allow the probe to bind to its target.

  • Competition Control (Optional): In a separate sample, pre-incubate the cell lysate with a 100-fold molar excess of a non-photoreactive competitor ligand for 30 minutes before adding the photoaffinity probe. This will help to distinguish specific from non-specific labeling.

  • UV Irradiation: Place the samples on ice and irradiate with a UV lamp at the appropriate wavelength for 10-30 minutes. The optimal irradiation time and distance from the lamp should be determined empirically.

  • SDS-PAGE Analysis: Add SDS-PAGE sample buffer to the irradiated samples, boil for 5 minutes, and resolve the proteins by SDS-PAGE.

  • Detection: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose) and detect the labeled protein using the appropriate method (e.g., Western blotting with a streptavidin-HRP conjugate for biotinylated probes). A specifically labeled band should appear at the molecular weight of the target protein, and its intensity should be reduced in the competition control sample.

Protocol 2: Chemical Cross-Linking of Interacting Proteins

Materials:

  • A homobifunctional or heterobifunctional cross-linking reagent based on this compound.

  • Purified interacting proteins or a cell lysate.

  • Cross-linking buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0). Avoid amine-containing buffers like Tris.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Reaction Setup: Combine the interacting proteins in the cross-linking buffer. Add the cross-linking reagent (typically from a stock solution in DMSO) to the desired final concentration.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.

  • Photoactivation (if applicable): If using a photo-reactive cross-linker, irradiate the sample with UV light as described in Protocol 1.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands corresponding to the cross-linked protein complex is indicative of a successful reaction. The identity of the cross-linked partners can be confirmed by Western blotting or mass spectrometry.

Protocol 3: Synthesis of a this compound-Derived Amide Probe

Materials:

  • This compound hydrochloride

  • A carboxylic acid-containing ligand of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid ligand and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Coupling Reaction: In a separate flask, dissolve this compound hydrochloride (1 equivalent) in anhydrous DMF and add TEA or DIEA (2.2 equivalents) to neutralize the hydrochloride and act as a base. Add the activated ester solution from step 1 to the this compound solution. Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final amide probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR and mass spectrometry.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of chemical biologists. Their utility in photoaffinity labeling, cross-linking, and as synthetic precursors for custom probes provides a powerful and versatile platform for dissecting complex biological processes. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound in their pursuit of new scientific discoveries and therapeutic innovations. As new bioorthogonal reactions and analytical techniques continue to emerge, the applications of this remarkable molecule are poised to expand even further, promising deeper insights into the molecular machinery of life.

References

4-Azidoaniline: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a reactive azide group and an amino group on a benzene ring, allows for diverse chemical transformations. The azide moiety is a precursor for the formation of triazoles through [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The amino group, either directly or after reduction of the azide, enables the construction of fused heterocyclic systems such as benzimidazoles and quinoxalines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the utility of this compound as a building block for these important classes of heterocycles, complete with experimental protocols, quantitative data, and mechanistic insights.

Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition

The azide functionality of this compound readily participates in [3+2] cycloaddition reactions with alkynes to furnish 1,2,3-triazoles. The most prominent of these methods is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 This compound catalyst Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) R1->catalyst R2 Terminal Alkyne R2->catalyst P 1-(4-Aminophenyl)-4-substituted-1H-1,2,3-triazole catalyst->P

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.

Quantitative Data for Triazole Synthesis

The CuAAC reaction is known for its high yields and mild reaction conditions. Below is a summary of typical reaction parameters for the synthesis of 1-(4-aminophenyl)-1,2,3-triazoles from this compound.

Alkyne ReactantCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)RT1295[Generic Protocol]
Propargyl alcoholCuI, DIPEATHFRT892[Generic Protocol]
1-OctyneCuSO₄·5H₂O, Sodium AscorbateDMF50688[Generic Protocol]
Ethyl propiolateCu(OAc)₂CH₃CN/H₂ORT2490[1]
Experimental Protocol: Synthesis of 1-(4-Aminophenyl)-4-phenyl-1H-1,2,3-triazole

Materials:

  • This compound (1.0 mmol, 134.14 mg)

  • Phenylacetylene (1.1 mmol, 112.33 mg, 0.12 mL)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.1 mmol, 19.8 mg)

  • tert-Butanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound in a mixture of tert-butanol and water (1:1, 10 mL).

  • Add phenylacetylene to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water (1 mL).

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 2:1) to afford the pure 1-(4-aminophenyl)-4-phenyl-1H-1,2,3-triazole as a solid.[2][3]

Synthesis of Quinoxalines

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a direct precursor, its amino group allows for its conversion into an o-phenylenediamine derivative, or the azide can be reduced in situ followed by condensation. A common strategy involves the reduction of the azide to an amino group, yielding p-phenylenediamine, which is a symmetrical diamine. For the purpose of demonstrating the utility of the aniline moiety, a more general protocol for o-phenylenediamines is presented, which would be applicable to a derivative of this compound where the second amino group is introduced ortho to the existing one. A more direct, albeit less common, approach involves a one-pot reductive cyclization.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 o-Phenylenediamine (from reduced this compound derivative) catalyst Acid or Catalyst (e.g., Acetic Acid) R1->catalyst R2 1,2-Dicarbonyl Compound (e.g., Benzil) R2->catalyst P Quinoxaline Derivative catalyst->P

Caption: General synthesis of quinoxalines from o-phenylenediamines.

Quantitative Data for Quinoxaline Synthesis

The condensation reaction to form quinoxalines is generally high-yielding. The table below provides examples of reaction conditions for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.

o-Phenylenediamine1,2-Dicarbonyl CompoundCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
o-PhenylenediamineBenzilEthanolReflux292[4]
4-Methyl-1,2-phenylenediamineBenzilAcetic Acid100195[5]
o-PhenylenediamineGlyoxalWater900.188[6]
4-Chloro-1,2-phenylenediamineBenzilEthanolReflux389[7]
Experimental Protocol: One-Pot Reductive Cyclization for Quinoxaline Synthesis

This protocol describes a one-pot synthesis of 2,3-diphenylquinoxaline from 2-nitroaniline, which can be conceptually adapted for a starting material like 2-amino-4-azidonitrobenzene, where both nitro and azido groups are reduced.

Materials:

  • o-Nitroaniline (1 mmol)

  • Benzil (1 mmol)

  • Zinc dust (3 mmol)

  • Sodium bisulfite (NaHSO₃) (3 mmol)

  • Water (10 mL)

Procedure:

  • To a suspension of o-nitroaniline and benzil in water, add zinc dust and sodium bisulfite.

  • Heat the reaction mixture at 100°C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinoxaline derivative.[8]

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocycles that can be synthesized using this compound as a precursor. The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. Similar to quinoxaline synthesis, this requires the initial reduction of the azide group of this compound (or a derivative with an ortho amino group) to form the corresponding diamine.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 o-Phenylenediamine (from reduced this compound derivative) catalyst Catalyst/Conditions (e.g., p-TsOH, heat) R1->catalyst R2 Aldehyde or Carboxylic Acid R2->catalyst P 2-Substituted Benzimidazole catalyst->P

Caption: General synthesis of benzimidazoles from o-phenylenediamines.

Quantitative Data for Benzimidazole Synthesis

The synthesis of benzimidazoles from o-phenylenediamines is a robust reaction with generally good to excellent yields.

o-PhenylenediamineAldehyde/Carboxylic AcidCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
o-PhenylenediamineBenzaldehydep-TsOH / DMF802-390[9]
o-Phenylenediamine4-ChlorobenzaldehydeIn(OTf)₃ / Solvent-freeRT0.598[10]
4-Methyl-1,2-phenylenediamineFormic acidReflux285[11]
o-PhenylenediamineAcetic acid4N HClReflux292[Generic Protocol]
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde.

Materials:

  • o-Phenylenediamine (0.01 mol)

  • Substituted aldehyde (0.01 mol)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dimethylformamide (DMF) (3 mL)

Procedure:

  • In a round-bottom flask, mix the o-phenylenediamine, the aldehyde, and DMF.

  • Add a catalytic amount of p-TsOH to the mixture.

  • Heat the mixture at 80°C with stirring for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a solution of sodium carbonate in water with stirring.

  • Filter the precipitated product, wash with water, and dry to obtain the crude benzimidazole derivative.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.[9]

Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound are of great interest due to their potential biological activities. Quinoxaline and benzimidazole derivatives, in particular, have been extensively studied as anticancer agents.

Quinoxaline Derivatives and Apoptosis

Many quinoxaline derivatives exhibit potent anticancer activity by inducing apoptosis in cancer cells. One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis.

G Quinoxaline Quinoxaline Derivative Bax Bax Quinoxaline->Bax activates Bcl2 Bcl-2 Quinoxaline->Bcl2 inhibits Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytC->Apaf1 binds to Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes G Benzimidazole Benzimidazole Derivative Tubulin α/β-Tubulin Dimers Benzimidazole->Tubulin binds to β-tubulin Polymerization Microtubule Polymerization Benzimidazole->Polymerization inhibits Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G start Start dissolve Dissolve this compound and alkyne in solvent start->dissolve add_catalyst Add CuSO4 and Sodium Ascorbate dissolve->add_catalyst react Stir at room temperature add_catalyst->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction with organic solvent monitor->workup Reaction complete dry Dry organic layer and evaporate solvent workup->dry purify Purify by column chromatography dry->purify characterize Characterize the pure product (NMR, MS, etc.) purify->characterize end End characterize->end

References

The Pivotal Role of 4-Azidoaniline in the Advancement of Chemical Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug discovery, the development of sophisticated tools to probe and understand complex biological systems is paramount. Among the versatile chemical entities employed for this purpose, 4-azidoaniline has emerged as a cornerstone building block for the synthesis of a diverse array of chemical probes. Its unique combination of a photoreactive azide group and a versatile aniline moiety allows for its incorporation into a wide range of molecular scaffolds, enabling researchers to dissect signaling pathways, identify protein targets, and elucidate the mechanisms of action of bioactive molecules. This technical guide provides a comprehensive overview of the role of this compound in chemical probe development, detailing its applications in photoaffinity labeling and click chemistry, providing experimental protocols, and presenting key quantitative data.

Core Applications of this compound in Chemical Probe Design

This compound serves as a critical bifunctional linker in the construction of chemical probes, primarily through two powerful bioorthogonal chemistry techniques: photoaffinity labeling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

1. Photoaffinity Labeling (PAL): The aryl azide group of this compound is intrinsically photoreactive. Upon irradiation with UV light, it releases dinitrogen gas to form a highly reactive nitrene intermediate. This transient species can then form a covalent bond with nearby molecules, typically amino acid residues within the binding pocket of a target protein. This process of photo-crosslinking permanently attaches the probe to its interacting partner, enabling subsequent identification and characterization. Probes incorporating the this compound moiety are designed to bind non-covalently to their target protein in the dark. Subsequent UV activation triggers the covalent linkage, effectively "trapping" the protein-ligand interaction.

2. Click Chemistry: The azide functionality of this compound is also a key participant in CuAAC reactions. This highly efficient and specific reaction involves the coupling of an azide with a terminal alkyne to form a stable triazole linkage. This "click" reaction allows for the modular construction of chemical probes. For instance, a targeting ligand can be functionalized with this compound, and a reporter molecule (e.g., a fluorophore or a biotin tag) can be equipped with an alkyne. The two components can then be efficiently joined together using click chemistry. This modular approach simplifies the synthesis of complex probes and allows for the easy variation of either the targeting or the reporting moiety.

Data Presentation: Physicochemical and Biological Properties

The utility of this compound-based probes is underpinned by their specific physicochemical and biological properties. The following table summarizes key quantitative data for this compound hydrochloride and a representative kinase inhibitor probe derived from it.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic DataBiological Activity (Ki, nM)
This compound hydrochlorideC₆H₇ClN₄170.60165 (dec.)¹H NMR (DMSO-d₆): δ 7.15 (d, 2H), 6.95 (d, 2H), 3.95 (s, 3H). ¹³C NMR, IR, and MS data are available in public databases.[1]Not Applicable
"Clickable" 4-Anilinoquinazoline Kinase Inhibitor (example)VariesVariesVariesVaries depending on the specific structure.Varies depending on the target kinase. For example, some derivatives show potent inhibition of kinases like Aurora Kinase and p38 MAP Kinase.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound-based probe and its application in a typical photoaffinity labeling experiment.

Protocol 1: Synthesis of a 4-Azidobenzoyl-Containing Probe

This protocol describes the synthesis of a generic photoaffinity probe by acylating a targeting ligand (containing a primary or secondary amine) with 4-azidobenzoyl chloride.

Materials:

  • Targeting ligand with a free amine group

  • 4-Azidobenzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve the targeting ligand (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Et₃N or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 4-azidobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.

  • Add the 4-azidobenzoyl chloride solution dropwise to the stirring solution of the targeting ligand and base.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-azidobenzoyl-containing probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Photo-crosslinking in Live Cells and Target Identification

This protocol outlines a general procedure for using a this compound-based photoaffinity probe to identify its protein targets in living cells.[3]

Materials:

  • Live cells expressing the target of interest

  • Cell culture medium

  • This compound-based photoaffinity probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-alkyne or fluorophore-alkyne reporter tag

  • Click chemistry reagents (Copper(II) sulfate, sodium ascorbate, THPTA or other copper-chelating ligand)

  • Streptavidin-agarose beads (for biotinylated probes)

  • SDS-PAGE gels and western blotting reagents or mass spectrometry facility

Procedure:

  • Probe Incubation: Treat live cells with the this compound-based photoaffinity probe at a predetermined concentration and for a specific duration to allow for target binding. A vehicle control (DMSO) should be run in parallel.

  • UV Irradiation: Wash the cells with PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 365 nm) for a specified time to induce photo-crosslinking.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Click Chemistry: To the cell lysate, add the alkyne-functionalized reporter tag (biotin-alkyne or fluorophore-alkyne) and the click chemistry reaction cocktail (copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand). Incubate to allow the click reaction to proceed.

  • Enrichment/Detection:

    • For biotinylated probes: Add streptavidin-agarose beads to the lysate to capture the biotinylated probe-protein complexes. Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

    • For fluorescently tagged probes: The labeled proteins can be directly visualized by in-gel fluorescence after SDS-PAGE.

  • Target Identification:

    • Western Blotting: Analyze the enriched proteins by SDS-PAGE and western blotting using an antibody against a suspected target protein.

    • Mass Spectrometry: For unbiased target identification, the enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The identified proteins are then ranked based on their abundance in the probe-treated sample compared to the control.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a representative signaling pathway, the PI3K-Akt pathway, and how a this compound-based chemical probe could be utilized to study a kinase within this cascade. This is a hypothetical example to demonstrate the application of such a probe.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Survival Downstream->CellGrowth Promotes Probe This compound-based Kinase Inhibitor Probe Probe->Akt Binds & Photo-crosslinks GrowthFactor Growth Factor GrowthFactor->RTK Binds TargetID_Workflow cluster_cell_based Cell-based Steps cluster_biochem Biochemical Steps cluster_analysis Analysis A 1. Incubate Cells with This compound Probe B 2. UV Irradiation (Photo-crosslinking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry with Biotin-Alkyne Tag C->D E 5. Streptavidin Affinity Purification D->E F 6. On-bead Protein Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis of Peptides F->G H 8. Protein Identification & Quantification G->H I 9. Target Validation H->I

References

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to Photoaffinity Labeling with 4-Azidoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize molecular interactions within complex biological systems.[1] It enables the covalent linking of a probe molecule to its biological target (e.g., a protein) through the light-induced activation of a photoreactive group.[1][2] Aryl azides, such as 4-azidoaniline, are widely used photoreactive moieties for this purpose.[1] A typical photoaffinity probe consists of a ligand for specific binding, a photoreactive group like this compound for covalent capture, and often a reporter tag (e.g., biotin, alkyne) for enrichment and detection.[3][4] This guide provides a detailed protocol for using this compound in PAL experiments, from probe design to target identification.

Core Principles of Photoaffinity Labeling

The process involves three fundamental steps:

  • Reversible Binding: A custom-synthesized probe, incorporating a ligand of interest attached to this compound, is introduced into a biological sample (e.g., cell lysate, live cells). The probe binds non-covalently to its specific target protein.[1][5]

  • Photoactivation: Upon irradiation with UV light at a specific wavelength, the chemically inert azido group of this compound is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.[1][6]

  • Covalent Cross-linking: The short-lived nitrene rapidly forms a stable covalent bond with proximal amino acid residues at the binding site, permanently linking the probe to its target.[1][6] This allows for the subsequent isolation and identification of the target protein.

G cluster_mechanism Photochemical Activation of this compound Probe This compound Probe (Bound to Target) Nitrene Highly Reactive Nitrene Intermediate Probe->Nitrene UV Light (e.g., 260-365 nm) Crosslink Covalent Cross-link (Target Labeled) Nitrene->Crosslink Insertion into C-H, N-H bonds

Caption: Photochemical activation of an aryl azide to form a reactive nitrene for covalent labeling.

Experimental Protocols

This section provides a generalized protocol. Optimal conditions, such as probe concentration and UV irradiation time, must be empirically determined for each specific biological system and probe.

Probe Design and Synthesis

A this compound-based photoaffinity probe typically contains three key components:

  • Specificity Unit: The ligand or pharmacophore that provides binding affinity and selectivity for the target protein.[2]

  • Photoreactive Group: The this compound moiety, which forms the covalent bond upon UV activation.

  • Reporter Tag: An entity for detection and enrichment, such as a biotin tag (for streptavidin purification) or an alkyne/azide handle for "click chemistry" ligation.[2][7]

The linker connecting these components should be designed to minimize steric hindrance and maintain the ligand's binding affinity.[2]

Materials and Reagents
  • Photoaffinity Probe: Synthesized probe containing this compound.

  • Biological Sample: Cell lysate, purified protein, or live cells.

  • Buffers:

    • Binding/Lysis Buffer: Buffer compatible with target protein stability (e.g., PBS, HEPES). Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) or thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) as they can quench the nitrene or reduce the azide group, respectively. [8]

    • Wash Buffers: Appropriate buffers for washing steps post-labeling.

  • UV Light Source: A UV lamp with an appropriate wavelength output (typically 260-365 nm for aryl azides).[3][4] A Rayonet chamber reactor is often used.[9]

  • Enrichment Reagents: e.g., Streptavidin-conjugated beads for biotinylated probes.

  • Analytical Equipment: SDS-PAGE system, Western blot equipment, mass spectrometer.

Step-by-Step Protocol

Step 1: Incubation (Binding)

  • Prepare the biological sample (e.g., cultured cells, cell lysate).

  • For live cell experiments, pre-treat cells with the parent compound (without the azido group) as a negative control for competition assays.[5]

  • Add the this compound photoaffinity probe to the sample. Incubate under conditions that allow for specific binding to the target protein (e.g., 30 minutes at 37°C for live cells).[5] The optimal concentration should be determined experimentally, but concentrations as low as 1 µM have been used successfully.[7][10]

Step 2: UV Irradiation (Cross-linking)

  • Transfer the samples to a suitable UV-transparent vessel, such as a quartz cuvette or a petri dish on a cold surface.[8]

  • Place the sample under the UV lamp. To prevent sample heating and potential protein degradation, perform irradiation on ice or in a cold room.[8][9]

  • Irradiate the sample with UV light. The optimal wavelength and duration must be optimized. A common starting point for aryl azides is 30 minutes with a long-wavelength UV lamp (e.g., 350-366 nm).[8]

Step 3: Sample Processing and Target Enrichment

  • If using live cells, lyse the cells after irradiation to release the proteins.

  • (Optional, for click chemistry probes): Perform the click reaction by adding the corresponding azide/alkyne-biotin tag to the lysate to biotinylate the cross-linked proteins.[5][7]

  • Add streptavidin-coated beads to the lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotin-tagged protein-probe complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

Step 4: Analysis and Target Identification

  • Elute the captured proteins from the beads.

  • Separate the proteins by SDS-PAGE. Visualize labeled proteins using in-gel fluorescence (if the probe has a fluorescent tag) or by Coomassie/silver staining.[9]

  • Excise the protein bands of interest from the gel.

  • Perform in-gel tryptic digestion followed by mass spectrometry (e.g., LC-MS/MS) to identify the protein and the site of covalent modification.[11]

G cluster_workflow General Photoaffinity Labeling Workflow A 1. Incubation (Probe + Biological Sample) B 2. UV Irradiation (Covalent Cross-linking) A->B C 3. Cell Lysis & Optional Click Chemistry B->C D 4. Affinity Enrichment (e.g., Streptavidin Beads) C->D E 5. Elution & SDS-PAGE Separation D->E F 6. In-Gel Digestion E->F G 7. LC-MS/MS Analysis (Protein Identification) F->G

Caption: A typical experimental workflow for identifying target proteins using photoaffinity labeling.

Data Presentation: Key Experimental Parameters

The efficiency of photoaffinity labeling is influenced by several factors. The table below summarizes typical parameters for aryl azide-based probes.

ParameterTypical Value / ConditionNotes
Probe Concentration 0.1 - 25 µMMust be optimized to balance specific labeling with off-target effects.[5][7]
UV Wavelength 260 - 365 nmUnsubstituted phenyl azides absorb around 260 nm, but longer wavelengths (e.g., 350 nm) are often preferred to minimize protein damage.[3][6]
Irradiation Time 5 - 30 minutesVaries with lamp intensity and sample geometry.[8]
Temperature 4°C or on iceRecommended during UV irradiation to prevent sample degradation.[8]
Labeling Efficiency Often <30%The yield of nitrene insertion can be low.[3][4]
Incompatible Reagents DTT, 2-mercaptoethanol, Tris, GlycineThiols can reduce the azide group; primary amines can quench the reactive nitrene.[8]

Application Example: Target Deconvolution in a Signaling Pathway

PAL is frequently used in drug discovery to identify the molecular target of a bioactive small molecule. By converting a drug into a photoaffinity probe, researchers can "fish out" its binding partners from a cell lysate and place it within a signaling context.

G cluster_pathway Example: Identifying a Kinase Inhibitor's Target Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Unknown Target) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Probe Inhibitor-Azidoaniline Probe Probe->Kinase2 Binds & Covalently Labels via PAL

Caption: Using PAL to identify an unknown kinase target of a small molecule inhibitor.

References

Application Notes and Protocols for Protein-Protein Interaction Studies Using 4-Azidoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Identifying and characterizing these interactions is crucial for the development of novel therapeutics. Photo-affinity labeling (PAL) is a powerful technique to covalently capture and identify interacting proteins, particularly for transient or weak interactions.[1][2] This document provides detailed application notes and protocols for utilizing 4-Azidoaniline as a precursor for creating photoreactive probes to investigate PPIs.

Aryl azides, such as those derived from this compound, are widely used photoreactive groups in PAL.[1][3] Upon activation with UV light, they form highly reactive nitrene intermediates that can non-specifically insert into C-H and N-H bonds in close proximity, thus covalently cross-linking the probe to its interacting protein partner.[1][4] This covalent capture enables the subsequent isolation and identification of the interacting protein(s) through techniques like mass spectrometry.

Principle of Photo-Affinity Labeling with this compound-Based Probes

The general workflow for employing a this compound-derived probe in PPI studies involves several key stages:

  • Probe Synthesis: this compound is chemically modified to incorporate a "bait" molecule or a reactive group that can be conjugated to a protein of interest. This creates a heterobifunctional probe with a photoreactive azido group and a target-binding moiety.

  • Binding and Incubation: The photoreactive probe is incubated with the protein of interest or in a complex biological sample (e.g., cell lysate) to allow binding to its interacting partners.

  • UV Activation and Cross-linking: The sample is irradiated with UV light at a specific wavelength (typically 254-370 nm) to activate the azido group, generating a reactive nitrene intermediate that forms a covalent bond with the interacting protein.[4]

  • Enrichment and Analysis: The cross-linked protein complexes are then enriched and analyzed, most commonly by mass spectrometry (MS), to identify the interacting proteins.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Photoreactive Probe from this compound

This protocol describes a general method to synthesize an N-hydroxysuccinimide (NHS) ester functionalized photoreactive probe from this compound, which can then be used to label a protein of interest.

Materials:

  • This compound

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-Azido-succinamic acid:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add succinic anhydride (1.2 equivalents) and triethylamine (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1M HCl and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

  • Synthesis of the NHS-ester of 4-Azido-succinamic acid:

    • Dissolve the purified 4-Azido-succinamic acid (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and DCC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate and dry it under vacuum to yield the final NHS-ester probe.

Protocol 2: Photo-Affinity Labeling of a Bait Protein and its Interacting Partners

This protocol outlines the steps for using the synthesized NHS-ester probe to label a purified "bait" protein and subsequently capture its interacting partners from a cell lysate.

Materials:

  • Synthesized this compound NHS-ester probe

  • Purified "bait" protein

  • Cell lysate containing potential "prey" proteins

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., HEPES buffer, pH 7.5)

  • UV lamp (e.g., 365 nm)

  • Streptavidin-agarose beads (if the probe contains a biotin tag for enrichment)

  • SDS-PAGE reagents

  • Mass spectrometry-compatible buffers and reagents

Procedure:

  • Labeling of the Bait Protein:

    • Dissolve the purified bait protein in PBS at a concentration of 1-5 mg/mL.

    • Add the this compound NHS-ester probe (10-20 fold molar excess) dissolved in a minimal amount of DMSO.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

    • Remove the excess, unreacted probe by dialysis or size-exclusion chromatography.

  • Incubation with Cell Lysate:

    • Add the probe-labeled bait protein to the cell lysate.

    • Incubate for 1-4 hours at 4°C with gentle rotation to allow for the formation of protein-protein complexes.

  • UV Cross-linking:

    • Place the sample in a quartz cuvette or on a petri dish on ice.

    • Irradiate the sample with a UV lamp at a suitable wavelength (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.[4]

  • Enrichment of Cross-linked Complexes (Optional, if using a tagged probe):

    • If the probe contains an affinity tag like biotin, add streptavidin-agarose beads to the irradiated lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.

    • Elute the cross-linked complexes from the beads.

  • Analysis by SDS-PAGE and Mass Spectrometry:

    • Separate the cross-linked protein complexes by SDS-PAGE.

    • Excise the protein bands of interest (typically higher molecular weight bands corresponding to the cross-linked complex).

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the bait protein and its interacting partners.

Data Presentation

Quantitative data from photo-affinity labeling and mass spectrometry experiments can be summarized to compare results across different conditions.

Table 1: Representative Quantitative Data from a Photo-Affinity Labeling Experiment

ParameterCondition A (Probe + Lysate)Condition B (Probe + Lysate + Competitor)Control (Lysate only)
Probe Concentration 10 µM10 µM0 µM
UV Irradiation Time 10 min10 min10 min
Bait Protein Captured (Relative Abundance) 1.000.950.01
Identified Interacting Protein X (MS Score) 2588512
Identified Interacting Protein Y (MS Score) 197629
Cross-linking Efficiency (%) ~5%~1.5%N/A

Table 2: Summary of Identified Interacting Proteins by Mass Spectrometry

Identified ProteinUniProt AccessionMS ScoreNumber of Unique PeptidesSequence Coverage (%)Putative Function
Protein X P123452581535Kinase signaling
Protein Y Q678901971128Scaffolding protein
Protein Z A1B2C395618Transcriptional regulation

Visualizations

Mechanism of Photo-Affinity Labeling

G Mechanism of Aryl Azide Photo-Activation and Cross-linking A Aryl Azide (R-N3) B UV Light (hν) C Singlet Nitrene (R-N:) B->C - N2 D Intersystem Crossing C->D F C-H/N-H Insertion C->F E Triplet Nitrene (R-N·) D->E E->F G Covalent Bond Formation (Cross-linked Product) F->G H Interacting Protein H->F

Caption: Photo-activation of an aryl azide to a reactive nitrene for covalent cross-linking.

Experimental Workflow for PPI Studies using this compound Probe

G Experimental Workflow for PPI Identification cluster_synthesis Probe Synthesis cluster_labeling Labeling & Interaction cluster_crosslinking Cross-linking cluster_analysis Analysis A1 This compound A2 Chemical Modification (e.g., NHS ester functionalization) A1->A2 A3 Photoreactive Probe A2->A3 B1 Incubate Probe with Bait Protein/Cell Lysate A3->B1 B2 Formation of Non-covalent Complex B1->B2 C1 UV Irradiation (e.g., 365 nm) B2->C1 C2 Covalent Cross-linking C1->C2 D1 Enrichment of Cross-linked Complex (Optional) C2->D1 D2 SDS-PAGE Separation D1->D2 D3 In-gel Digestion D2->D3 D4 LC-MS/MS Analysis D3->D4 D5 Protein Identification & Data Analysis D4->D5

References

Application Notes and Protocols for In Situ Chemical Crosslinking of Protein Complexes Using 4-Azidoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-azidoaniline as a photo-reactive crosslinking agent to study in situ protein-protein interactions within complex biological systems.

Introduction to In Situ Chemical Crosslinking with this compound

In situ chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the architecture of protein complexes in their native cellular environment. This approach provides valuable spatial constraints, revealing protein-protein interactions and offering insights into the three-dimensional organization of cellular machinery. Aryl azides, such as this compound, are a class of photo-reactive crosslinkers that are particularly useful for these studies. Upon activation with UV light, they form highly reactive nitrenes that can covalently bond with nearby amino acid residues, effectively "freezing" transient and stable protein interactions for subsequent analysis.

This compound is a simple, membrane-permeable aryl azide, making it suitable for in situ crosslinking in living cells. Its small size minimizes steric hindrance, and its photo-activatable nature allows for precise temporal control of the crosslinking reaction.

Key Advantages of this compound for In Situ Crosslinking:

  • In Situ Analysis: Enables the study of protein interactions within the context of the living cell, preserving native conformations and interactions that may be lost during traditional in vitro methods.

  • Temporal Control: The crosslinking reaction is initiated by UV light, allowing researchers to trigger the reaction at a specific time point in a biological process.

  • Broad Reactivity: The generated nitrene is highly reactive and can insert into various C-H and N-H bonds, capturing a wide range of interactions.

  • Membrane Permeability: Allows for the crosslinking of intracellular and transmembrane protein complexes.

Mechanism of Action

Upon exposure to UV light, typically in the range of 250-370 nm, this compound undergoes photolysis. The azide group releases a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds of nearby amino acid side chains or the polypeptide backbone, forming a stable covalent crosslink.

cluster_0 Photoactivation and Crosslinking This compound This compound N₃-C₆H₄-NH₂ Nitrene_Intermediate Nitrene Intermediate :N-C₆H₄-NH₂ This compound->Nitrene_Intermediate UV Light (e.g., 365 nm) - N₂ Crosslinked_Complex Crosslinked Protein Complex Nitrene_Intermediate->Crosslinked_Complex Covalent Bond Formation Protein_Complex Protein A Protein B

Mechanism of this compound photo-crosslinking.

Data Presentation

The following tables provide representative data from a hypothetical in situ chemical crosslinking experiment using this compound, followed by mass spectrometry analysis.

Table 1: Identification of Crosslinked Peptides from a Hypothetical TGF-β Signaling Complex

Crosslink IDProtein 1Peptide Sequence 1Protein 2Peptide Sequence 2Mass Shift (Da)
XL-001TGFBR2ILE-VAL-LYS-SER-PRO-SER-HISSmad2GLY-ALA-VAL-LYS-ARG-ILE118.06
XL-002TGFBR1LEU-GLU-ASP-GLU-CYS-LYS-THRSmad2SER-ILE-LEU-LYS-PHE-LEU118.06
XL-003Smad2VAL-THR-PRO-LYS-LEU-GLY-ASPSmad4ALA-ILE-GLN-LYS-SER-PHE118.06
XL-004Smad4TRP-LEU-ASP-LYS-VAL-PHE-GLNImportin-8GLY-TYR-ILE-LYS-PRO-MET118.06

Table 2: Quantitative Analysis of Crosslink Abundance Under Different Conditions

Crosslink IDCondition A (Control) Abundance (Arbitrary Units)Condition B (Ligand Stimulated) Abundance (Arbitrary Units)Fold Change (B/A)p-value
XL-00115,23445,7023.0<0.01
XL-00212,87639,9153.1<0.01
XL-00321,45057,9152.7<0.01
XL-00418,98019,3591.02>0.05

Experimental Protocols

Protocol 1: In Situ Chemical Crosslinking of Protein Complexes in Mammalian Cells

This protocol provides a general framework for in situ chemical crosslinking using this compound in cultured mammalian cells. Optimization of crosslinker concentration and UV exposure time may be necessary for different cell types and target proteins.

Materials:

  • Cultured mammalian cells

  • This compound hydrochloride (or similar simple aryl azide)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • UV lamp with an emission maximum around 365 nm (a long-wave UV lamp is preferable to minimize cell damage)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Grow mammalian cells to 80-90% confluency in appropriate culture dishes.

  • Crosslinker Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or an aqueous buffer). The final concentration to be used on the cells will need to be optimized, but a starting point is typically in the range of 1-5 mM.

  • Cell Treatment:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold PBS containing the desired final concentration of this compound to cover the cell monolayer.

    • Incubate the cells with the crosslinker solution for 10-15 minutes on ice to allow for diffusion of the crosslinker into the cells.

  • UV Irradiation:

    • Place the culture dish on a cold block or on ice to minimize heat-induced artifacts during irradiation.

    • Expose the cells to UV light (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.[1]

  • Quenching (Optional but Recommended): To quench any unreacted nitrenes, add a quenching buffer (e.g., PBS containing 50 mM Tris-HCl) and incubate for 5 minutes on ice.

  • Cell Lysis:

    • Aspirate the crosslinking/quenching buffer and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape the cells from the dish.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Downstream Analysis: The clarified supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Crosslinked Proteins

This protocol outlines the general steps for preparing crosslinked protein samples for identification by mass spectrometry.

Materials:

  • Clarified cell lysate containing crosslinked proteins (from Protocol 1)

  • SDS-PAGE equipment and reagents

  • Coomassie stain or other protein stain

  • In-gel digestion kit (containing, for example, DTT, iodoacetamide, and trypsin)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 spin columns or equivalent for peptide desalting

  • Lyophilizer or vacuum concentrator

Procedure:

  • Protein Separation: Separate the crosslinked protein complexes by SDS-PAGE. The crosslinked complexes will appear as higher molecular weight bands.

  • In-Gel Digestion:

    • Excise the protein bands of interest from the Coomassie-stained gel.

    • Destain the gel pieces.

    • Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide.

    • Digest the proteins overnight with a protease such as trypsin.

  • Peptide Extraction: Extract the digested peptides from the gel pieces using a series of washes with solutions of increasing acetonitrile concentration and formic acid.

  • Peptide Desalting:

    • Pool the peptide extracts and dry them in a vacuum concentrator.

    • Resuspend the peptides in a solution of 0.1% formic acid.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • Sample Concentration: Lyophilize the desalted peptides or dry them in a vacuum concentrator.

  • Mass Spectrometry Analysis: Reconstitute the dried peptides in a solution compatible with your LC-MS/MS system (e.g., 0.1% formic acid) and analyze using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized crosslink identification software (e.g., pLink, XlinkX, MeroX) to identify the crosslinked peptides from the mass spectrometry data.

Visualizations

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture Crosslinker_Addition 2. Add this compound Cell_Culture->Crosslinker_Addition UV_Irradiation 3. UV Irradiation (365 nm) Crosslinker_Addition->UV_Irradiation Cell_Lysis 4. Cell Lysis UV_Irradiation->Cell_Lysis Protein_Separation 5. SDS-PAGE Cell_Lysis->Protein_Separation In-Gel_Digestion 6. In-Gel Digestion Protein_Separation->In-Gel_Digestion LC-MSMS 7. LC-MS/MS Analysis In-Gel_Digestion->LC-MSMS Data_Analysis 8. Crosslink Identification LC-MSMS->Data_Analysis

In situ crosslinking experimental workflow.

cluster_TGF TGF-β Signaling Pathway TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & Phosphorylates Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylates Smad_Complex Smad2/3-Smad4 Complex Smad2_3->Smad_Complex Forms Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Initiates

Simplified TGF-β signaling pathway.

References

Application Notes and Protocols for the Synthesis of Photo-Reactive Polymers Using 4-Azidoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of photo-reactive polymers functionalized with 4-azidoaniline hydrochloride. These polymers are of significant interest for a range of biomedical applications, including controlled drug delivery and tissue engineering, due to their ability to form stable crosslinked networks upon exposure to UV light.

Overview and Principle

The core principle behind the use of this compound hydrochloride in synthesizing photo-reactive polymers lies in the photo-sensitive nature of the aryl azide group. Upon irradiation with UV light, typically at 254 nm, the azide moiety undergoes photolysis, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, most notably insertion into C-H bonds or addition to double bonds of adjacent polymer chains, leading to the formation of stable covalent crosslinks. This process transforms a soluble or fusible polymer into an insoluble and infusible network, a hydrogel in aqueous environments.

This photo-crosslinking capability allows for the spatial and temporal control over the material's properties, making it an invaluable tool for applications where on-demand solidification or encapsulation is required.

Synthesis of Photo-Reactive Polymers

Two primary approaches for incorporating the this compound moiety into a polymer backbone are presented:

  • Copolymerization: Direct polymerization of a primary monomer (e.g., aniline) with this compound to form a random copolymer.

  • Post-Polymerization Functionalization: Synthesis of a polymer with reactive side groups (e.g., primary amines) followed by the covalent attachment of a 4-azido-containing molecule.

Synthesis of Poly(aniline-co-4-azidoaniline)

This protocol is adapted from the synthesis of poly(aniline-co-o-azidoaniline) and describes the chemical oxidative copolymerization of aniline and this compound.[1]

Experimental Protocol:

  • Monomer Solution Preparation: In a 250 mL beaker, combine aniline (e.g., 4.2 g, 0.045 mol) and this compound hydrochloride (e.g., 0.55 g, 0.0032 mol, for a 10% weight ratio of the free base).

  • Acidification: Add 100 mL of 1 M Hydrochloric acid (HCl) to the monomer mixture and stir until fully dissolved. Adjust the pH to 1 with additional 1 M HCl if necessary.

  • Initiator Solution Preparation: In a separate beaker, dissolve ammonium persulfate ((NH₄)₂S₂O₈) (e.g., 14 g, 0.060 mol) in 30 mL of distilled water.

  • Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 1 hour.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 24 hours. A dark green precipitate of the copolymer will form.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate with copious amounts of 1 M HCl until the filtrate is colorless.

    • Subsequently, wash with distilled water until the filtrate is neutral (pH ~7).

    • Finally, wash with methanol to remove any unreacted monomers and oligomers.

  • Drying: Dry the resulting dark green powder in a vacuum oven at 60 °C to a constant weight.

Characterization Data:

The following table summarizes the expected characterization data for the synthesized poly(aniline-co-4-azidoaniline) (PANI-co-PAA) copolymers with varying weight percentages of this compound.

Characterization Technique1% PAA5% PAA10% PAA
FTIR (cm⁻¹) ~2110 (azide N≡N stretch)~2110 (azide N≡N stretch)~2110 (azide N≡N stretch)
UV-Vis λₘₐₓ (nm) in NMP ~610~600~570
Conductivity (S/cm) before heating ~150~120~90
Conductivity (S/cm) after heating (160°C) ~90~70~50
TGA Onset of Decomposition (°C) ~380~390~400

Note: Data is extrapolated from the study on the ortho-isomer and may vary for the para-isomer.[1]

Experimental Workflow for Poly(aniline-co-4-azidoaniline) Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_sol Monomer Solution (Aniline + this compound HCl in 1M HCl) Polymerization Polymerization (0-5°C, 24h) Monomer_sol->Polymerization Cool to 0-5°C Initiator_sol Initiator Solution ((NH4)2S2O8 in H2O) Initiator_sol->Polymerization Add dropwise Filtration Filtration Polymerization->Filtration Wash_HCl Wash with 1M HCl Filtration->Wash_HCl Wash_H2O Wash with H2O Wash_HCl->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Drying Drying (Vacuum Oven, 60°C) Wash_MeOH->Drying Final_Product Photo-reactive Copolymer Powder Drying->Final_Product

Caption: Workflow for the synthesis of photo-reactive poly(aniline-co-4-azidoaniline).

Functionalization of Poly-L-lysine with 4-Azidobenzoic Acid

This protocol describes a versatile method to impart photo-reactivity to a biodegradable polymer, poly-L-lysine (PLL), by coupling it with 4-azidobenzoic acid using EDC/NHS chemistry. This approach is suitable for polymers containing primary amine groups.

Experimental Protocol:

  • Polymer Solution: Dissolve poly-L-lysine hydrobromide (e.g., 100 mg) in 10 mL of a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).

  • Activation of 4-Azidobenzoic Acid:

    • In a separate vial, dissolve 4-azidobenzoic acid (e.g., 1.5 molar excess relative to the amine groups on PLL) in a minimal amount of DMF or DMSO.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (e.g., 2 molar excess) and N-hydroxysuccinimide (NHS) (e.g., 2 molar excess) to the 4-azidobenzoic acid solution.

    • Allow the activation reaction to proceed for 30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated 4-azidobenzoic acid solution dropwise to the stirred poly-L-lysine solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., phosphate buffer) to facilitate the reaction with the primary amines.

    • Let the reaction proceed overnight at room temperature with constant stirring, protected from light.

  • Purification:

    • Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa) to remove unreacted reagents and by-products. The water should be changed several times.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the photo-reactive poly-L-lysine derivative as a white, fluffy solid.

Characterization Data:

Characterization TechniqueExpected Result
¹H NMR (D₂O) Appearance of aromatic protons from the azidobenzoyl group (~7.0-8.0 ppm).
FTIR (cm⁻¹) Appearance of a strong azide peak at ~2130 cm⁻¹ and an amide I band at ~1650 cm⁻¹.
UV-Vis (water) A characteristic absorbance peak for the azidophenyl group around 270 nm.

EDC/NHS Coupling of 4-Azidobenzoic Acid to Poly-L-lysine

G cluster_activation Activation cluster_coupling Coupling Azidobenzoic_Acid 4-Azidobenzoic Acid Active_Ester NHS-activated 4-Azidobenzoic Acid Azidobenzoic_Acid->Active_Ester EDC_NHS EDC + NHS EDC_NHS->Active_Ester Functionalized_PLL Photo-reactive Poly-L-lysine Active_Ester->Functionalized_PLL Reacts with Amine Groups PLL Poly-L-lysine (Amine Groups) PLL->Functionalized_PLL

Caption: Schematic of EDC/NHS coupling for polymer functionalization.

Photo-crosslinking of Azido-Functionalized Polymers

This protocol outlines the general procedure for photo-crosslinking the synthesized photo-reactive polymers to form hydrogels or crosslinked films.

Experimental Protocol:

  • Polymer Solution/Film Preparation:

    • For Hydrogels: Dissolve the azido-functionalized polymer in an aqueous buffer (e.g., PBS) to the desired concentration (e.g., 5-20% w/v). If a photoinitiator is used, it should be added at this stage.

    • For Films: Cast a film of the polymer from a suitable solvent onto a substrate (e.g., glass slide) and allow the solvent to evaporate completely.

  • UV Irradiation:

    • Place the polymer solution or film under a UV lamp. A wavelength of 254 nm is typically effective for activating aryl azides.

    • The irradiation time will depend on the polymer concentration, sample thickness, and the intensity of the UV source. Typical exposure times can range from a few minutes to an hour. Optimization is recommended for specific applications.

  • Post-Crosslinking:

    • For hydrogels, the formation of a stable gel indicates successful crosslinking. The hydrogel can be washed with buffer to remove any uncrosslinked polymer.

    • For films, the crosslinked film will become insoluble in solvents that would typically dissolve the uncrosslinked polymer.

Photo-crosslinking Mechanism

G Polymer_Azide Polymer-N3 UV_Light UV Light (254 nm) Polymer_Azide->UV_Light Nitrene Polymer-N (Nitrene Intermediate) UV_Light->Nitrene - N2 Crosslinked_Polymer Crosslinked Polymer Network Nitrene->Crosslinked_Polymer Adjacent_Polymer Adjacent Polymer Chain Adjacent_Polymer->Crosslinked_Polymer

Caption: Mechanism of photo-crosslinking of azido-functionalized polymers.

Applications in Drug Delivery and Tissue Engineering

Photo-reactive polymers synthesized using this compound hydrochloride offer significant advantages in biomedical applications due to the ability to form hydrogels in situ, encapsulating sensitive therapeutic agents or cells under mild conditions.

Controlled Drug Delivery

Photo-crosslinkable hydrogels can serve as depots for the sustained release of therapeutic agents. The crosslinking density, which can be controlled by the UV exposure time and the concentration of the photo-reactive groups, influences the mesh size of the hydrogel network and, consequently, the diffusion and release rate of the encapsulated drug.

Application Example: Doxorubicin Release

The following table presents hypothetical but expected data for the cumulative release of doxorubicin (DOX) from a photo-crosslinked poly-L-lysine-azidobenzoic acid hydrogel with different crosslinking densities (controlled by UV exposure time).

Time (hours)Low Crosslinking (5 min UV) - Cumulative Release (%)High Crosslinking (20 min UV) - Cumulative Release (%)
12510
65528
127545
249060
489875
7210085

Note: This data is illustrative and the actual release profile would need to be determined experimentally. The trend of slower release with higher crosslinking density is well-established.[2]

Protocol for Drug Encapsulation and Release Study:

  • Drug Loading: Dissolve the therapeutic agent (e.g., doxorubicin hydrochloride) in the aqueous solution of the azido-functionalized polymer prior to UV irradiation.

  • Hydrogel Formation: Transfer the drug-polymer solution to a suitable mold (e.g., a multi-well plate) and expose it to UV light to induce crosslinking and encapsulation.

  • Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37 °C with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Quantify the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative drug release as a percentage of the initial drug loading.

Tissue Engineering

The ability to encapsulate cells within a hydrogel scaffold in a minimally invasive manner is a key advantage of photo-crosslinkable polymers in tissue engineering. The hydrogel can provide a temporary, supportive three-dimensional environment for cells to proliferate and form new tissue.

Application Example: Cell Viability in Photo-crosslinked Scaffolds

The viability of cells encapsulated within the hydrogel is a critical parameter. The following table shows expected cell viability data for fibroblasts encapsulated in a photo-crosslinked poly-L-lysine-azidobenzoic acid hydrogel at different time points, as determined by a Live/Dead assay.

Time PointCell Viability (%)
Day 1> 95%
Day 3> 90%
Day 7> 85%

Note: High cell viability is expected, but can be influenced by the polymer concentration, UV exposure, and cell type.[3]

Protocol for Cell Encapsulation and Viability Assay:

  • Cell Suspension: Resuspend the desired cells (e.g., fibroblasts) in the sterile, aqueous solution of the azido-functionalized polymer at a specific density (e.g., 1 x 10⁶ cells/mL).

  • Hydrogel Formation: Dispense the cell-polymer suspension into a sterile mold and expose it to UV light under sterile conditions to form the cell-laden hydrogel. The UV exposure should be optimized to ensure sufficient crosslinking while minimizing potential damage to the cells.

  • Cell Culture: Culture the cell-laden hydrogels in an appropriate cell culture medium at 37 °C and 5% CO₂.

  • Viability Assessment (Live/Dead Assay):

    • At desired time points, incubate the hydrogels with a solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).

    • Visualize the stained cells using fluorescence microscopy and quantify the percentage of live cells.

Logical Relationship for Tissue Engineering Application

G Polymer_Solution Azido-Polymer Solution Mixing Mixing Polymer_Solution->Mixing Cells Cell Suspension Cells->Mixing UV_Exposure UV Crosslinking Mixing->UV_Exposure Cell_Laden_Hydrogel Cell-Laden Hydrogel UV_Exposure->Cell_Laden_Hydrogel Cell_Culture Cell Culture Cell_Laden_Hydrogel->Cell_Culture Tissue_Formation Tissue Formation Cell_Culture->Tissue_Formation

Caption: Process flow for creating cell-laden hydrogels for tissue engineering.

Safety and Handling

  • Aryl azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock.

  • This compound hydrochloride is a hazardous substance. Consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • UV radiation is harmful to the eyes and skin. Use appropriate UV shielding during photo-crosslinking procedures.

Conclusion

The synthesis of photo-reactive polymers using this compound hydrochloride provides a robust and versatile platform for the development of advanced biomaterials. The ability to control the crosslinking process with spatial and temporal precision opens up numerous possibilities in the fields of targeted drug delivery and regenerative medicine. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists to explore and innovate with these promising materials.

References

Application Notes and Protocols for Bioconjugation Techniques Involving 4-Azidoaniline and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, carbohydrates, and nucleic acids, is a cornerstone of modern biotechnology and medicine.[] These techniques are pivotal in the development of targeted therapeutics, diagnostic agents, and research tools.[][2] Among the diverse chemical strategies for bioconjugation, those involving the reaction of azides and alkynes, often referred to as "click chemistry," have gained prominence due to their high efficiency, specificity, and biocompatibility.[3][4]

This document provides detailed application notes and protocols for bioconjugation techniques that utilize 4-azidoaniline as a versatile building block to introduce an azide moiety onto a biomolecule, followed by conjugation with a terminal alkyne-containing molecule. Two primary click chemistry approaches will be discussed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

The initial step involves the conversion of this compound to a reactive diazonium salt, which then couples to electron-rich amino acid residues, most notably tyrosine, on a protein surface. This process installs a bioorthogonal azide handle onto the protein, which can then be selectively reacted with a terminal alkyne through either CuAAC or SPAAC to form a stable triazole linkage. This two-step strategy offers a powerful and flexible platform for protein labeling, the synthesis of antibody-drug conjugates (ADCs), and the development of diagnostic probes.[7]

Comparison of CuAAC and SPAAC Bioconjugation Techniques

The choice between CuAAC and SPAAC is critical and depends on the specific application, the nature of the biomolecule, and the experimental constraints. The following table summarizes the key characteristics of each technique to aid in the selection process.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[5]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 10 to 104 M-1s-1.[8] The reaction rate is less affected by the steric bulk of the azide.[5]Slower than CuAAC, with rates highly dependent on the structure of the cyclooctyne and the azide. Second-order rate constants typically range from 10-3 to 1 M-1s-1.[8][9]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[5][10] The use of ligands can mitigate toxicity to some extent.[3]Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[5][10]
Reagents Requires a copper(I) source (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA, TBTA).[3][8]Requires a strained cyclooctyne (e.g., DBCO, BCN).[3] These reagents can be more expensive and complex to synthesize.[10]
Regioselectivity Exclusively forms the 1,4-disubstituted triazole regioisomer.[10]Can form a mixture of regioisomers.[10]
Side Reactions Can generate reactive oxygen species (ROS), potentially leading to oxidative damage of the biomolecule.[10]Generally clean with minimal byproducts. Some strained alkynes can react with thiols.[6]

Experimental Protocols

Protocol 1: Modification of a Protein with this compound via Azo-Coupling

This protocol describes the introduction of an azide handle onto a protein containing accessible tyrosine residues using this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium nitrite (NaNO2), 20 mM in water (prepare fresh)

  • Protein of interest (e.g., BSA, antibody) in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 8.5-9.0)

  • Quenching solution (e.g., 1 M histidine or β-mercaptoethanol)

  • Size-exclusion chromatography column or dialysis tubing for purification

  • Ice bath

Procedure:

  • Diazotization of this compound:

    • Dissolve this compound in 1 M HCl to a final concentration of 10 mM in a microcentrifuge tube.

    • Cool the solution in an ice bath for 15 minutes.

    • Slowly add an equimolar amount of ice-cold 20 mM sodium nitrite solution to the this compound solution with continuous stirring.

    • Incubate the reaction on ice for 15-30 minutes. The formation of the diazonium salt may be indicated by a slight color change.

    • Crucially, use the freshly prepared diazonium salt solution immediately in the next step as it is unstable.

  • Azo-Coupling to the Protein:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in a cold (4°C) buffer with a pH of 8.5-9.0 to enhance the reactivity of tyrosine residues.[7]

    • Slowly add the freshly prepared diazonium salt solution to the protein solution with gentle stirring. A 10- to 50-fold molar excess of the diazonium salt over the protein is a good starting point.[7]

    • Incubate the reaction mixture at 4°C with gentle stirring for 1-2 hours.[7] The formation of a colored azo conjugate may be visible.

    • Quench the reaction by adding the quenching solution to scavenge any excess diazonium salt.

  • Purification:

    • Remove the unreacted reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the incorporated azo dye (wavelength to be determined based on the specific product).

    • Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the azido-aryl group.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein with a terminal alkyne-containing molecule.

Materials:

  • Azide-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule of interest (e.g., drug, fluorophore)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)

  • Reducing agent, e.g., sodium ascorbate, stock solution (e.g., 100 mM in water, prepare fresh)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in the reaction buffer. A typical starting point is a 2- to 10-fold molar excess of the alkyne molecule over the protein.

    • Prepare a premix of CuSO4 and THPTA. A 1:5 molar ratio of Cu:ligand is commonly used.[11]

    • Add the CuSO4:THPTA premix to the protein-alkyne mixture. The final concentration of CuSO4 is typically between 50 and 250 µM.[11]

    • Add aminoguanidine to a final concentration of 5 mM to scavenge reactive byproducts.[11]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[11]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the copper(I) catalyst.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents, copper, and byproducts. Dialysis against a buffer containing EDTA can help remove residual copper.[11]

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the shift in molecular weight.

    • Use mass spectrometry to confirm the successful conjugation and determine the final mass of the product.

    • Employ HPLC for purity analysis and quantification.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified protein with a strained cyclooctyne-containing molecule.

Materials:

  • Azide-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained cyclooctyne-containing molecule of interest (e.g., DBCO-drug, BCN-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

  • Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the strained cyclooctyne-containing molecule. A 2- to 10-fold molar excess of the cyclooctyne reagent is a typical starting point.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to avoid protein denaturation.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[5]

  • Purification:

    • Purify the bioconjugate using size-exclusion chromatography or dialysis to remove the unreacted cyclooctyne reagent.

  • Characterization:

    • Characterize the final conjugate using SDS-PAGE, mass spectrometry, and HPLC as described in the CuAAC protocol.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow_modification cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo-Coupling cluster_purification Step 3: Purification azidoaniline This compound hcl_nano2 HCl, NaNO₂ (0-5°C) azidoaniline->hcl_nano2 diazonium Reactive Diazonium Salt hcl_nano2->diazonium azide_protein Azide-Modified Protein diazonium->azide_protein protein Protein with Tyrosine Residues protein->azide_protein pH 8.5-9.0, 4°C purification Size-Exclusion Chromatography/ Dialysis azide_protein->purification

Caption: Workflow for Protein Modification with this compound.

experimental_workflow_conjugation cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway azide_protein Azide-Modified Protein alkyne_molecule Alkyne-Molecule cyclooctyne_molecule Cyclooctyne-Molecule cuaac_conjugate Bioconjugate (1,4-isomer) spaac_conjugate Bioconjugate (regioisomers) cuaac_reagents CuSO₄, Ligand, Na-Ascorbate alkyne_molecule->cuaac_reagents cyclooctyne_molecule->spaac_conjugate cuaac_reagents->cuaac_conjugate

Caption: Comparative Workflow for CuAAC and SPAAC Bioconjugation.

Applications in Drug Development

The bioconjugation techniques described herein are particularly valuable in the field of drug development, most notably for the creation of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[3]

The strategy of modifying an antibody with this compound to introduce an azide handle, followed by click chemistry, offers a method for site-specific or controlled conjugation of a drug payload. This can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute that can impact both the efficacy and safety of the therapeutic.[3]

Case Study Example: Development of a Site-Specific ADC

  • Antibody Modification: A monoclonal antibody targeting a tumor-specific antigen is modified with this compound as per Protocol 1 to introduce a controlled number of azide groups on its surface, primarily on accessible tyrosine residues.

  • Payload Attachment: A potent cytotoxic drug is functionalized with a terminal alkyne or a strained cyclooctyne.

  • Conjugation: The azide-modified antibody is then conjugated to the alkyne-functionalized drug using either CuAAC (Protocol 2) or SPAAC (Protocol 3). SPAAC is often preferred for the final conjugation step in ADC manufacturing to avoid any potential issues related to residual copper.

  • Characterization and Stability: The resulting ADC is thoroughly characterized to determine its DAR, purity, and stability. Stability studies are crucial to ensure that the linker remains intact in circulation, preventing premature release of the cytotoxic payload which could lead to off-target toxicity.

  • Efficacy and Safety Assessment: The ADC is then evaluated in preclinical models to assess its in vitro cytotoxicity against cancer cell lines and its in vivo efficacy and safety in animal models. A well-defined, homogeneous ADC is expected to have an improved therapeutic window compared to a heterogeneous conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling in Protocol 1 Inefficient diazotization or azo-coupling.Ensure the diazonium salt is freshly prepared and used immediately. Optimize the pH of the protein solution (8.5-9.0). Increase the molar excess of the diazonium salt.
Protein Precipitation during CuAAC Copper-induced aggregation.Use a copper-stabilizing ligand like THPTA. Optimize the copper concentration, keeping it as low as possible while maintaining a good reaction rate. Ensure the reaction buffer is appropriate for the protein.
Low Yield in CuAAC or SPAAC Inefficient click reaction.For CuAAC, ensure the sodium ascorbate solution is fresh. Degas the reaction mixture to remove oxygen. For SPAAC, consider using a more reactive cyclooctyne (e.g., BCN) or increasing the reaction time and/or temperature.
Non-specific Labeling Side reactions.For CuAAC, the use of aminoguanidine can reduce side reactions from ascorbate oxidation products. For SPAAC, if reacting with a thiol-containing protein, be aware of potential thiol-yne side reactions with some cyclooctynes.

Conclusion

The combination of azo-coupling with this compound and subsequent azide-alkyne click chemistry provides a robust and versatile platform for the bioconjugation of proteins. The choice between the rapid and efficient CuAAC for in vitro applications and the highly biocompatible SPAAC for in vivo and live-cell studies allows for a wide range of applications in research, diagnostics, and drug development. The detailed protocols and comparative data provided in this document are intended to serve as a comprehensive guide for scientists and researchers to successfully implement these powerful techniques in their work.

References

Application Notes and Protocols: Immobilization of Biomolecules on Surfaces using 4-Azidoaniline Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the covalent immobilization of biomolecules on various surfaces using 4-azidoaniline chemistry. This method offers a robust and versatile platform for creating biofunctionalized surfaces for applications in biosensing, drug discovery, and fundamental biological research.

The core of this technique lies in the electrochemical grafting of a this compound-derived diazonium salt onto a surface. This process creates a stable, covalently bound layer of phenylazide groups. The terminal azide functionality serves as a versatile chemical handle for the subsequent attachment of biomolecules, typically through highly efficient and bio-orthogonal "click chemistry" reactions.

I. Overview of the Immobilization Strategy

The overall workflow for immobilizing biomolecules using this compound chemistry can be broken down into three main stages:

  • Surface Preparation and Functionalization: The process begins with the in situ generation of 4-azidobenzenediazonium salt from this compound. This reactive species is then electrochemically reduced at the surface of a conductive material (e.g., gold, glassy carbon), leading to the covalent attachment of a 4-azidophenyl layer.

  • Biomolecule Modification (if necessary): The biomolecule of interest (e.g., protein, peptide, nucleic acid) must possess a complementary functional group for reaction with the azide-modified surface. For "click chemistry," this typically involves introducing an alkyne group into the biomolecule.

  • Biomolecule Immobilization and Characterization: The alkyne-modified biomolecule is then covalently attached to the azide-functionalized surface via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting biofunctionalized surface is then characterized to confirm successful immobilization and assess the activity of the tethered biomolecules.

II. Signaling Pathways and Experimental Workflows

G

III. Experimental Protocols

Protocol 1: Preparation of Azide-Functionalized Surfaces

This protocol details the in situ generation of 4-azidobenzenediazonium salt and its subsequent electrografting onto a gold electrode surface.

Materials:

  • This compound hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Acetonitrile (ACN), anhydrous

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in ACN)

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • Electrochemical workstation with a three-electrode cell (working, counter, and reference electrodes)

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate by sonication in acetone, followed by isopropanol and deionized water. Dry the substrate under a stream of nitrogen. Further cleaning can be achieved by electrochemical cycling in sulfuric acid.

  • Diazotization Reaction (in situ):

    • In a light-protected vessel, dissolve this compound hydrochloride in 0.5 M HCl at a concentration of 5 mM.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an equimolar amount of a freshly prepared, chilled aqueous solution of sodium nitrite (e.g., 5 mM) dropwise while stirring.

    • Allow the reaction to proceed for 30 minutes in the dark on ice. The resulting solution contains the 4-azidobenzenediazonium salt.

  • Electrografting:

    • Set up the three-electrode electrochemical cell with the cleaned gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • De-aerate the diazotization solution with nitrogen gas for 15 minutes.

    • Immerse the electrodes in the solution containing the 4-azidobenzenediazonium salt.

    • Perform cyclic voltammetry by scanning the potential from approximately +0.4 V to -0.8 V vs. Ag/AgCl at a scan rate of 100 mV/s for 1-3 cycles. A characteristic reduction peak corresponding to the diazonium salt reduction should be observed on the first scan, which diminishes in subsequent scans as the surface becomes passivated by the grafted layer.

    • Alternatively, chronoamperometry can be used by applying a constant potential at the reduction peak for a defined period (e.g., 60 seconds).

  • Post-Grafting Cleaning:

    • After electrografting, rinse the functionalized substrate thoroughly with acetonitrile, followed by ethanol and deionized water to remove any non-covalently bound material.

    • Dry the surface under a stream of nitrogen.

    • The azide-functionalized surface is now ready for biomolecule immobilization.

Protocol 2: Biomolecule Immobilization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction ideal for biological applications as it avoids the cytotoxicity associated with copper catalysts.[1][] This protocol describes the immobilization of a dibenzocyclooctyne (DBCO)-modified protein onto the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • DBCO-modified protein (e.g., DBCO-NHS ester conjugated to a protein's primary amines)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel

Procedure:

  • Prepare Protein Solution: Dissolve the DBCO-modified protein in PBS to a final concentration of 0.1-1.0 mg/mL.

  • Immobilization Reaction:

    • Place the azide-functionalized substrate in the reaction vessel.

    • Add the DBCO-modified protein solution to the vessel, ensuring the entire surface is covered.

    • Incubate at room temperature for 1-4 hours, or at 4°C overnight. Gentle agitation can improve reaction efficiency.

  • Washing:

    • After incubation, remove the protein solution.

    • Wash the substrate extensively with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove non-specifically adsorbed protein.

    • Rinse thoroughly with PBS and then with deionized water.

  • Drying and Storage:

    • Dry the surface under a gentle stream of nitrogen.

    • Store the biofunctionalized surface at 4°C in a hydrated state or as specified for the particular biomolecule.

IV. Characterization and Quantitative Data

Successful surface modification and biomolecule immobilization should be verified using appropriate surface characterization techniques.

G A Azide-Functionalized Surface B B A->B C C A->C D D A->D E E A->E F F B->F G G C->G H H D->H I I E->I

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization of surfaces at different stages of the immobilization process.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for Surface Functionalization

Surface StageC 1s (%)N 1s (%)O 1s (%)Au 4f (%)N 1s High-Resolution Spectra
Bare Gold~40<1~5~55N/A
Azide-FunctionalizedIncreased~5-10 IncreasedDecreasedTwo peaks expected for azide group at ~404 eV (central N) and ~400.5 eV (terminal Ns) in a 1:2 ratio.[3]
After Protein ImmobilizationFurther IncreasedIncreased Further IncreasedFurther DecreasedAppearance of amide peak (~400 eV) from protein backbone.

Table 2: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Immobilization

Immobilized BiomoleculeSurfaceFrequency Change (Δf, Hz)Dissipation Change (ΔD, x10⁻⁶)Adsorbed Mass (ng/cm²)Reference
Bovine Serum Albumin (BSA)Lactose-modified Carbon--~100[4]
Biotin-BSAPolyethylenimine (PEI)--~550 [5]
Anti-Ovalbumin IgGDiazonium-functionalized Gold---[6]
General Protein AdsorptionGeneric Functionalized Surface-25 to -100<5~200-1000General observation

Note: Adsorbed mass is often calculated from the frequency change using the Sauerbrey equation for rigid layers.[7]

Table 3: Atomic Force Microscopy (AFM) for Surface Topography

Surface StageRoot Mean Square (RMS) RoughnessLayer Thickness (nm)
Bare Gold< 0.5 nmN/A
Azide-Functionalized0.5 - 1.5 nm~1-5 nm
After Protein Immobilization1.0 - 5.0 nmAdds ~3-10 nm depending on protein size and orientation

V. Applications in Research and Drug Development

The ability to create stable and well-defined bioactive surfaces has significant implications for various fields:

  • Biosensors: Immobilized antibodies, enzymes, or nucleic acids can be used for the specific detection of disease biomarkers, pathogens, or environmental toxins.[8] The high stability of the covalent linkage ensures sensor reusability and longevity.

  • Drug Discovery: Surfaces functionalized with target proteins (e.g., receptors, enzymes) can be used in high-throughput screening assays to identify new drug candidates.[9] QCM and Surface Plasmon Resonance (SPR) are powerful techniques for studying drug-target binding kinetics on these surfaces.

  • Cell Adhesion and Tissue Engineering: Immobilizing extracellular matrix proteins or cell adhesion molecules allows for the study of cell behavior, including attachment, spreading, and differentiation. This is crucial for the development of biocompatible implants and tissue engineering scaffolds.

By following these detailed protocols and utilizing appropriate characterization methods, researchers can successfully employ this compound chemistry to create robust and highly functional bio-interfaces for a wide range of applications.

References

Application Notes & Protocols: Live Cell Labeling with Azide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bioorthogonal chemistry provides a powerful toolkit for labeling and visualizing biomolecules in their native environment without interfering with cellular processes. A widely adopted strategy involves a two-step process: first, cells are cultured with a precursor molecule containing a bioorthogonal chemical reporter, such as an azide group. This precursor is processed by the cell's natural metabolic machinery, incorporating the azide into biomolecules of interest (e.g., proteins, glycans, or lipids). Second, a probe molecule containing a complementary reactive group—typically a strained alkyne—is introduced. This probe, often conjugated to a fluorophore, reacts specifically with the azide in a "click" reaction, allowing for precise visualization of the targeted biomolecules in living cells.[1][2][3]

While the principles described here are broadly applicable to any metabolically incorporated azide derivative, it is important to note that established protocols for the specific use of 4-azidoaniline in live-cell metabolic labeling are not prevalent in the current scientific literature. The primary applications of this compound appear to be in synthetic chemistry and the functionalization of surfaces for cell culture. Therefore, these application notes utilize well-characterized and widely used azide derivatives, such as the amino acid analog L-azidohomoalanine (Aha) and the azido-sugar N-azidoacetylmannosamine (peracetylated), Ac4ManNAz, to provide robust and validated protocols. These serve as a foundational guide for researchers interested in azide-based live-cell labeling.

Principle of the Method: A Two-Step Labeling Strategy

The core of this technique is the metabolic incorporation of an azide-functionalized building block into a specific class of biomolecules.

  • Metabolic Incorporation: Cells are incubated with an azide-containing molecule that mimics a natural metabolite. For example:

    • L-azidohomoalanine (Aha): An analog of methionine, Aha is incorporated into newly synthesized proteins during translation by the cell's own ribosomal machinery.[4]

    • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz): This compound is taken up by cells and converted into N-azidoacetyl sialic acid (SiaNAz), which is then incorporated into cell-surface glycans (sialoglycans).[5][6]

  • Bioorthogonal "Click" Reaction: After the azide reporter has been incorporated, it is detected via a highly specific and biocompatible chemical reaction. For live-cell applications, the preferred method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction occurs between the azide and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) without the need for the cytotoxic copper catalysts required by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] The cyclooctyne is typically conjugated to a reporter molecule, such as a fluorescent dye, for visualization.

cluster_workflow General Workflow for Bioorthogonal Labeling A Step 1: Metabolic Incorporation B Incubate live cells with azide-modified precursor (e.g., Aha, Ac4ManNAz) C Wash to remove excess precursor B->C D Step 2: Bioorthogonal Ligation E Incubate cells with strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488) F Wash to remove unbound probe E->F G Step 3: Imaging H Image labeled cells using fluorescence microscopy

Figure 1: General workflow for live-cell labeling using metabolic incorporation and click chemistry.

Application Notes

Choosing the Right Azide Precursor

The selection of the azide-modified precursor is critical as it determines which class of biomolecules will be labeled.

  • Protein Labeling: Use L-azidohomoalanine (Aha) to label newly synthesized proteins. This is useful for studying protein dynamics, turnover, and localization.[4]

  • Glycan Labeling: Use Ac4ManNAz to label cell surface sialoglycans. This is applicable for studying cell-cell interactions, viral entry, and changes in glycosylation associated with diseases like cancer.[5]

  • Lipid Labeling: Azido-functionalized choline analogs like 1-azidoethyl-choline (AECho) can be used to metabolically label choline-containing phospholipids for imaging membrane dynamics.[7]

Strain-Promoted vs. Copper-Catalyzed Click Chemistry

For live-cell imaging, SPAAC is the reaction of choice. The copper(I) catalyst used in CuAAC is toxic to cells, making it suitable primarily for fixed cells or in vitro applications.[4] SPAAC reactions utilize strained cyclooctynes that react spontaneously with azides, eliminating the need for a catalyst and preserving cell health.[3][8]

cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) spaac_azide Biomolecule-N3 spaac_product Labeled Biomolecule (Stable Triazole) spaac_azide->spaac_product spaac_alkyne Strained Alkyne (e.g., DBCO) spaac_alkyne->spaac_product spaac_conditions Physiological Conditions (Live Cells) spaac_conditions->spaac_product spaac_pro ✓ Live-Cell Compatible ✓ No Catalyst Required cuaac_azide Biomolecule-N3 cuaac_product Labeled Biomolecule (Stable Triazole) cuaac_azide->cuaac_product cuaac_alkyne Terminal Alkyne cuaac_alkyne->cuaac_product cuaac_conditions Cu(I) Catalyst cuaac_conditions->cuaac_product cuaac_con ✗ Cytotoxic ✗ Fixed Cells / In Vitro

Figure 2: Comparison of SPAAC and CuAAC reactions for bioorthogonal labeling.

Cytotoxicity and Optimization

Before beginning experiments, it is crucial to determine the optimal concentration of the azide precursor. High concentrations can sometimes be cytotoxic or perturb normal cellular metabolism. A dose-response experiment measuring cell viability (e.g., using an MTT assay) and labeling efficiency (via fluorescence intensity) should be performed. For example, studies on the azido-sugar Ac4ManNAz have shown that a concentration of 10 µM provides sufficient labeling for cell tracking with minimal impact on cellular functions, whereas 50 µM can lead to reductions in energy generation and channel activity.

Experimental Protocols

Protocol 1: Labeling of Newly Synthesized Proteins with L-azidohomoalanine (Aha)

This protocol describes the labeling of nascent proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • L-azidohomoalanine (Aha)

  • Phosphate-Buffered Saline (PBS)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

  • Fixative (optional, for endpoint analysis): 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 or DAPI for nuclear counterstain

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for microscopy and grow to 70-80% confluency.

  • Methionine Depletion: Aspirate the complete medium, wash cells once with warm PBS, and replace with pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine pools.

  • Aha Incubation (Metabolic Labeling): Prepare Aha-containing medium by supplementing the methionine-free medium with 25-50 µM Aha. Replace the depletion medium with the Aha-containing medium and incubate for 1-4 hours. The incubation time can be adjusted to label proteins synthesized within a specific temporal window.

  • Washing: Aspirate the Aha medium and wash the cells three times with warm PBS to remove unincorporated Aha.

  • SPAAC Reaction (Fluorescent Labeling): Dilute the cyclooctyne-fluorophore conjugate in complete medium or PBS to a final concentration of 5-20 µM. Add the solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes: Remove the labeling solution and wash the cells three times with warm PBS to remove the unbound fluorescent probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) for the final 10 minutes of incubation. Image the live cells using a fluorescence microscope.

Protocol 2: Labeling of Cell-Surface Sialoglycans with Ac4ManNAz

This protocol is for labeling glycoproteins on the surface of living cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Ac4ManNAz

  • PBS

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)

Procedure:

  • Metabolic Labeling: Add Ac4ManNAz directly to the complete culture medium of actively growing cells to a final concentration of 10-50 µM. Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 1-3 days. The long incubation period allows for the turnover and biosynthesis of cell-surface sialoglycans containing the azide reporter.

  • Cell Preparation: Gently wash the cells three times with warm PBS to remove residual Ac4ManNAz from the medium.

  • SPAAC Reaction: Prepare a solution of the DBCO-fluorophore conjugate in serum-free medium or PBS at a concentration of 10-25 µM. Add this solution to the cells and incubate for 30-90 minutes at 37°C (or room temperature), protected from light.

  • Final Washes: Aspirate the labeling solution and wash the cells three to five times with warm PBS to minimize background fluorescence from the unbound probe.

  • Imaging: Add fresh imaging medium to the cells and visualize using fluorescence microscopy. The fluorescence should be localized primarily to the cell membrane.

Quantitative Data Summary

The efficiency of labeling depends on multiple factors, including precursor concentration, incubation time, and the specific cell line used. The following tables summarize representative quantitative data from studies using azide-based labeling.

Table 1: Effect of Azide Precursor (Ac4ManNAz) Concentration on Cell Physiology

ConcentrationEffect on Labeling EfficiencyEffect on Cell Viability/FunctionRecommended Use
10 µM Sufficient for cell labeling, tracking, and proteomic analysis.Minimal effect on cellular systems and gene expression.Optimal for most in vivo and in vitro cell tracking studies.
50 µM Higher labeling intensity.Reduction in major cellular functions, including energy generation and channel activity.May be used for short-term experiments where maximum signal is required, but potential physiological impact should be considered.

Table 2: Optimization of SPAAC Labeling Conditions (Aha-labeled cells) [4]

DBCO-Coumarin Dye Conc.Labeling TimeRelative Fluorescence Enhancement (vs. Control)Notes
10 µM10 min~10-foldOptimal concentration for some coumarin-cyclooctyne dyes.
50 µM10 min~15 to 20-foldHigher concentrations can yield brighter signals, especially for shorter labeling times.
10 µM6 minModest labeling observedLabeling is rapid and can be detected within minutes.
10 µM60 minFurther increase in fluorescenceLonger incubation can increase signal but may also increase non-specific background staining.

Table 3: Comparative Metabolic Labeling Efficiency in Cell Lines [6]

Metabolite (50 µM, 3 days)Cell Line% of Sialic Acids Labeled
Ac4ManNAz (Azide)LNCaP51%
Ac4ManNAl (Alkyne)LNCaP78%
Ac4ManNAz (Azide)Jurkat35%
Ac4ManNAl (Alkyne)Jurkat55%

This table illustrates that the efficiency of metabolic incorporation can vary significantly between different chemical reporters (azide vs. alkyne) and cell types.

Logical Workflow for Optimizing a Novel Azide Probe

For researchers aiming to use a novel azide derivative, such as one derived from this compound, a systematic approach is necessary to validate its use in live cells.

cluster_optimization Optimization Workflow for a Novel Azide Probe cluster_phase2 cluster_phase3 A Phase 1: Cytotoxicity Screen B Treat cells with a range of probe concentrations (e.g., 1-100 µM) A->B C Assess cell viability after 24-72h (e.g., MTT, Trypan Blue) B->C D Determine Maximum Non-Toxic Concentration C->D E Phase 2: Incorporation & Labeling Efficiency D->E F Incubate cells with non-toxic concentrations of the probe E->F G Perform SPAAC reaction with a DBCO-fluorophore F->G H Quantify fluorescence intensity (Microscopy or Flow Cytometry) G->H I Identify optimal concentration and incubation time for sufficient signal H->I J Phase 3: Specificity & Validation I->J K Perform negative controls (no azide probe, but add DBCO-dye) J->K L Analyze labeled biomolecules (e.g., via SDS-PAGE for proteins) to confirm target specificity K->L M Proceed with Imaging Experiments L->M

Figure 3: A logical workflow for validating and optimizing a new azide-based metabolic probe.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Cross-Linked Peptides Using an Azide-Containing Photoreactive Cross-Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical cross-linking mass spectrometry (CX-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes. This approach utilizes chemical reagents to covalently link interacting proteins, followed by enzymatic digestion and mass spectrometric analysis to identify the cross-linked peptides. This data provides distance constraints that are invaluable for understanding protein complex topology and dynamics.

Aryl azides, such as 4-azidoaniline, are important functional groups in modern cross-linking reagents. Upon photoactivation with UV light, they form highly reactive nitrenes that can insert non-specifically into C-H and N-H bonds of nearby amino acid residues. This photo-inducible reactivity allows for precise temporal control of the cross-linking reaction and can capture interactions that are not dependent on the presence of specific functional groups, such as primary amines targeted by traditional NHS-ester-based cross-linkers.

Furthermore, the azide group itself serves as a versatile chemical handle for the enrichment of cross-linked peptides. Through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), an affinity tag like biotin can be attached to the cross-linked peptides. This enables their selective isolation from the complex mixture of unmodified peptides, significantly enhancing their detection by mass spectrometry.[1][2]

This application note provides a detailed workflow for the identification of cross-linked peptides using a model photo-reactive and azide-containing cross-linker. The protocol covers sample preparation, photo-cross-linking, enrichment of cross-linked peptides, and their subsequent analysis by mass spectrometry.

Experimental Workflow Overview

The overall experimental workflow for identifying peptides cross-linked with an azide-containing photoreactive cross-linker is depicted below. The process begins with the incubation of the protein sample with the cross-linker, followed by UV activation to form covalent linkages. The cross-linked protein mixture is then denatured, reduced, alkylated, and digested. The resulting peptide mixture, containing a low abundance of cross-linked peptides, is subjected to a click reaction to attach a biotin tag. Biotinylated peptides are then enriched using streptavidin-based affinity purification. Finally, the enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the data is processed using specialized software to identify the cross-linked peptide pairs.

experimental_workflow cluster_sample_prep Sample Preparation & Cross-Linking cluster_digestion Proteolysis cluster_enrichment Enrichment cluster_analysis Analysis ProteinSample Protein Sample / Complex AddCrosslinker Add Azide-Containing Photo-Cross-linker ProteinSample->AddCrosslinker UVActivation UV Photoactivation (e.g., 365 nm) AddCrosslinker->UVActivation Quench Quench Reaction UVActivation->Quench Denature Denaturation, Reduction, Alkylation Quench->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest PeptideMix Peptide Mixture Digest->PeptideMix ClickChemistry Click Reaction with Biotin-Alkyne PeptideMix->ClickChemistry AffinityPurification Streptavidin Affinity Purification ClickChemistry->AffinityPurification Elution Elution of Cross-Linked Peptides AffinityPurification->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Data Analysis with Specialized Software LCMS->DataAnalysis Identified Identified Cross-Linked Peptides DataAnalysis->Identified

Caption: Overall workflow for identifying azide-tagged cross-linked peptides.

Detailed Experimental Protocols

Protein Cross-Linking

This protocol is designed for a purified protein complex but can be adapted for more complex samples like cell lysates.

Materials:

  • Purified protein complex (e.g., 1 mg/mL in a suitable buffer like HEPES or PBS, pH 7.4)

  • Azide-containing photo-reactive cross-linker (e.g., a custom-synthesized N-hydroxysuccinimide (NHS)-ester aryl azide cross-linker) dissolved in DMSO.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • Ice bucket

Procedure:

  • Prepare the protein sample at a concentration of 1 mg/mL in a reaction buffer. Ensure the buffer is free of primary amines if using an NHS-ester-based cross-linker for the initial reaction.

  • Add the cross-linker to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature in the dark to allow for the reaction of the NHS-ester with primary amines (e.g., lysine side chains).

  • Transfer the reaction mixture to a non-binding microcentrifuge tube or a petri dish.

  • Place the sample on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.

  • After irradiation, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • The cross-linked protein mixture can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, confirming a successful cross-linking reaction.

Sample Preparation for Mass Spectrometry

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • To the quenched cross-linking reaction, add urea to a final concentration of 8 M to denature the proteins.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 1% to stop the tryptic activity.

  • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides and dry them in a vacuum centrifuge.

Enrichment of Azide-Tagged Peptides via Click Chemistry

Materials:

  • Biotin-alkyne (e.g., DBCO-biotin for copper-free click chemistry)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., 80% acetonitrile, 0.1% formic acid)

Procedure:

  • Redissolve the dried peptide mixture in a suitable buffer for the click reaction (e.g., PBS, pH 7.4).

  • Add the biotin-alkyne reagent to the peptide solution. If using copper-catalyzed click chemistry, appropriate copper and ligand solutions must be added. For a simpler and more biocompatible approach, a copper-free click reagent like DBCO-biotin is recommended. Incubate the reaction for 1-2 hours at room temperature.

  • Prepare the streptavidin-coated magnetic beads by washing them according to the manufacturer's protocol.

  • Add the peptide mixture from the click reaction to the washed streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated peptides.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers of increasing stringency is recommended (e.g., PBS, PBS with 1 M NaCl, and finally water).

  • Elute the bound peptides from the beads using an elution buffer. Multiple elution steps can be performed to maximize recovery.

  • Combine the eluates and dry them in a vacuum centrifuge.

LC-MS/MS Analysis and Data Interpretation

The enriched and dried cross-linked peptides are reconstituted in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid) and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column

  • Gradient: A linear gradient of acetonitrile in water with 0.1% formic acid.

  • MS1 Scans: High-resolution scans (e.g., 60,000-120,000 resolution) to accurately measure the precursor ion masses.

  • MS2 Scans: Data-dependent acquisition (DDA) is commonly used, where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Data Analysis: The identification of cross-linked peptides from the complex MS/MS spectra requires specialized software. Several software packages are available, such as pLink, MeroX, and XlinkX. These programs can identify spectra corresponding to two peptide chains covalently linked by the cross-linker. The general data analysis workflow is as follows:

data_analysis_workflow RawData Raw MS Data (.raw) PeakPicking Peak Picking & Precursor Charge State Determination RawData->PeakPicking DatabaseSearch Database Search with Cross-Linking Software PeakPicking->DatabaseSearch FDR False Discovery Rate (FDR) Estimation DatabaseSearch->FDR Validation Manual Validation of High-Confidence Spectra FDR->Validation Results List of Identified Cross-Linked Residue Pairs Validation->Results StructuralModeling Structural Modeling & Interaction Mapping Results->StructuralModeling

Caption: Data analysis workflow for cross-linked peptide identification.

Quantitative Data Presentation

The results from a quantitative cross-linking experiment can be summarized in tables to compare the abundance of specific cross-links between different conditions (e.g., with and without a drug treatment).

Table 1: Example of Identified Inter-protein Cross-links.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Sequence 1Sequence 2Score
1Protein AK128Protein BY75...GAVLK......FTEY...150.2
2Protein AK150Protein CS22...TQLK......PVGS...125.8
3Protein BK42Protein CT101...DFNK......LGIT...110.5

Table 2: Example of Quantitative Analysis of Cross-link Abundance.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Log2(Fold Change) (Treated/Control)p-value
1Protein AK128Protein BY752.50.001
2Protein AK150Protein CS22-1.80.015
3Protein BK42Protein CT1010.20.650

Conclusion

The combination of photo-reactive cross-linking using azide-containing reagents and mass spectrometry provides a powerful tool for investigating protein-protein interactions. The ability to control the cross-linking reaction with light, coupled with the highly efficient enrichment of cross-linked peptides via click chemistry, enables the identification of interaction interfaces that may be inaccessible to traditional cross-linking approaches. The detailed protocol and workflow presented here offer a robust framework for researchers and scientists in drug development to apply this technology to their biological systems of interest.

References

Application Note and Protocols: UV Irradiation of 4-Azidoaniline-Labeled Samples for Photo-Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the ultraviolet (UV) irradiation of samples labeled with 4-azidoaniline, a photo-reactive crosslinking agent. Upon exposure to UV light, the aryl azide moiety of this compound is converted into a highly reactive nitrene intermediate, which can form stable covalent bonds with nearby molecules, effectively capturing transient interactions. This technique is invaluable for identifying protein-protein interactions, mapping binding sites, and elucidating drug-target engagement. The following sections detail the reaction mechanism, experimental protocols, and key parameters for successful photo-crosslinking.

Principle of this compound Photo-Crosslinking

This compound is a photo-reactive compound used to covalently link interacting molecules. The core of this technique lies in the photolytic decomposition of the aryl azide group. When exposed to UV light of an appropriate wavelength, the azide moiety releases dinitrogen gas (N₂) and forms a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo a variety of reactions, including insertion into C-H or N-H bonds, to form a stable covalent crosslink with an interacting molecule in close proximity.[3] This process allows for the "trapping" of transient or weak interactions for subsequent analysis.

The general mechanism is depicted below.

cluster_0 Mechanism of Photo-Crosslinking start This compound-Labeled Sample uv UV Light (λ = 250-370 nm) start->uv Irradiation intermediate Reactive Nitrene Intermediate Formation (+ N₂ release) uv->intermediate crosslink Covalent Bond Formation (C-H, N-H Insertion) intermediate->crosslink product Stable Crosslinked Product crosslink->product

Caption: Mechanism of this compound photo-activation and crosslinking.

Experimental Parameters and Data

The success of a photo-crosslinking experiment is highly dependent on the UV irradiation parameters. The wavelength, intensity, and duration of UV exposure must be optimized to ensure efficient activation of the azide group while minimizing potential damage to the biological sample.[3][4]

Table 1: Summary of UV Irradiation Parameters for Aryl Azide Crosslinkers

Parameter Typical Range Key Considerations References
Wavelength (λ) 250 - 370 nm Simple phenyl azides are activated by short-wave UV (250-280 nm), while nitrophenyl azides respond to longer, less damaging wavelengths (300-460 nm). A common wavelength for in vivo applications is 365 nm. [3][5][6]
UV Intensity 10 - 150 mW/cm² Higher intensity can reduce exposure time but increases the risk of sample damage. Optimization is critical. [7][8]
Exposure Time 5 - 60 minutes Time should be sufficient for azide activation but minimized to prevent non-specific damage. Gel fraction can plateau after 30 minutes in some systems. [7]
Distance to Lamp 2 - 10 cm Must be kept consistent between experiments to ensure reproducible intensity. -

| Temperature | 4°C to Room Temp. | Experiments are typically performed on ice or at 4°C to maintain sample integrity and reduce thermal degradation. | - |

Detailed Experimental Protocols

The following protocols provide a general framework for labeling a target protein with this compound, performing UV crosslinking, and analyzing the results.

This protocol describes the conjugation of this compound to a purified protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β-mercaptoethanol) as they can react with the crosslinker or inactivate the azide group.[3]

  • This compound Hydrochloride (or similar NHS-ester derivative for amine-reactive labeling).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Methodology:

  • Prepare Protein Sample: Adjust the concentration of the purified protein to 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Prepare Crosslinker Stock: Immediately before use, dissolve the this compound derivative in DMF or DMSO to a concentration of 10-50 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Remove Excess Crosslinker: Remove non-conjugated crosslinker from the labeled protein using a desalting column equilibrated with the desired reaction buffer for the crosslinking step.

  • Determine Labeling Efficiency: (Optional) Assess the degree of labeling using UV-Vis spectrophotometry by observing the characteristic absorbance of the aryl azide group (~260 nm).[4]

This protocol details the UV activation step to induce covalent bond formation.

Materials:

  • This compound-labeled protein sample.

  • Interacting partner molecule (if applicable).

  • UV crosslinking instrument (e.g., Thermo Scientific Pierce UV Lamps) with selectable wavelengths (e.g., 365 nm).[3]

  • UV-transparent reaction vessels (e.g., quartz cuvettes or clear microcentrifuge tubes).

  • Ice bath.

Methodology:

  • Prepare Reaction Mixture: Combine the this compound-labeled protein with its potential binding partner(s) in a suitable interaction buffer. Prepare a negative control sample that will not be exposed to UV light.

  • Incubate for Binding: Allow the components to incubate for 30-60 minutes on ice to facilitate non-covalent interaction.

  • Position Sample: Place the reaction tube on ice, open the cap, and position it at a fixed distance (e.g., 2-5 cm) directly below the UV lamp.

  • UV Irradiation: Irradiate the sample with UV light (e.g., 365 nm) for a predetermined optimal time (e.g., 15-30 minutes).[6] Ensure the control sample is kept under identical conditions but shielded from UV light.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT to inactivate any remaining unreacted azide groups, although this is often unnecessary as the nitrene intermediate is short-lived.

  • Proceed to Analysis: The crosslinked sample is now ready for analysis.

Analysis is performed to identify and characterize the covalently crosslinked products.

Materials:

  • SDS-PAGE reagents (gels, running buffer, loading buffer).

  • Coomassie stain or Western blot reagents.

  • Mass spectrometer (for identification of crosslinked peptides).

Methodology:

  • SDS-PAGE Analysis: Add SDS-PAGE loading buffer to the irradiated and control samples, boil for 5 minutes, and resolve the proteins on a polyacrylamide gel.

  • Visualization:

    • Staining: Stain the gel with Coomassie Blue to visualize protein bands. The appearance of new, higher-molecular-weight bands in the UV-treated lane compared to the control indicates successful crosslinking.

    • Western Blotting: Transfer the proteins to a membrane and probe with an antibody against the protein of interest to confirm its presence in the higher-molecular-weight complex.

  • Mass Spectrometry (MS) Identification: To identify the interacting partner and map the crosslinking site, excise the high-molecular-weight band from the gel.[9] Perform in-gel digestion (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS.[9] Specialized software can then be used to identify the crosslinked peptides.

Experimental Workflow and Logic

The entire process from sample preparation to final analysis follows a logical sequence designed to first label the "bait" protein, allow it to interact with its "prey," permanently link them with UV light, and finally analyze the resulting complex.

cluster_workflow Experimental Workflow cluster_analysis 6. Analysis prep 1. Sample Preparation (Protein in Amine-Free Buffer) labeling 2. Labeling (Add this compound) prep->labeling purify 3. Purification (Remove Excess Label) labeling->purify bind 4. Binding Reaction (Add Interacting Partner) purify->bind irradiate 5. UV Irradiation (e.g., 365 nm on ice) bind->irradiate sds SDS-PAGE irradiate->sds wb Western Blot sds->wb Identification ms Mass Spectrometry sds->ms Site Mapping

Caption: Workflow for photo-crosslinking using this compound.

Applications in Drug Development

  • Target Identification and Validation: Crosslinking can be used to identify the cellular targets of a small molecule drug by attaching a photo-reactive group to the drug molecule.

  • Binding Site Mapping: By identifying the specific amino acid residues that are crosslinked, it is possible to map the binding interface between a drug and its target protein.[9]

  • Studying Protein-Protein Interactions: This method is widely used to investigate the structure of protein complexes, such as G protein-coupled receptor (GPCR) dimers, which are important drug targets.[10]

  • Biomaterial Functionalization: Photo-reactive groups can be used to immobilize proteins or other biomolecules onto surfaces for applications in diagnostics and biomaterials.[]

By providing a robust method for capturing molecular interactions, this compound-mediated photo-crosslinking serves as a powerful tool for fundamental research and pharmaceutical development.

References

Troubleshooting & Optimization

How to improve the yield of 4-Azidoaniline click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 4-Azidoaniline click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in CuAAC reactions involving this compound can stem from several factors. The most common issues include:

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.

  • Poor Reagent Quality: The purity of this compound and the alkyne is crucial. Azides can be unstable, and impurities can interfere with the reaction. Ensure your this compound is stored correctly, protected from light and heat.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.

  • Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.

  • Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes the starting material. Additionally, the aniline group in this compound can be susceptible to oxidation under certain conditions.

Q2: Can the aniline group of this compound interfere with the click reaction?

A2: Yes, the aniline group can potentially interfere with the reaction. While electron-rich aryl azides like this compound are generally considered favorable for CuAAC reactions, the aniline moiety can be susceptible to oxidation, especially in the presence of Cu(II) and oxygen. This can lead to the formation of colored byproducts and a decrease in the desired product's yield. Using a reducing agent like sodium ascorbate helps to keep the copper in the Cu(I) state and can mitigate this issue.

Q3: What is the optimal solvent for a this compound click reaction?

A3: The choice of solvent can significantly impact the reaction's success. A solvent system that fully dissolves all reactants (this compound, the alkyne, and the catalyst system) is essential. Common solvent systems for CuAAC reactions include:

  • t-BuOH/H₂O: A widely used mixture that can accommodate a range of substrates.

  • DMF or DMSO: These polar aprotic solvents are excellent for dissolving a wide variety of organic compounds.

  • Acetonitrile: Can be used as a solvent or co-solvent and has been shown to stabilize the Cu(I) catalyst in some cases.

The optimal solvent will depend on the specific alkyne being used. It is often necessary to screen a few different solvent systems to find the best one for your particular reaction.

Q4: How do I choose the right ligand for my this compound click reaction?

A4: Ligands play a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction. For reactions in aqueous or partially aqueous systems, water-soluble ligands are preferred. Some commonly used and effective ligands include:

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A popular and effective ligand, though its solubility in purely aqueous solutions can be limited.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is well-suited for bioconjugation reactions.

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly water-soluble and effective ligand.

The choice of ligand can influence the reaction rate, so it may be beneficial to screen a couple of different options if you are experiencing low yields.

Q5: My reaction mixture is turning a dark color. What does this indicate and how can I prevent it?

A5: A dark coloration of the reaction mixture often indicates the oxidation of the aniline moiety of this compound or the formation of copper oxides. To prevent this:

  • Degas your solvents: Removing dissolved oxygen from your reaction mixture is critical. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Use fresh sodium ascorbate: Sodium ascorbate is used to reduce Cu(II) to Cu(I). Ensure that your sodium ascorbate is fresh and has not oxidized (it should be a white powder).

  • Maintain an inert atmosphere: Run the reaction under an inert atmosphere of argon or nitrogen.

Troubleshooting Guide

Problem: Low or No Product Formation

G start Low/No Product Observed reagent_quality Check Reagent Quality (this compound, Alkyne, Ascorbate) start->reagent_quality catalyst_issue Evaluate Catalyst System (Copper Source, Ligand) start->catalyst_issue conditions_issue Review Reaction Conditions (Solvent, Temperature, Time) start->conditions_issue side_reactions Investigate Side Reactions (Oxidation, Homocoupling) start->side_reactions reagent_sol1 Use fresh, pure reagents. Store this compound properly. reagent_quality->reagent_sol1 catalyst_sol1 Use fresh copper source. Optimize ligand:copper ratio (typically 1:1 to 5:1). catalyst_issue->catalyst_sol1 conditions_sol1 Ensure reactants are fully dissolved. Try different solvent systems. Increase temperature or reaction time. conditions_issue->conditions_sol1 side_reactions_sol1 Degas solvents thoroughly. Run reaction under inert atmosphere. side_reactions->side_reactions_sol1

Problem: Presence of Multiple Spots on TLC / Impure Product

G start Multiple Spots on TLC / Impure Product homocoupling Alkyne Homocoupling (Glaser Coupling) start->homocoupling oxidation Oxidation of this compound start->oxidation incomplete_reaction Incomplete Reaction start->incomplete_reaction homocoupling_sol Ensure sufficient sodium ascorbate. Use a stabilizing ligand. homocoupling->homocoupling_sol oxidation_sol Degas solvents. Work under inert atmosphere. oxidation->oxidation_sol incomplete_reaction_sol Increase reaction time or temperature. Optimize catalyst loading. incomplete_reaction->incomplete_reaction_sol

Data Presentation

The following table provides illustrative data on the effect of different ligands and solvents on the yield of the click reaction between this compound and a model alkyne, phenylacetylene. This data is based on general trends observed for electron-rich aryl azides and should be used as a starting point for optimization. Actual yields may vary depending on the specific alkyne and reaction conditions.

Ligand Solvent Temperature (°C) Reaction Time (h) Illustrative Yield (%)
Nonet-BuOH/H₂O (1:1)252445
TBTAt-BuOH/H₂O (1:1)25885
THPTAH₂O25692
BTTAAH₂O25495
THPTADMF40490
TBTAAcetonitrile251278

Experimental Protocols

High-Yield Protocol for the CuAAC Reaction of this compound with an Alkyne

This protocol is a general guideline for a high-yield click reaction with this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., deionized water, t-BuOH/H₂O 1:1, or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMF).

    • Prepare a stock solution of the alkyne (e.g., 100 mM in DMF).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

  • Reaction Setup (in an inert atmosphere glovebox or using Schlenk techniques):

    • In a reaction vial, add the alkyne (1.0 equivalent).

    • Add the this compound solution (1.1 equivalents).

    • Add the solvent to achieve the desired concentration (e.g., 0.1 M).

    • In a separate vial, premix the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.1 equivalents). Let it stand for 2-3 minutes.

    • Add the premixed catalyst solution to the reaction vial.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 equivalents).

  • Reaction and Work-up:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction by adding a solution of EDTA to chelate the copper.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

G prep 1. Reagent Preparation (Stock Solutions) setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup reaction 3. Reaction (Stirring & Monitoring) setup->reaction workup 4. Work-up & Purification reaction->workup product Pure Triazole Product workup->product

Common side reactions of 4-Azidoaniline in bioconjugation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-azidoaniline in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

This compound is a versatile reagent used to introduce an azide functional group onto biomolecules, particularly proteins. This is typically achieved through a two-step process. First, the aniline group of this compound is converted into a highly reactive diazonium salt. This salt then reacts with electron-rich amino acid residues on the protein surface, such as tyrosine, via an azo-coupling reaction. The incorporated azide group then serves as a handle for subsequent "click chemistry" reactions, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules of interest.

Q2: What are the most common side reactions to be aware of when using this compound?

The most common side reactions can be categorized into two main stages of the bioconjugation process:

  • Diazotization Step:

    • Decomposition of the Diazonium Salt: The diazonium salt is thermally unstable and can decompose, especially at temperatures above 5°C, to form a phenol and release nitrogen gas.[1][2] This is a significant source of yield loss.

    • Triazene Formation: The diazonium salt can react with unreacted this compound to form a triazene. This is more likely to occur if the reaction is not sufficiently acidic.

    • Unwanted Azo Coupling: The highly reactive diazonium salt may couple with other nucleophilic species present in the reaction mixture, leading to colored byproducts.

  • Post-conjugation Steps (Azide Stability):

    • Reduction of the Azide Group: The azide group can be reduced to an amine in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which are often used in protein biochemistry.[3][4][5] This will render the conjugate incompatible with subsequent alkyne-azide click chemistry reactions.

Q3: How can I minimize the decomposition of the this compound diazonium salt?

Controlling the temperature is the most critical factor. The diazotization reaction should be carried out in an ice bath to maintain a temperature range of 0–5 °C.[1][2] It is also crucial to use the freshly prepared diazonium salt solution immediately in the subsequent azo-coupling reaction to minimize decomposition over time.[1] Different counterions can affect the stability of the diazonium salt; for instance, benzenediazonium fluoroborate is known to be more stable than the chloride salt.[1]

Q4: What are the signs of unwanted side reactions during the diazotization step?

  • Formation of a precipitate: This could indicate the formation of insoluble byproducts.

  • Evolution of brown fumes (NO₂): This suggests the decomposition of nitrous acid, which can occur if the temperature is too high.

  • The final solution having a deep red or orange color instead of the expected pale yellow: This may indicate the formation of an azo dye due to a coupling side reaction.

Q5: Can I use reducing agents like DTT or TCEP in my buffers when working with this compound-modified biomolecules?

It is highly recommended to avoid the use of DTT and TCEP after the azide group has been introduced, as they can reduce the azide to an amine and prevent the subsequent click chemistry reaction.[3][4][5] If a reducing agent is necessary for other experimental steps (e.g., to maintain protein stability), careful consideration of the timing and subsequent removal of the reducing agent is essential. TCEP is generally a more potent reducing agent than DTT for azides.

Troubleshooting Guides

Problem 1: Low Yield of Azide-Labeled Protein
Possible Cause Recommended Solution
Incomplete Diazotization Ensure a stoichiometric excess of sodium nitrite is used. Test for the presence of excess nitrous acid using starch-iodide paper; the paper should turn blue-black.
Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5°C using an ice bath.[1][2] Use the diazonium salt solution immediately after preparation.
Triazene Formation Ensure the reaction medium is sufficiently acidic (e.g., by using a strong acid like HCl) to minimize the concentration of free this compound available to react with the diazonium salt.
Suboptimal Azo-Coupling Conditions Optimize the pH for the azo-coupling reaction (typically slightly alkaline, pH 8-9, to deprotonate tyrosine residues). Ensure an adequate molar excess of the diazonium salt to the protein.
Protein Precipitation Perform the reaction in a suitable buffer and at a protein concentration that maintains its solubility. Consider adding stabilizing agents if necessary.
Problem 2: Failure of Subsequent Click Chemistry Reaction (e.g., CuAAC or SPAAC)
Possible Cause Recommended Solution
Reduction of the Azide Group Avoid using reducing agents such as DTT or TCEP in any buffers after the azide has been incorporated.[3][4][5] If their use is unavoidable, they must be thoroughly removed (e.g., by dialysis or size-exclusion chromatography) before proceeding with the click reaction.
Insufficient Purity of Azide-Labeled Protein Purify the azide-labeled protein after the azo-coupling step to remove any unreacted this compound, diazonium salt, or side products that could interfere with the click reaction.
Degradation of the Alkyne-Containing Reagent Ensure the alkyne-containing molecule is stable under the reaction conditions.
Inefficient Click Chemistry Conditions Optimize the click chemistry reaction parameters, including the concentration of the copper catalyst (for CuAAC), ligand, and reducing agent (e.g., sodium ascorbate), or the choice of strained alkyne (for SPAAC).
Problem 3: Presence of Unwanted Colored Byproducts
Possible Cause Recommended Solution
Azo-Coupling with Buffer Components Use buffers that are free of nucleophilic aromatic compounds.
Self-Coupling of Diazonium Salt This is less common but can occur. Ensure rapid and efficient mixing of the diazonium salt with the target protein to favor the desired reaction.
Reaction with Scavengers If a scavenger is used to quench the reaction, it may form a colored product. Choose a scavenger that produces a colorless byproduct or one that can be easily separated.

Experimental Protocols

Protocol 1: Diazotization of this compound and Azo-Coupling to a Tyrosine-Containing Protein
  • Preparation of Reagents:

    • This compound solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in an acidic aqueous solution (e.g., 1 M HCl).

    • Sodium nitrite solution: Prepare a fresh solution of sodium nitrite in water.

    • Protein solution: Prepare the protein in a suitable buffer for the azo-coupling reaction (e.g., 100 mM sodium borate, pH 8.5).

    • Quenching solution (optional): A solution of a scavenger like histidine or β-mercaptoethanol.

  • Diazotization (perform in an ice bath, 0-5°C):

    • To the chilled this compound solution, add the sodium nitrite solution dropwise with constant stirring.

    • Allow the reaction to proceed for 15-30 minutes at 0-5°C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicates excess nitrous acid).

  • Azo-Coupling:

    • Immediately add the freshly prepared, cold diazonium salt solution to the chilled protein solution with gentle stirring. A typical starting point is a 10- to 50-fold molar excess of the diazonium salt over the protein.

    • Incubate the reaction mixture at 4°C for 1-2 hours. The reaction can be monitored by observing the formation of a colored azo conjugate.

  • Quenching (optional):

    • Add the quenching solution to react with any excess diazonium salt.

  • Purification:

    • Purify the azide-labeled protein from unreacted reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis, exchanging the buffer to one suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).

Protocol 2: Analysis of Side Products by HPLC

This protocol provides a general framework for separating this compound and potential non-proteinaceous side products.

  • HPLC System: A reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point. For Mass-Spec (MS) compatible applications, formic acid is preferred.[6]

  • Sample Preparation:

    • Inject a standard of pure this compound to determine its retention time.

    • Analyze the supernatant of the bioconjugation reaction mixture after pelleting the protein to detect unreacted this compound and soluble byproducts.

  • Detection: Use a UV detector at a wavelength where this compound and its derivatives absorb (e.g., around 254 nm).

  • Data Analysis: Compare the chromatogram of the reaction mixture to the standard to identify the peak corresponding to unreacted this compound. Additional peaks may correspond to side products like the phenolic decomposition product.

Protocol 3: Mass Spectrometry Analysis of Azide Reduction

This protocol outlines a general workflow to detect the reduction of the azide group on a modified protein.

  • Sample Preparation:

    • Take an aliquot of the azide-modified protein.

    • Treat one sample with a reducing agent (e.g., DTT or TCEP) under conditions that might be used in a subsequent experimental step.

    • Keep another sample as an untreated control.

  • Mass Spectrometry Analysis:

    • Analyze both the treated and untreated samples by mass spectrometry (e.g., ESI-MS).

  • Data Analysis:

    • Determine the molecular weight of the protein in both samples.

    • A mass decrease of 26 Da in the treated sample compared to the control is indicative of the reduction of the azide group (-N₃, 42 Da) to an amine group (-NH₂, 16 Da).

Visualizations

Bioconjugation_Workflow This compound Bioconjugation Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo-Coupling cluster_click Step 3: Click Chemistry 4_Azidoaniline This compound NaNO2_H NaNO₂ / H⁺ (0-5°C) 4_Azidoaniline->NaNO2_H Diazonium_Salt 4-Azidobenzenediazonium Salt Protein Target Protein (with Tyrosine) Diazonium_Salt->Protein NaNO2_H->Diazonium_Salt Azide_Protein Azide-Labeled Protein Protein->Azide_Protein pH 8-9 Click_Reaction CuAAC or SPAAC Azide_Protein->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

Side_Reactions Common Side Reactions of this compound cluster_diazotization_side Diazotization Side Reactions cluster_azide_side Azide Group Side Reactions Diazonium_Salt 4-Azidobenzenediazonium Salt Phenol_Product 4-Azidophenol (Decomposition) Diazonium_Salt->Phenol_Product > 5°C, H₂O Triazene_Product Triazene Adduct Diazonium_Salt->Triazene_Product Unreacted_Aniline Unreacted This compound Unreacted_Aniline->Triazene_Product Azide_Protein Azide-Labeled Protein Reducing_Agents DTT / TCEP Azide_Protein->Reducing_Agents Amine_Protein Amine-Labeled Protein (Reduced) Reducing_Agents->Amine_Protein

Caption: Potential side reaction pathways in this compound bioconjugation.

Troubleshooting_Tree Troubleshooting Low Bioconjugation Yield Start Low Yield of Final Conjugate Check_Azide_Labeling Check Azide Incorporation (e.g., MS analysis) Start->Check_Azide_Labeling Low_Azide Low Azide Labeling Check_Azide_Labeling->Low_Azide Problem Detected Good_Azide Sufficient Azide Labeling Check_Azide_Labeling->Good_Azide No Problem Troubleshoot_Diazotization Troubleshoot Diazotization: - Check temperature (0-5°C) - Check reagent stoichiometry - Ensure sufficient acidity Low_Azide->Troubleshoot_Diazotization Troubleshoot_Coupling Troubleshoot Azo-Coupling: - Optimize pH (8-9) - Increase diazonium salt excess Low_Azide->Troubleshoot_Coupling Troubleshoot_Click Troubleshoot Click Chemistry: - Check for azide reduction (avoid DTT/TCEP) - Optimize catalyst/reagent concentrations Good_Azide->Troubleshoot_Click End Improved Yield Troubleshoot_Diazotization->End Troubleshoot_Coupling->End Troubleshoot_Click->End

Caption: Decision tree for troubleshooting low yield in this compound bioconjugation.

References

Troubleshooting low efficiency in 4-Azidoaniline photo-crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low efficiency in 4-Azidoaniline photo-crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound photo-crosslinking?

This compound and its derivatives, such as p-azido-L-phenylalanine (AzF), are photo-activatable crosslinking reagents. When exposed to ultraviolet (UV) light, the aryl azide group forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "capturing" protein-protein interactions. This technique is particularly useful for studying transient or weak interactions in their native cellular environment.[1][2]

Q2: What are the common causes of low photo-crosslinking efficiency?

Low efficiency can stem from several factors, including suboptimal UV irradiation, inappropriate buffer composition, the presence of interfering substances, and issues with the protein of interest itself. A systematic troubleshooting approach is necessary to identify and resolve the specific cause.

Q3: Are there alternatives to this compound that might offer higher efficiency?

Yes, other photo-reactive groups exist. Diazirines, for example, are known to be more easily and efficiently activated with long-wave UV light and may have better photostability compared to phenyl azides. Benzophenone is another commonly used photo-crosslinker. The choice of crosslinker may depend on the specific application and the target protein.[3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound photo-crosslinking experiments that can lead to low yields.

Issue 1: Inefficient Photo-activation

Potential Cause: Incorrect UV wavelength or insufficient exposure time. Simple phenyl azides generally require short-wavelength UV light (e.g., 254 nm; 265-275 nm) for efficient activation, while nitrophenyl azides are sufficiently activated by long-wave UV light (e.g., 365 nm; 300-460 nm).[4][5] Using a wavelength that is not optimal for your specific azidoaniline derivative will result in poor activation of the reactive nitrene group. Similarly, if the UV exposure time is too short, not enough crosslinking events will occur. Conversely, excessive exposure can lead to protein damage.

Recommended Solution:

  • Verify the optimal wavelength: Consult the manufacturer's data sheet for the specific this compound derivative you are using. For p-azido-L-phenylalanine (AzF), a wavelength of 365 nm is commonly used.[4][6]

  • Optimize exposure time: Perform a time-course experiment to determine the optimal UV exposure duration. Common exposure times range from 5 to 45 minutes.[7][8] The ideal time will be a balance between maximizing crosslinking and minimizing protein damage.

  • Ensure proper UV lamp setup: Check the lamp's intensity and ensure the sample is placed at an appropriate distance from the UV source for consistent irradiation.

Issue 2: Quenching of the Reactive Intermediate

Potential Cause: Presence of primary amines or reducing agents in the reaction buffer. Buffers containing primary amines, such as Tris or glycine, can react with the nitrene intermediate, quenching the crosslinking reaction. Thiol-containing reducing agents like dithiothreitol (DTT) and 2-mercaptoethanol will reduce the azide group to a non-reactive amine, preventing photo-activation altogether.

Recommended Solution:

  • Use compatible buffers: Switch to buffers that do not contain primary amines, such as HEPES, phosphate-buffered saline (PBS), or MOPS.

  • Remove reducing agents: Ensure that all traces of DTT, 2-mercaptoethanol, or other reducing agents are removed from the sample before UV irradiation. This can be achieved through dialysis or buffer exchange columns.

Issue 3: Low Incorporation of Photo-activatable Amino Acid

Potential Cause: When using genetically encoded photo-activatable amino acids like p-azido-L-phenylalanine (AzF), low incorporation rates into the protein of interest can be a significant issue. This can be due to inefficient uptake of the unnatural amino acid by the cells or competition with its natural counterpart.

Recommended Solution:

  • Optimize unnatural amino acid concentration: Titrate the concentration of AzF in the cell culture medium. A common starting concentration is 1 mM for HEK293T cells.[6]

  • Use specialized media: For cell lines that require essential amino acids, use a medium that is deficient in the natural amino acid corresponding to the photo-activatable analog (e.g., leucine-free medium for photo-leucine).[9]

  • Enhance cell permeability: For in vivo incorporation, consider using organic solvents to improve the permeability of the cell membrane to the unnatural amino acid, which can significantly increase the yield of the full-length protein.[10][11]

Issue 4: Protein Aggregation

Potential Cause: The crosslinking process itself, or the experimental conditions, can sometimes lead to non-specific aggregation of the protein of interest. This can be caused by an excessive molar ratio of the crosslinker to the protein, leading to over-modification of surface residues, or inherent instability of the protein.[12]

Recommended Solution:

  • Optimize crosslinker-to-protein ratio: Perform a titration experiment to find the lowest effective concentration of the crosslinker that still provides sufficient crosslinking.

  • Adjust buffer conditions: Modify the pH or ionic strength of the buffer to improve protein solubility. Sometimes, the addition of stabilizing agents or detergents (at low concentrations) can help prevent aggregation.[12]

  • Control temperature: Perform the crosslinking reaction at a lower temperature (e.g., on ice) to minimize protein denaturation and aggregation.[7]

Data Presentation

Table 1: Factors Influencing Photo-crosslinking Efficiency

ParameterSuboptimal ConditionRecommended OptimizationRationale
UV Wavelength Mismatched to aryl azide typeUse 254-275 nm for simple phenyl azides; 300-460 nm for nitrophenyl azides.[4]Ensures efficient formation of the reactive nitrene intermediate.
UV Exposure Time Too short or too longPerform a time-course experiment (e.g., 5, 15, 30, 45 min).[7]Balances crosslinking efficiency with potential protein damage.
Buffer Composition Presence of Tris or glycineUse non-amine buffers like HEPES, PBS, or MOPS.Prevents quenching of the reactive nitrene by primary amines.
Reducing Agents Presence of DTT or 2-mercaptoethanolRemove via dialysis or buffer exchange prior to UV exposure.Prevents reduction of the azide group to a non-reactive amine.
Protein Concentration Too highMaintain a lower protein concentration during the reaction.[12]Reduces the likelihood of non-specific aggregation.

Experimental Protocols

Protocol: Identification of Protein-Protein Interactions using p-Azido-L-phenylalanine (AzF) in Mammalian Cells

This protocol outlines the general steps for incorporating AzF into a protein of interest (POI) in mammalian cells, followed by photo-crosslinking and analysis.

1. Plasmid Preparation and Transfection:

  • Construct a mammalian expression vector for your POI with an amber stop codon (TAG) at the desired site for AzF incorporation.
  • Co-transfect mammalian cells (e.g., HEK293T) with the POI plasmid and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for AzF (e.g., pIRE4-Azi).[6]

2. Cell Culture and AzF Incorporation:

  • Culture the transfected cells in a suitable medium.
  • Add AzF to the culture medium to a final concentration of 1 mM. Prepare the AzF solution fresh by dissolving it in sterile water with a small amount of 1 M NaOH, and keep the solution protected from light.[6]
  • Incubate the cells for 48 hours to allow for expression of the POI and incorporation of AzF.[6]

3. Photo-crosslinking:

  • After the 48-hour incubation, place the cell culture plates on ice.
  • Irradiate the cells with a 365 nm UV lamp for 20-45 minutes.[6][7] The optimal time should be determined empirically.

4. Cell Lysis and Protein Analysis:

  • Harvest the cells by scraping and centrifugation.
  • Lyse the cells in a suitable buffer containing protease inhibitors.
  • Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody specific to your POI or an epitope tag. A higher molecular weight band corresponding to the crosslinked complex should be visible.

5. Mass Spectrometry Analysis (Optional):

  • For identification of unknown interaction partners, the crosslinked complex can be purified (e.g., via immunoprecipitation) and subjected to mass spectrometry analysis.[13][14][15][16][17]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis plasmid Plasmid Construction (POI with TAG codon) transfection Co-transfection into Mammalian Cells plasmid->transfection culture Cell Culture with p-Azido-L-phenylalanine transfection->culture uv UV Irradiation (365 nm) culture->uv lysis Cell Lysis uv->lysis western Western Blot lysis->western ms Mass Spectrometry lysis->ms

Caption: Experimental workflow for photo-crosslinking.

troubleshooting_workflow start Low Crosslinking Efficiency check_uv Check UV Source: - Wavelength correct? - Exposure time optimized? start->check_uv check_buffer Check Buffer: - Primary amines present? - Reducing agents present? check_uv->check_buffer Yes solution_uv Optimize Wavelength and Exposure Time check_uv->solution_uv No check_incorporation Check AzF Incorporation: - Concentration optimized? - Correct media used? check_buffer->check_incorporation No solution_buffer Use Compatible Buffers (HEPES, PBS) check_buffer->solution_buffer Yes check_aggregation Check for Aggregation: - Optimize protein concentration - Adjust buffer conditions check_incorporation->check_aggregation Yes solution_incorporation Titrate AzF and Use Deficient Media check_incorporation->solution_incorporation No solution_aggregation Adjust Concentrations and Buffer check_aggregation->solution_aggregation Yes end Improved Efficiency check_aggregation->end No solution_uv->end solution_buffer->end solution_incorporation->end solution_aggregation->end

Caption: Troubleshooting decision tree.

signaling_pathway ligand Ligand gpcr GPCR with p-Azido-L-phenylalanine ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation & Crosslinking effector Effector Protein g_protein->effector Signal Transduction response Cellular Response effector->response

Caption: GPCR signaling and crosslinking.

References

Strategies to minimize non-specific labeling with 4-Azidoaniline probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Azidoaniline probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize non-specific labeling and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a photoaffinity probe?

This compound is a photoaffinity labeling (PAL) reagent. It is an aryl azide, a class of molecules that are chemically inert in the dark but become highly reactive upon exposure to ultraviolet (UV) light.[1][2] The core principle of its function involves three steps:

  • Binding: The probe, which is a molecule of interest derivatized with this compound, is introduced to a biological sample (e.g., cell lysate, intact cells) and binds non-covalently to its target protein.[1]

  • Activation: Upon irradiation with UV light (typically around 260-365 nm), the azido group (-N₃) is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.[3]

  • Covalent Cross-linking: This short-lived nitrene intermediate rapidly reacts with nearby amino acid residues at the binding site, forming a stable covalent bond. This permanently links the probe to its target, allowing for subsequent identification and analysis.[1]

Q2: What are the primary causes of non-specific labeling with this compound probes?

Non-specific labeling with this compound probes can arise from several factors:

  • Photoreactivity of the Aryl Azide: The generated nitrene is highly reactive and can react with any nearby molecules, not just the specific binding partner. If the probe is not localized to a specific binding site, it can label other proteins or biomolecules in close proximity upon UV activation.[1]

  • Hydrophobic and Electrostatic Interactions: The probe molecule itself may have non-specific interactions with other proteins or cellular components, leading to its localization at off-target sites.[4]

  • Excessive Probe Concentration: Using a higher concentration of the probe than necessary can lead to an increase in random, low-affinity interactions, which can result in non-specific labeling upon photoactivation.[5]

  • Suboptimal Washing: Insufficient washing after probe incubation can leave unbound or weakly bound probe in the sample, which can then non-specifically crosslink to abundant nearby proteins upon UV irradiation.[6]

Q3: What are the key control experiments to perform to validate my labeling results?

To ensure the specificity of your labeling, several control experiments are essential:

  • Competition Assay: Pre-incubate your sample with an excess of a non-photoreactive version of your molecule of interest (the "competitor") before adding the this compound probe. A significant reduction in the labeling of a specific protein in the presence of the competitor indicates a specific interaction at a defined binding site.[7][8]

  • No UV Irradiation Control: A sample containing the this compound probe that is not exposed to UV light should show no covalent labeling. This control confirms that the labeling is dependent on photoactivation and not due to other reactive processes.[8][9]

  • Probe Only Control (No Biological Target): In biochemical assays, a control with the probe and UV light but without the biological target can help identify any probe-related artifacts.

  • Labeling of a Known Non-Target: If possible, including a protein that is known not to interact with your molecule of interest can help to assess the level of background labeling.

Troubleshooting Guide

This guide addresses common issues encountered during photoaffinity labeling experiments with this compound probes.

Problem Potential Cause Recommended Solution
High Background/Non-Specific Labeling Excessive probe concentration.Titrate the probe concentration to determine the lowest effective concentration that provides a specific signal. Start with a low concentration and incrementally increase it.[5]
Insufficient blocking.Pre-incubate the sample with a blocking agent such as Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[10]
Inadequate washing.Increase the number and duration of wash steps after probe incubation to remove unbound probe. Consider adding a mild non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffers to reduce hydrophobic interactions.[4][10]
Suboptimal buffer conditions.Adjust the pH and ionic strength of your buffers. Increasing the salt concentration can help to reduce non-specific electrostatic interactions.[4]
Presence of primary amines in the buffer.Avoid buffers containing primary amines like Tris or glycine during the photoactivation step, as they can quench the reactive nitrene.[11]
Low or No Specific Signal Insufficient probe concentration.While high concentrations cause background, a concentration that is too low will result in a weak or undetectable signal. Optimize the concentration as described above.[5]
Inefficient UV cross-linking.Optimize the UV irradiation time and wavelength. Ensure your UV lamp is functioning correctly and the sample is at an appropriate distance from the source. Keep the sample cool during irradiation to prevent heat-induced damage.[11]
Probe degradation.Protect the probe from light and store it properly. Prepare fresh working solutions for each experiment.[5]
Reduction of the azide group.Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol in your buffers before and during photoactivation, as they can reduce the azide to a non-photoreactive amine.[11]

Experimental Protocols

General Protocol for Photoaffinity Labeling with a this compound Probe

This protocol provides a general workflow for photoaffinity labeling in a cell lysate. Optimization of probe concentration, incubation times, and UV exposure is critical for each specific probe and biological system.

  • Sample Preparation:

    • Prepare cell lysate in a suitable buffer (e.g., PBS or HEPES-based buffer). Avoid buffers containing primary amines (Tris, glycine) for the subsequent UV irradiation step.[11]

    • Determine the total protein concentration of the lysate.

  • Probe Incubation:

    • Add the this compound probe to the cell lysate at a predetermined optimal concentration.

    • For a competition control, pre-incubate a parallel sample with a 50-100 fold excess of the non-photoreactive competitor for 30 minutes before adding the probe.[9]

    • Incubate the samples in the dark (e.g., on a rotator at 4°C) for a sufficient time to allow for binding (typically 30-60 minutes).

  • UV Cross-linking:

    • Transfer the samples to a suitable UV-transparent vessel (e.g., quartz cuvette or open microcentrifuge tubes on ice).[11]

    • Irradiate the samples with UV light (e.g., 350 nm) for a predetermined optimal time (e.g., 10-30 minutes) at a close distance to the lamp.[11] Keep the samples on ice to prevent heating.[11]

    • Include a "No UV" control sample that is treated identically but kept in the dark.[9]

  • Analysis:

    • Following UV irradiation, the samples are ready for downstream analysis.

    • If the probe contains a reporter tag (e.g., biotin), proceed with affinity purification.

    • Analyze the labeled proteins by SDS-PAGE. Visualize by autoradiography (for radiolabeled probes), Western blotting for a specific target, or in-gel fluorescence (for fluorescently tagged probes).

    • For target identification, enriched proteins can be subjected to mass spectrometry.

Quantitative Data Summary: Starting Points for Optimization

Since the optimal conditions are highly dependent on the specific probe and target, the following table provides general starting ranges for key experimental parameters when using aryl azide probes.

Parameter Recommended Starting Range Considerations
Probe Concentration 10 nM - 10 µMHigher concentrations can increase non-specific binding. Titration is essential to find the optimal signal-to-noise ratio.[5]
Competitor Concentration 50-100x molar excess over the probeThe competitor should have a similar or higher affinity for the target than the probe.[7]
Incubation Time 30 - 60 minutesShould be sufficient to reach binding equilibrium.
UV Wavelength 254 - 365 nmLonger wavelengths (e.g., 350 nm) may reduce damage to biological molecules.[12]
UV Irradiation Time 5 - 30 minutesLonger exposure can increase labeling efficiency but also potentially increase non-specific labeling and sample damage.[11]
Blocking Agent (e.g., BSA) 1% (w/v)Can be included in incubation and wash buffers to reduce non-specific binding to surfaces and other proteins.[10]
Detergent in Wash Buffer (e.g., Tween-20) 0.05% - 0.1% (v/v)Helps to reduce non-specific hydrophobic interactions.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Probe Incubation cluster_uv UV Cross-linking cluster_analysis Analysis prep Prepare Cell Lysate quant Determine Protein Concentration prep->quant add_probe Add this compound Probe quant->add_probe incubate Incubate in Dark add_probe->incubate uv Irradiate with UV Light incubate->uv analysis Downstream Analysis (e.g., SDS-PAGE, MS) uv->analysis

Figure 1. General experimental workflow for photoaffinity labeling.

troubleshooting_workflow cluster_solutions Potential Solutions start High Background Signal? decrease_conc Decrease Probe Concentration start->decrease_conc Yes end_node Improved Signal-to-Noise Ratio start->end_node No add_blocking Add Blocking Agent (e.g., BSA) decrease_conc->add_blocking increase_wash Increase Wash Steps/Stringency add_blocking->increase_wash optimize_uv Optimize UV Exposure Time increase_wash->optimize_uv check_buffer Check Buffer Composition (avoid primary amines) optimize_uv->check_buffer check_buffer->end_node

Figure 2. Troubleshooting logic for high background signal.

References

Optimizing UV exposure time for 4-Azidoaniline photoactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-azidoaniline in photoactivation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound?

A1: The optimal UV wavelength for photoactivation of this compound depends on the specific experimental goals. This compound has a maximum UV absorption at approximately 263 nm.[1] While irradiation at or near this wavelength can be efficient for activating the azide, shorter wavelength UV light (e.g., 254 nm) can potentially cause damage to proteins and other biological molecules.[2] For applications involving sensitive biological samples, long-wavelength UV light (330-370 nm) is often preferred for activating aryl azides, as it is less damaging.[3][4] Nitrophenyl azides are particularly well-suited for activation with long-wave UV light.[2] Therefore, the choice of wavelength should be a balance between activation efficiency and the preservation of sample integrity.

Q2: How long should I expose my sample to UV light?

A2: The optimal UV exposure time is highly dependent on several factors, including the intensity of the UV lamp, the distance of the sample from the light source, the concentration of this compound, and the sample composition. There is no single universal exposure time. It is crucial to empirically determine the optimal time for your specific setup. A time-course experiment is recommended to identify the exposure duration that provides the highest cross-linking efficiency with minimal non-specific effects. As a starting point, exposure times ranging from a few minutes to 30 minutes have been reported for various aryl azide cross-linkers.[3] For example, one study found that 30 minutes of exposure to long-wavelength UV light (366 nm) resulted in the most efficient cross-linking for a hydroxyphenyl azide cross-linker.[3]

Q3: What are the key chemical reactions involved in this compound photoactivation?

A3: Upon exposure to UV light, the aryl azide group of this compound is activated to form a highly reactive nitrene intermediate.[2][3] This nitrene can then undergo several reactions, including insertion into C-H and N-H bonds, or addition reactions with double bonds.[2][3] In the presence of primary amines, the nitrene can undergo ring expansion and react as a nucleophile.[3] This reactivity allows for the formation of covalent bonds with nearby molecules, which is the basis for its use as a photo-crosslinking agent.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no cross-linking efficiency Inadequate UV exposure time or intensity.Perform a time-course experiment to determine the optimal exposure duration. Ensure the UV lamp is functioning correctly and is at an appropriate distance from the sample.
Incorrect UV wavelength.Verify that the UV lamp emits at a wavelength suitable for aryl azide activation (typically 254-370 nm). Consider that simple phenyl azides may be more efficiently activated at shorter wavelengths.[2]
Presence of interfering substances in the buffer.Avoid buffers containing primary amines (e.g., Tris, glycine) as they can quench the reaction.[3] Also, avoid thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) which can reduce the azide group.[3]
Suboptimal reaction vessel.Use quartz cuvettes for optimal UV light transmission. Polypropylene tubes can block a significant amount of UV light.[3]
Low concentration of this compound.Optimize the concentration of the photo-affinity probe by titration.
Protein aggregation or precipitation after UV exposure Over-crosslinking due to excessive UV exposure.Reduce the UV exposure time or the intensity of the light source.
Protein damage from UV light.Use a longer wavelength UV source (e.g., 365 nm) which is generally less damaging to proteins.[2] Keep the sample cool during irradiation by placing it on ice.[3]
Over-derivatization of the protein.This can lead to aggregation.[5] Consider reducing the concentration of the cross-linker.
High background or non-specific cross-linking The photo-affinity probe is too concentrated.Titrate the photo-affinity probe to find the lowest effective concentration. Reducing the concentration of reporter groups in subsequent detection steps can also help.
The click reaction (if used) is stored improperly.Quick-freezing samples in liquid nitrogen and storing them at -80°C can prevent increased background.
Insufficient blocking or washing steps.Ensure adequate blocking and stringent washing protocols are in place during downstream processing (e.g., western blotting).

Quantitative Data

The following table summarizes various conditions reported in the literature for the photoactivation of aryl azide cross-linkers. Note that optimal conditions for this compound may vary.

UV Lamp TypeWavelength (nm)Distance from SampleExposure TimeReported Efficiency/ApplicationReference
UV SL-25 4 W Mineralight3661 cm30 minMost efficient for BASED crosslinker[3]
Rayonet Photochemical Reactor3002 cmVariableGeneral photoactivation[3]
Fotodyne UV TransilluminatorNot Specified5 cm2 minGeneral photoactivation[3]
750 W mercury lamp32020 cmVariableGeneral photoactivation[3]
Black Ray Model B-100A>30010 cm5 minGeneral photoactivation[3]
15 W UV lamp3651 cm10 minGeneral photoactivation[3]

Experimental Protocols

Protocol: Optimizing UV Exposure Time for Photo-Crosslinking

This protocol provides a general framework for determining the optimal UV exposure time for cross-linking a protein of interest (POI) with an interacting partner using this compound.

1. Materials:

  • This compound solution (stock solution in a compatible organic solvent like DMSO, protected from light)
  • Purified protein of interest (POI) and its interacting partner
  • Reaction buffer (e.g., PBS or HEPES, pH 7.4; avoid Tris and glycine)[3]
  • UV light source (e.g., 365 nm)
  • Quartz cuvettes or microplates[3]
  • Ice bath
  • SDS-PAGE analysis reagents
  • Western blot analysis reagents

2. Procedure:

  • Sample Preparation: Prepare a series of reaction mixtures containing your POI and its interacting partner in the reaction buffer. Add this compound to the desired final concentration. Prepare a control sample without this compound.
  • UV Irradiation Time-Course:
  • Place the reaction mixtures in quartz cuvettes or a quartz-bottom microplate on an ice bath to keep the samples cool during irradiation.[3]
  • Expose the samples to the UV light source at a fixed distance.
  • Irradiate individual samples for varying amounts of time (e.g., 0, 1, 5, 10, 15, 30 minutes). The "0 minutes" sample will serve as a no-UV control.
  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT, but this should only be done after the photoactivation step.
  • Analysis of Cross-linking:
  • Add SDS-PAGE loading buffer to each sample.
  • Separate the proteins by SDS-PAGE.
  • Analyze the gel by Coomassie staining or perform a western blot using an antibody against your POI.
  • Successful cross-linking will be indicated by the appearance of a higher molecular weight band corresponding to the POI-partner complex.
  • Optimization: The optimal UV exposure time is the shortest duration that produces the maximum amount of the cross-linked product with minimal protein degradation or non-specific aggregation.

Visualizations

Photoactivation_Pathway cluster_0 Photoactivation cluster_1 Cross-linking Reactions 4_Azidoaniline This compound (Aryl Azide) Nitrene Reactive Nitrene Intermediate 4_Azidoaniline->Nitrene UV Light (hv) CH_Insertion C-H Insertion Nitrene->CH_Insertion NH_Insertion N-H Insertion Nitrene->NH_Insertion Addition Addition to Double Bonds Nitrene->Addition Covalent_Bond Covalent Cross-link CH_Insertion->Covalent_Bond NH_Insertion->Covalent_Bond Addition->Covalent_Bond

Caption: Photoactivation pathway of this compound.

Experimental_Workflow start Start prep Prepare Reaction Mixture (Proteins + this compound) start->prep uv UV Irradiation Time-Course (e.g., 0-30 min) prep->uv sds_page SDS-PAGE Analysis uv->sds_page western Western Blot Analysis sds_page->western analysis Analyze for Higher Molecular Weight Bands western->analysis optimize Determine Optimal Exposure Time analysis->optimize end End optimize->end

Caption: Workflow for optimizing UV exposure time.

Caption: Troubleshooting logic for photo-crosslinking.

References

Technical Support Center: Safe Handling and Storage of 4-Azidoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and storage requirements for 4-Azidoaniline and its common salt, this compound hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with multiple risks:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Ingestion of even small amounts may be harmful.[2]

  • Flammability: It is a flammable solid.[1][4][5]

  • Explosive Potential: Organic azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[2] The presence of the azido group makes it an energetic material.

  • Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[1][4][5]

Q2: What are the signs and symptoms of exposure to this compound?

A2: Exposure can lead to various symptoms. In case of skin or eye contact, irritation will be noticeable.[1][5] Inhalation may cause respiratory tract irritation.[4][6] Systemic effects may occur following absorption through the skin.[2] In case of any suspected exposure, it is crucial to seek immediate medical attention.[3][6]

Q3: What should I do in case of accidental exposure?

A3: Immediate first aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Q4: What are the proper storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][5] The recommended storage temperature is between 10°C and 25°C.[1][7]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with several substances. Avoid contact with:

  • Strong oxidizing agents (e.g., nitrates, perchlorates)[2]

  • Acids[2]

  • Aldehydes, amides, carbamates, cyanides[2]

  • Metals and metallic salts, which can catalyze explosive decomposition[2]

  • Reducing agents and bases[6]

Troubleshooting Guide

Issue Possible Cause Solution
Discoloration of the compound (darkening) Exposure to light, heat, or air.Store the compound in a tightly sealed, amber-colored vial in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Spattering or hissing during dissolution The solvent is being added too quickly to a reactive compound, or there is a localized temperature increase.Add the solvent slowly and in small portions, with gentle stirring or agitation. Ensure the dissolution is performed in a fume hood and behind a blast shield.
Difficulty in dissolving the compound This compound hydrochloride is soluble in methanol but immiscible in water.[2][6]Use methanol for dissolution.[6] Gentle warming can be attempted with extreme caution, but it is generally not recommended due to the compound's thermal sensitivity.
Unexpected reaction exotherm Incompatible reagents or reaction conditions.Immediately cool the reaction vessel with an ice bath. Ensure that all reagents and solvents are compatible with azido compounds. Avoid high temperatures and sources of ignition.

Quantitative Data

Property Value Source
Appearance Tan or light yellow crystalline solid[2][6]
Molecular Weight 170.60 g/mol (for hydrochloride salt)[2][4][7]
Melting Point 165 °C (with decomposition)[6][8]
Thermal Stability (DSC/TGA) Data not available in the searched literature. Decomposes at its melting point.
Shock Sensitivity Data not available in the searched literature. Organic azides are potentially shock-sensitive.[2]
Solubility Soluble in methanol; immiscible in water.[2][6]

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of this compound Hydrochloride

Objective: To safely weigh and dissolve this compound hydrochloride for use in a chemical reaction.

Materials:

  • This compound hydrochloride

  • Methanol (or other compatible solvent)

  • Spatula (non-metallic, e.g., ceramic or plastic)

  • Weighing paper or boat

  • Glass vial or flask

  • Magnetic stir bar and stir plate

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of incompatible materials.

    • Perform the entire procedure in a certified chemical fume hood.

    • Place a blast shield between yourself and the experimental setup.

    • Don the required PPE: safety goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare it.

    • Using a non-metallic spatula, carefully transfer the desired amount of this compound hydrochloride from its storage container to the weighing paper. Avoid grinding or scraping the solid .

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed solid into a clean, dry glass vial or flask containing a magnetic stir bar.

    • Slowly add the required volume of methanol to the vial.

    • Place the vial on a magnetic stir plate and stir gently at room temperature until the solid is completely dissolved. Do not heat the solution .

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., methanol) and dispose of the cleaning materials as hazardous waste.

    • Properly dispose of the weighing paper as hazardous waste.

Protocol 2: Disposal of this compound Waste

Objective: To safely dispose of unused this compound and contaminated materials.

Materials:

  • Waste container for azido compounds

  • Appropriate PPE

Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • Do not mix azide waste with other chemical waste streams , especially acidic or heavy metal waste.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of heat and incompatible materials.

  • Disposal Request:

    • Follow your institution's guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the azide waste.[2]

Mandatory Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in a Fume Hood prep1->prep2 prep3 Use a Blast Shield prep2->prep3 handle1 Use Non-Metallic Tools prep3->handle1 handle2 Avoid Grinding and Friction handle1->handle2 handle3 Handle Small Quantities handle2->handle3 proc1 Weigh Carefully handle3->proc1 proc2 Dissolve Slowly at Room Temperature proc1->proc2 proc3 Monitor Reaction for Exotherms proc2->proc3 clean1 Decontaminate Workspace proc3->clean1 clean2 Segregate Azide Waste clean1->clean2 clean3 Dispose as Hazardous Waste clean2->clean3

Caption: Workflow for the safe handling of this compound in a laboratory setting.

StorageDecisionTree This compound Storage Decision Tree start Receiving this compound q1 Is the container damaged? start->q1 action1 Quarantine and contact EHS q1->action1 Yes q2 Is a designated storage area available? q1->q2 No action2 Establish a designated storage area q2->action2 No storage_conditions Store in a cool, dry, well-ventilated area (10-25°C) Away from heat, light, and incompatibles q2->storage_conditions Yes action2->storage_conditions log Log in inventory storage_conditions->log

Caption: Decision tree for the safe storage of this compound upon receipt.

References

Dealing with the insolubility of 4-Azidoaniline in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Azidoaniline

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of this compound, a key reagent in bioconjugation and click chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride not dissolving in my aqueous buffer (e.g., PBS, pH 7.4)?

A1: The limited solubility of this compound in neutral or alkaline aqueous buffers is due to its chemical structure. While it is typically supplied as a hydrochloride (HCl) salt to improve water solubility, its core structure includes a hydrophobic aniline ring. In buffers at or above neutral pH, the protonated amino group (-NH₃⁺) of the HCl salt can be deprotonated to the neutral amine (-NH₂). This conversion to the free base form significantly reduces the molecule's polarity, causing it to precipitate out of solution.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For preparing high-concentration stock solutions, water-miscible organic solvents are recommended. The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can dissolve this compound hydrochloride to a high concentration, allowing for the creation of a stable stock that can be diluted into your aqueous reaction buffer. For example, NMR spectra for this compound hydrochloride are often prepared using DMSO-d6, indicating good solubility.[1]

Q3: How do I correctly introduce this compound into my aqueous reaction from an organic stock solution?

A3: To avoid precipitation when introducing this compound from a DMSO or DMF stock into an aqueous buffer, follow these steps:

  • Calculate the required volume: Determine the small volume of stock solution needed to achieve your desired final concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <5%, but this is experiment-dependent).

  • Add slowly with mixing: Add the aliquot of the organic stock solution dropwise into your aqueous buffer while vigorously vortexing or stirring the buffer. This rapid dispersion helps to prevent the compound from locally reaching a concentration above its solubility limit and precipitating.

  • Do not add buffer to the stock: Never add the aqueous buffer directly to the concentrated organic stock, as this will almost certainly cause the compound to crash out of solution.

Q4: Are there alternative methods to improve solubility directly in aqueous solutions?

A4: If an organic stock solution is not suitable for your experiment, you can try two alternative approaches:

  • pH Adjustment: The solubility of this compound hydrochloride is significantly higher in acidic conditions. You can attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5) where the amino group remains fully protonated. After dissolution, you can carefully adjust the pH of the final reaction mixture. Be aware that the compound may precipitate as the pH increases.

  • Use of Co-solvents: In some click chemistry protocols, a mixture of solvents like DMSO/t-butanol is used to keep all components in solution.[2] Introducing a small percentage of a biocompatible co-solvent into your aqueous buffer can enhance the solubility of hydrophobic reagents.

Solubility Data Summary

The following table summarizes the known solubility characteristics of this compound hydrochloride. Quantitative data is limited, so qualitative descriptors are provided based on available information and chemical properties.

SolventFormulaSolubilityNotes
Water (acidic) H₂OSolubleSolubility is pH-dependent; higher in acidic conditions.
Water (neutral/basic) H₂OPoorly SolubleConverts to the less soluble free base, often leading to precipitation.
Methanol CH₃OHSoluble[3][4]A polar organic solvent suitable for creating stock solutions.
Dimethyl Sulfoxide (CH₃)₂SOHighly Soluble[1]Recommended for high-concentration stock solutions (e.g., >100 mM).
N,N-Dimethylformamide (CH₃)₂NC(O)HHighly SolubleAn alternative to DMSO for preparing concentrated stock solutions.

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a stable, high-concentration stock solution for use in various applications, including click chemistry and bioconjugation.

Materials:

  • This compound hydrochloride (MW: 170.60 g/mol )[5][6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Reagent: Carefully weigh out 17.06 mg of this compound hydrochloride on an analytical balance and transfer it into a clean, dry 1.5 mL microcentrifuge tube or an appropriate vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve: Cap the tube securely and vortex the mixture at room temperature for 1-2 minutes or until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed, but avoid excessive heat.

  • Storage: The resulting 100 mM stock solution is now ready. Store it in properly labeled, tightly sealed aliquots at -20°C or -80°C, protected from light and moisture. For short-term storage (1-2 weeks), 4°C is acceptable.

Visual Troubleshooting Guides

The following diagrams illustrate the decision-making process for handling this compound solubility issues.

G start Problem: This compound Precipitate Observed in Aqueous Buffer check_form Are you using the Hydrochloride (HCl) salt? start->check_form use_hcl Action: Use this compound HCl. The free base has very low aqueous solubility. check_form->use_hcl No check_ph What is the pH of your aqueous buffer? check_form->check_ph Yes acidic_ph pH is acidic (<6.0) check_ph->acidic_ph neutral_ph pH is neutral or basic (≥6.5) check_ph->neutral_ph sol_issue Problem: Low solubility due to de-protonation to free base. neutral_ph->sol_issue strategy Choose a Solubilization Strategy sol_issue->strategy stock_sol Option 1: Prepare a concentrated stock in DMSO or DMF. strategy->stock_sol ph_adjust Option 2: Dissolve in acidic water first, then adjust final reaction pH. strategy->ph_adjust

Caption: Troubleshooting workflow for this compound precipitation.

G start Goal: Prepare a solution of this compound conc_check Is a high concentration (>1 mM) required? start->conc_check organic_stock Primary Method: Prepare a concentrated stock (e.g., 100 mM) in DMSO or DMF. conc_check->organic_stock Yes low_conc Is the final buffer pH < 6.0? conc_check->low_conc No dilute Dilute stock dropwise into vigorously stirring aqueous buffer to desired final concentration. organic_stock->dilute low_conc->organic_stock No (pH ≥ 6.0) direct_dissolve Alternative Method: Attempt direct dissolution in the acidic aqueous buffer. low_conc->direct_dissolve Yes warning Warning: May precipitate if final pH is raised above 6.5. direct_dissolve->warning

Caption: Decision guide for selecting a solubilization method.

References

Technical Support Center: Interpreting Mass Spectrometry Data from 4-Azidoaniline Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Azidoaniline and similar aryl azide-based photo-reactive crosslinkers in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

What is this compound and how does it work as a crosslinker?

This compound is a photo-reactive compound. Structurally, it contains an aromatic ring, an amine group, and an azide group. While not a crosslinker on its own, it serves as a building block for creating custom, hetero-bifunctional crosslinking reagents. Typically, the amine group is used to attach it to another reactive group (like an NHS ester) via a spacer arm.

The key to its function is the aryl azide group . When exposed to UV light (typically 254-365 nm), the azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate . This nitrene can then non-specifically insert into a wide variety of chemical bonds in close proximity, including C-H, N-H, and O-H bonds, forming a stable covalent crosslink. This non-specific reactivity is a key advantage for capturing interactions that may not involve traditionally targeted residues like lysine.

What is the mass modification of a this compound-derived crosslink in my mass spectrometry data?

Calculating the mass shift is a critical step for database searching. The mass of the crosslinked remnant is the mass of the this compound molecule after the loss of nitrogen gas.

  • Molecular Formula of this compound: C₆H₆N₄

  • Monoisotopic Mass of this compound: ~134.06 Da

  • Mass of Nitrogen Gas (N₂): ~28.01 Da

Upon UV activation, the azide group loses N₂, leaving a reactive nitrene intermediate (C₆H₄N₂H₂).

  • Mass of the Reactive Intermediate: 134.06 Da - 28.01 Da = 106.05 Da

This value (or a value derived from it, depending on the full crosslinker structure) should be used as the crosslinker mass modification in your search software. Remember to also account for the mass of any spacer arm if you are using a derivative of this compound.

What are "dead-end" modifications and how do I identify them?

A "dead-end" modification (also known as a Type 0 monolink) occurs when one end of the crosslinker reacts with a protein, but the other, photo-activated end reacts with a solvent molecule (like water) instead of another amino acid. This results in a modification on a single peptide rather than a link between two peptides.

For a this compound-based crosslinker, a common dead-end reaction is the reaction of the nitrene intermediate with water. This would result in the addition of a hydroxyl group. The mass of this modification would be the mass of the nitrene intermediate plus the mass of water.

Analyzing the abundance of dead-end peptides can provide insights into the solvent accessibility and local environment of the modified residue.

My crosslink identification rate is very low. What are the common causes?

Low yield is a frequent challenge in photo-crosslinking experiments. Several factors can contribute to this:

  • Low Crosslinking Efficiency: Photo-crosslinking is often less efficient than traditional amine-reactive crosslinking. The yield of crosslinked peptides can be very low (<1% of the total peptide ion intensity).

  • Inadequate UV Exposure: Insufficient UV light intensity or duration can lead to incomplete activation of the azide group. Conversely, excessive exposure can damage the protein sample. Optimization of UV exposure time and distance from the lamp is crucial.

  • Reagent Instability: Aryl azides can be sensitive to reducing agents. Buffers containing thiols like DTT or 2-mercaptoethanol should be avoided as they can reduce the azide to an amine, rendering it non-photoreactive.

  • Quenching of the Reactive Intermediate: The highly reactive nitrene can be quenched by components in the buffer. Amine-containing buffers like Tris or glycine should not be present during the UV activation step as they will compete for reaction.

  • Sample Complexity: The low abundance of crosslinked peptides makes their detection in complex mixtures challenging. Enrichment strategies like size-exclusion chromatography (SEC) or strong cation exchange (SCX) are often necessary to improve detection.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or very few crosslinks identified 1. Inefficient UV activation.- Optimize UV exposure time, intensity, and wavelength. Use a UV lamp with a peak output around 350-370 nm for diazirines, and shorter wavelengths for simple aryl azides. - Ensure the sample container (e.g., quartz cuvette) is UV-transparent. - Place the sample on ice during irradiation to minimize heat-induced damage.
2. Crosslinker degradation or inactivation.- Prepare crosslinker stock solutions fresh in an anhydrous solvent like DMSO or DMF. - Avoid buffers containing primary amines (Tris, glycine) or thiols (DTT, BME) during the crosslinking reaction.
3. Insufficient crosslinker concentration.- Empirically test a range of crosslinker-to-protein molar ratios (e.g., 20:1, 50:1, 100:1).
4. Low abundance of crosslinked peptides.- Implement an enrichment strategy for crosslinked peptides, such as size-exclusion or strong cation-exchange chromatography.
5. Incorrect database search parameters.- Ensure the correct mass of the crosslinker remnant is specified. - Allow for non-specific crosslinking to any amino acid in the search parameters. - Increase the number of allowed missed cleavages.
High number of false positives 1. Inadequate False Discovery Rate (FDR) control.- Use a target-decoy database strategy to estimate the FDR at the peptide-spectrum match (PSM), peptide pair, and residue pair levels. - Utilize specialized crosslinking search software with robust FDR calculation (e.g., xiFDR).
2. Ambiguous spectral matches.- Manually inspect high-scoring spectra to confirm the presence of fragment ions from both peptides. - Use high-resolution and high-mass accuracy MS/MS data to reduce ambiguity.
Protein precipitation after crosslinking 1. Over-crosslinking.- Reduce the crosslinker concentration or the UV irradiation time. - Over-crosslinking can alter the protein's net charge and solubility.
Complex MS/MS spectra that are difficult to interpret 1. Co-fragmentation of two peptides.- This is inherent to crosslinked peptides. Use search software specifically designed to handle these complex spectra. - Consider using MS-cleavable crosslinkers in future experiments to simplify analysis. - Employ complementary fragmentation techniques (e.g., ETD, HCD) to generate more comprehensive fragment ion coverage.

Quantitative Data Summary

The following table summarizes key mass values needed for setting up database searches for this compound-based crosslinking experiments. Note that "SpacerArm" refers to any chemical linker used to create a bifunctional reagent from the this compound building block.

ParameterDescriptionMonoisotopic Mass (Da)
This compound Molecular mass of the starting compound.134.0592
N₂ Loss Mass of dinitrogen lost upon UV activation.28.0061
Nitrene Intermediate Reactive species after N₂ loss (C₆H₄N₂H₂).106.0531
Crosslink Modification (Type 2) Mass added to the two peptides, replacing two H atoms.Mass(SpacerArm) + 106.0531 - 1.0078
Dead-end Modification (Hydrolysis) Mass added to one peptide (reaction with H₂O).Mass(SpacerArm) + 106.0531 + 18.0106
Dead-end Modification (Amine Quench) Mass added to one peptide (reaction with Tris).Mass(SpacerArm) + 106.0531 + 121.0790
Reduced Azide (Inactive) Mass of 4-Aminophenylalanine if azide is reduced.Mass(SpacerArm) + 108.0684

Experimental Protocols

General Protocol for In-Solution Photo-Crosslinking

This protocol provides a general workflow. Optimal concentrations, incubation times, and UV exposure should be empirically determined for each specific system.

  • Sample Preparation:

    • Prepare the purified protein or protein complex in an amine-free buffer (e.g., HEPES or phosphate buffer) at a suitable pH (typically 7.4-8.0).

    • Ensure the protein concentration is appropriate (e.g., 1-5 µM).

  • Crosslinker Addition (in the dark):

    • Prepare a fresh stock solution of the this compound-based crosslinker in an anhydrous solvent like DMSO.

    • Add the crosslinker to the protein solution at a desired molar excess (e.g., 50-fold).

    • Incubate the reaction in the dark for 30-60 minutes at room temperature to allow for the reaction of the first functional group (if using a hetero-bifunctional crosslinker).

  • Removal of Excess Crosslinker (optional but recommended):

    • Remove unreacted crosslinker using a desalting column or buffer exchange spin column to minimize non-specific modifications.

  • UV Photo-Activation:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette) on ice to prevent heating.

    • Irradiate the sample with UV light (e.g., 365 nm) for a predetermined time (e.g., 15-30 minutes). The distance from the UV source and the irradiation time must be optimized.

  • Quenching:

    • After irradiation, the reaction can be quenched by adding a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to scavenge any remaining reactive species.

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, and alkylate the crosslinked protein sample.

    • Digest the protein with a protease (e.g., trypsin).

    • (Optional but recommended) Enrich for crosslinked peptides using size-exclusion or strong cation-exchange chromatography.

    • Desalt the peptide mixture using a C18 solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the peptide sample by LC-MS/MS, ensuring the acquisition method is optimized for detecting low-abundance, higher-charge-state precursors, which are common for crosslinked peptides.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_ms_prep MS Sample Prep cluster_analysis Data Acquisition & Analysis p1 Purified Protein Complex p2 Add Photo-Reactive Crosslinker (in dark) p1->p2 r1 UV Activation (e.g., 365 nm) p2->r1 r2 Quench Reaction r1->r2 m1 Denature, Reduce, Alkylate r2->m1 m2 Proteolytic Digestion (e.g., Trypsin) m1->m2 m3 Enrich Crosslinked Peptides (SEC/SCX) m2->m3 m4 Desalt (C18) m3->m4 a1 LC-MS/MS Analysis m4->a1 a2 Database Search (Specialized Software) a1->a2 a3 FDR Control & Data Interpretation a2->a3 data_analysis_logic cluster_search Database Search cluster_validation Validation & Filtering start Raw MS/MS Data s1 Peak Picking start->s1 s2 Search against Target-Decoy Database (e.g., xiSEARCH) s1->s2 v1 Calculate FDR (e.g., xiFDR) s2->v1 s3 Define Parameters: - Crosslinker Mass - Non-specific Reactivity - Enzyme, Missed Cleavages s3->s2 v2 Filter PSMs, Peptide Pairs, and Residue Pairs (e.g., <5% FDR) v1->v2 end Validated Crosslink List v2->end

Technical Support Center: Azide Group Stability in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the unwanted reduction of the azide functional group during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide functional group under general reaction conditions?

A: The azide group is a robust and versatile functional group. It is stable under a variety of non-reduuctive conditions, including standard basic conditions for Fmoc-deprotection in peptide synthesis (e.g., 20% piperidine in DMF) and acidic conditions for resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[1] However, its stability is highly dependent on the specific reagents used, particularly reducing agents and certain scavengers under acidic conditions.[1]

Q2: What are the most common reagents that will reduce an azide group?

A: Several classes of reagents are known to readily reduce azides to primary amines. These include:

  • Catalytic Hydrogenation: Standard hydrogenation catalysts like Palladium on carbon (Pd/C) and Platinum oxide (PtO₂) with hydrogen gas (H₂) are very effective at reducing azides.[2]

  • Strong Hydride Reagents: Powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) will readily reduce azides along with many other functional groups.[3]

  • Phosphines (Staudinger Reaction): Triphenylphosphine (PPh₃) and other phosphines react with azides to form an aza-ylide, which upon hydrolysis yields a primary amine.[4]

  • Thiols: Certain thiol-based reagents, especially under acidic or basic conditions, can reduce azides.[4] For example, 1,2-ethanedithiol (EDT) is a potent reducing agent for azides during TFA cleavage in peptide synthesis.[1]

Q3: Are there any specific solvents or additives I should avoid when working with azides?

A: Yes. Halogenated solvents like dichloromethane and chloroform should be avoided as they can form explosive diazidomethane and triazidomethane.[5][6] Additionally, strong acids can react with azides to form the highly toxic and explosive hydrazoic acid.[6] Contact with heavy metals (e.g., copper, lead, mercury) should also be prevented to avoid the formation of extremely sensitive heavy metal azides.[5][6]

Q4: How can I assess the stability of a newly synthesized organic azide?

A: The stability of an organic azide is often related to its molecular structure. A general guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe.[6] Azides with a high nitrogen-to-carbon ratio are more likely to be energetic and should be handled with extreme caution.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

  • Problem 1: My mass spectrometry (MS) analysis shows a significant peak corresponding to my desired product mass minus 26 Da.

    • Diagnosis: You are likely observing the reduction of your azide group (-N₃) to a primary amine (-NH₂). This corresponds to the loss of two nitrogen atoms (N₂) and the gain of two hydrogen atoms.

    • Root Cause Analysis & Solution:

      • Review Your Reagents: Check if you have used any of the common reducing agents mentioned in the FAQs (e.g., H₂/Pd/C, LiAlH₄, PPh₃, thiols).

      • Check Your Scavengers (Peptide Synthesis): If you are performing solid-phase peptide synthesis, the choice of scavenger in your TFA cleavage cocktail is critical. 1,2-ethanedithiol (EDT) is a known culprit for azide reduction.

      • Solution: Switch to a milder or non-reductive reagent. For peptide cleavage, replace EDT with a less reductive thiol like dithiothreitol (DTT) or a non-thiol scavenger such as triisopropylsilane (TIS).[1] For other reductions, consider the chemoselective methods detailed in the protocols below.

  • Problem 2: I am trying to selectively reduce a nitro group, but my azide is also being reduced.

    • Diagnosis: The reducing conditions are too harsh and not sufficiently chemoselective.

    • Root Cause Analysis & Solution: Standard catalytic hydrogenation conditions (e.g., H₂ with 10% Pd/C) can often reduce both nitro groups and azides.

    • Solution: Employ a more chemoselective method. Indium-mediated reduction in aqueous THF with HCl has been shown to be highly effective for reducing nitro groups while preserving azides.[3] Alternatively, carefully controlled catalytic hydrogenation with specific catalysts or additives may achieve the desired selectivity.

  • Problem 3: My reaction is incomplete, and I'm hesitant to use stronger conditions for fear of reducing the azide.

    • Diagnosis: The chosen mild reducing agent may not be sufficiently reactive for the target functional group under the current conditions.

    • Root Cause Analysis & Solution: Factors such as temperature, reaction time, and steric hindrance can lead to incomplete reactions.

    • Solution: Instead of moving to a much stronger, non-selective reducing agent, consider moderately increasing the temperature or extending the reaction time with your current selective reagent. You can also explore activating the substrate, for example, by using Lewis acids in combination with milder hydride donors like sodium borohydride for ester reductions.

Data Presentation: Azide Reduction During Peptide Cleavage

The choice of scavenger during the final TFA cleavage step in solid-phase peptide synthesis can dramatically impact the stability of an azide group. The following table summarizes the percentage of azide reduction observed when cleaving a peptide containing an azido-amino acid with different thiol scavengers.

ScavengerComposition of Cleavage Cocktail% Azide Reduction (Conversion to Amine)Reference
1,2-Ethanedithiol (EDT)TFA/H₂O/TIS/EDTHigh (significant reduction)[7]
Dithiothreitol (DTT)TFA/H₂O/TIS/DTTLow (reduction suppressed)[7]
ThioanisoleTFA/H₂O/TIS/ThioanisoleLow (reduction suppressed)[7]

Data is estimated from published HPLC traces.[1] As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.[1][7]

Experimental Protocols

Here are detailed methodologies for key experiments where an azide group is preserved during the reduction of another functional group.

Protocol 1: Selective Reduction of an Alkyne to a cis-Alkene using a Lindlar Catalyst

This protocol describes the partial hydrogenation of an alkyne to a cis-alkene, a transformation that is highly selective and does not typically affect azide groups.[2][8][9]

  • Reagents and Materials:

    • Alkyne- and azide-containing substrate

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

    • Hydrogen gas (H₂)

    • Solvent (e.g., Ethanol, Ethyl Acetate, or Hexanes)

    • Reaction flask with a stir bar

    • Hydrogen balloon or hydrogenation apparatus

  • Procedure:

    • In a round-bottomed flask, dissolve the alkyne-containing substrate in a suitable solvent (e.g., ethanol).

    • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the substrate).

    • Seal the flask and purge it with an inert gas (e.g., nitrogen or argon), then evacuate.

    • Introduce hydrogen gas into the flask, typically via a balloon, and maintain a positive pressure.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed.

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude cis-alkene product. Further purification can be done by column chromatography if necessary.

Protocol 2: Selective Reduction of an Ester using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild reducing agent that typically does not reduce esters under standard conditions (e.g., room temperature in methanol). This protocol leverages this chemoselectivity. However, for more reactive esters or when higher temperatures are required, some azide reduction may occur. The slow addition of methanol can enhance the selectivity for the ester reduction.

  • Reagents and Materials:

    • Ester- and azide-containing substrate

    • Sodium borohydride (NaBH₄)

    • Solvent (e.g., a mixture of THF and Methanol)

    • Reaction flask with a stir bar

    • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Procedure:

    • Dissolve the ester-containing substrate in THF in a round-bottomed flask and cool the solution in an ice bath.

    • In a separate flask, dissolve sodium borohydride in a small amount of methanol.

    • Slowly add the NaBH₄ solution to the substrate solution dropwise over a period of 1-2 hours.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight.

    • Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous ammonium chloride to quench the excess NaBH₄.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography if necessary.

Visualizations

G start Start: Molecule with Azide and other functional groups q1 Identify other reducible group(s) start->q1 nitro Nitro Group q1->nitro Nitro alkyne Alkyne q1->alkyne Alkyne ketone_aldehyde Ketone / Aldehyde q1->ketone_aldehyde Ketone/ Aldehyde ester_acid Ester / Carboxylic Acid q1->ester_acid Ester/ Acid sol_nitro Use Indium/HCl or careful catalytic hydrogenation nitro->sol_nitro sol_alkyne Use Lindlar's Catalyst (H₂) for cis-alkene or Na/NH₃ for trans-alkene alkyne->sol_alkyne sol_carbonyl Use NaBH₄ in MeOH/EtOH at 0°C to RT. Avoid LiAlH₄. ketone_aldehyde->sol_carbonyl sol_ester NaBH₄ is generally safe. For faster reduction, consider NaBH₄ with Lewis acids (e.g., ZnCl₂). ester_acid->sol_ester end_node Azide Preserved sol_nitro->end_node sol_alkyne->end_node sol_carbonyl->end_node sol_ester->end_node

Caption: Decision workflow for selecting azide-compatible reducing agents.

G sub 1. Dissolve Substrate (with Alkyne and Azide) in Ethanol cat 2. Add Lindlar's Catalyst sub->cat purge 3. Purge with N₂ then evacuate cat->purge h2 4. Introduce H₂ gas (balloon) purge->h2 react 5. Stir vigorously at Room Temp. h2->react monitor 6. Monitor by TLC react->monitor filter 7. Filter through Celite monitor->filter concentrate 8. Concentrate filtrate filter->concentrate product Product: cis-Alkene with Azide intact concentrate->product

Caption: Experimental workflow for selective alkyne hydrogenation.

References

Technical Support Center: Best Practices for Quenching Unreacted 4-Azidoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively quenching unreacted 4-azidoaniline in experimental settings. The following information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench unreacted this compound?

A1: this compound, like other organic azides, is an energetic compound that can be sensitive to heat, shock, and friction, posing a potential explosion hazard.[1] It is also toxic if swallowed, in contact with skin, or if inhaled.[2] Quenching unreacted this compound converts it into a more stable and less hazardous substance, ensuring the safety of the researcher and proper waste disposal.

Q2: What are the primary methods for quenching unreacted this compound?

A2: The three primary methods for quenching unreacted aryl azides like this compound are:

  • Staudinger Reduction: Utilizes phosphines, most commonly triphenylphosphine, to reduce the azide to an amine.[3][4]

  • Thiol-Mediated Reduction: Employs thiols, such as dithiothreitol (DTT), to reduce the azide.

  • Nitrous Acid Quenching: Involves the use of sodium nitrite and an acid to decompose the azide into nitrogen gas.[5][6]

Q3: How do I choose the most appropriate quenching method for my experiment?

A3: The choice of quenching method depends on several factors, including the scale of the reaction, the solvent system, the presence of other functional groups in your product, and the desired final product of the quenching reaction (the corresponding amine or complete decomposition). The flowchart below provides a general decision-making framework.

G start Choose Quenching Method for Unreacted this compound q_product Is the corresponding aniline a desired product or compatible with downstream processes? start->q_product q_scale What is the scale of the reaction? q_product->q_scale No q_conditions Are mild, neutral conditions required? q_product->q_conditions Yes staudinger Staudinger Reduction (Triphenylphosphine) q_scale->staudinger Small to Moderate Scale nitrous Nitrous Acid Quenching (Sodium Nitrite/Acid) q_scale->nitrous Large Scale q_conditions->staudinger Yes thiol Thiol-Mediated Reduction (e.g., DTT) q_conditions->thiol No

Caption: Decision tree for selecting a quenching method.

Quenching Protocols and Troubleshooting

Below are detailed protocols for the three main quenching methods, along with troubleshooting guides to address common issues.

Staudinger Reduction

The Staudinger reaction is a mild and efficient method for converting an azide to an amine using a phosphine, typically triphenylphosphine (PPh₃).[4] The reaction proceeds in two steps: the formation of an iminophosphorane with the release of nitrogen gas, followed by hydrolysis to the amine and triphenylphosphine oxide.[3]

Experimental Workflow: Staudinger Reduction

G cluster_0 Staudinger Reduction Workflow A Reaction mixture containing unreacted this compound B Add Triphenylphosphine (1.1-1.5 eq.) in a suitable solvent (e.g., THF) A->B C Stir at room temperature (2-24 hours) B->C D Monitor reaction by TLC/LC-MS for disappearance of azide C->D E Add water to hydrolyze the aza-ylide intermediate D->E Azide consumed F Work-up and purification to remove triphenylphosphine oxide E->F

Caption: Workflow for Staudinger Reduction.
Detailed Experimental Protocol

  • Reaction Setup: To a stirred solution of the reaction mixture containing unreacted this compound in a suitable solvent (e.g., tetrahydrofuran), add triphenylphosphine (1.1-1.5 equivalents relative to the initial amount of this compound) at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting azide. The reaction is typically complete within 2 to 24 hours.[5]

  • Hydrolysis: Once the starting azide is consumed, add water to the reaction mixture to hydrolyze the intermediate aza-ylide. Continue stirring for an additional 2-12 hours.[5]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The primary challenge in the work-up is the removal of the triphenylphosphine oxide byproduct. This can be achieved by:

    • Acid-base extraction: Acidify the reaction mixture to protonate the newly formed amine, making it water-soluble. Wash with an organic solvent (e.g., ethyl acetate) to remove the triphenylphosphine oxide. Then, basify the aqueous layer and extract the desired amine.

    • Chromatography: If the product is not amenable to acid-base extraction, purification can be performed using column chromatography.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Incomplete Reaction The hydrolysis of the aza-ylide intermediate can be slow.[5]Ensure sufficient water is present. Gentle heating or the addition of a mild acid can promote hydrolysis.[5]
Poor quality of triphenylphosphine.Use freshly purified or commercially available high-purity triphenylphosphine.
Difficulty Removing Triphenylphosphine Oxide Triphenylphosphine oxide can be difficult to separate from the desired product due to similar polarity.Employ acid-base extraction if your product contains a basic nitrogen. Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent or specialized chromatography may be necessary.
Side Reactions If other electrophilic functional groups are present, the intermediate iminophosphorane might react with them (aza-Wittig reaction).This method is best suited for molecules where the desired amine is the intended product and no competing electrophiles are present.
Quantitative Data Comparison
Parameter Staudinger Reduction Thiol-Mediated Reduction Nitrous Acid Quenching
Reagent TriphenylphosphineDithiothreitol (DTT)Sodium Nitrite, Sulfuric Acid
Stoichiometry 1.1 - 1.5 equivalentsExcess~40% excess NaNO₂[7]
Typical Temperature Room Temperature to 50°C[5]37°C[8]0°C to room temperature
Typical Reaction Time 2 - 24 hours[5]Varies (minutes to hours)Rapid (gas evolution)
Byproducts Triphenylphosphine oxideOxidized thiolNitrogen gas, Nitric oxide[5][6]
Quenching Product Corresponding amineCorresponding amineDecomposed products
Advantages Mild conditions, high yield[9]Biocompatible conditionsInexpensive, rapid
Disadvantages Byproduct removal can be difficultCan be slower, potential for side reactions with electrophilesGenerates toxic NO gas, highly exothermic[5][6]

Thiol-Mediated Reduction

The reduction of azides using thiols, such as dithiothreitol (DTT), is another mild method to convert azides to amines. This method is particularly useful in biological contexts due to its compatibility with aqueous environments.[8]

Experimental Workflow: Thiol-Mediated Reduction

G cluster_0 Thiol-Mediated Reduction Workflow A Aqueous reaction mixture containing unreacted this compound B Add Dithiothreitol (DTT) in excess A->B C Stir at room temperature or 37°C B->C D Monitor reaction by TLC/LC-MS for disappearance of azide C->D E Work-up and purification D->E Azide consumed

Caption: Workflow for Thiol-Mediated Reduction.
Detailed Experimental Protocol

  • Reaction Setup: To the reaction mixture containing unreacted this compound, add an excess of dithiothreitol (DTT). The reaction is typically performed in a buffered aqueous solution (e.g., phosphate buffer at pH 7.2).[8]

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 37°C).[8]

  • Reaction Monitoring: Monitor the disappearance of the azide by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by standard extraction or chromatographic techniques.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Slow or Incomplete Reaction The reaction rate can be dependent on the specific thiol and the substrate.Increase the excess of the thiol reagent or the reaction temperature. Ensure the pH of the solution is optimal for the thiol used.
Side Reactions Thiols are good nucleophiles and can react with other electrophilic functional groups in the molecule.This method is most suitable when no thiol-sensitive electrophiles are present.

Nitrous Acid Quenching

This method is a destructive quench that converts the azide to nitrogen gas and is particularly useful for large-scale reactions where the corresponding amine is not the desired product. The reaction is rapid and inexpensive but requires careful handling due to the evolution of toxic nitric oxide gas and the potential for exotherms.[5][6]

Experimental Workflow: Nitrous Acid Quenching

G cluster_0 Nitrous Acid Quenching Workflow A Aqueous mixture with unreacted azide (<5% concentration) B In a fume hood, add 20% aq. Sodium Nitrite (1.5g per g of azide) A->B C Slowly add 20% aq. Sulfuric Acid until the solution is acidic B->C D Observe gas evolution (N₂ and NO) C->D E Test for excess nitrite with starch-iodide paper D->E F Quench complete E->F Positive test (blue color) G Add more Sodium Nitrite and re-acidify E->G Negative test G->C

Caption: Workflow for Nitrous Acid Quenching.
Detailed Experimental Protocol

This procedure must be performed in a well-ventilated fume hood.

  • Preparation: Ensure the concentration of the azide in the aqueous solution does not exceed 5%.[7] Dilute with water if necessary.

  • Addition of Sodium Nitrite: To the stirred azide solution, add a 20% aqueous solution of sodium nitrite, using approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (this represents about a 40% excess).[7]

  • Acidification: Slowly and carefully add a 20% aqueous solution of sulfuric acid dropwise until the reaction mixture is acidic (test with pH paper). It is critical to add the acid after the sodium nitrite. Adding acid first will generate highly toxic and explosive hydrazoic acid (HN₃).[10]

  • Monitoring: Gas evolution (N₂ and NO) will be observed. Continue stirring until the gas evolution ceases.

  • Completion Check: Test the solution for the presence of excess nitrous acid by spotting a sample onto starch-iodide paper. A blue color indicates that the quench is complete.[11] If the test is negative, add more sodium nitrite solution and re-acidify until a positive test is achieved.

  • Disposal: Once the quench is complete, the solution can be neutralized and disposed of according to your institution's hazardous waste procedures.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Violent Reaction/Exotherm The reaction is highly exothermic.Perform the reaction in an ice bath to control the temperature, especially for larger quantities. Add the sulfuric acid very slowly.
Formation of Brown Gas (NO₂) Nitric oxide (NO) produced can react with air to form brown nitrogen dioxide (NO₂).This is expected. Ensure the reaction is performed in a fume hood with good airflow.
Incomplete Quenching Insufficient sodium nitrite or acid.Add more sodium nitrite and/or acid until the starch-iodide test is positive.
Formation of Hydrazoic Acid (HN₃) Incorrect order of addition (acid before nitrite).Extreme Hazard. If you suspect HN₃ has been generated, do not attempt to handle the solution. Evacuate the area and contact your institution's environmental health and safety department immediately.
Formation of N-nitrosamine impurities If secondary or tertiary amines are present in the reaction mixture, they can react with nitrous acid to form potentially carcinogenic N-nitrosamines.Consider an alternative quenching method if your reaction mixture contains amines that could form nitrosamines.

References

Validation & Comparative

Validating Protein Interactions: A Comparative Guide to 4-Azidoaniline Cross-linking and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Chemical cross-linking, a technique that covalently links interacting proteins, offers a powerful method to capture both stable and transient interactions for subsequent analysis by mass spectrometry. This guide provides a comparative overview of 4-Azidoaniline, a photo-reactive cross-linking agent, against other common cross-linking strategies and alternative validation methods. We present available experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate validation strategy.

Introduction to Protein-Protein Interaction Validation

The study of protein-protein interactions is fundamental to understanding cellular processes. Once a potential interaction is identified, for instance through a high-throughput screening method, it is crucial to validate this interaction using orthogonal approaches. This guide focuses on the use of this compound, a heterobifunctional, photo-activatable cross-linker, for capturing interacting proteins and provides a comparison with other widely used validation techniques.

This compound contains an amine-reactive group and a photo-reactive aryl azide group. The amine-reactive group can be coupled to a protein of interest (the "bait"), which is then allowed to interact with its potential binding partners (the "prey"). Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, thus "trapping" the interacting proteins.

Comparison of Protein-Protein Interaction Validation Methods

The choice of a validation method depends on several factors, including the nature of the interaction (stable vs. transient), the cellular context, and the available resources. Below is a comparison of this compound cross-linking with other common validation techniques.

FeatureThis compound Cross-linkingCo-immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)
Principle Covalent linkage of interacting proteins using a photo-activatable cross-linker.Pull-down of a target protein and its binding partners using a specific antibody.In vivo reconstitution of a transcription factor to report on protein interaction in yeast.Real-time, label-free detection of binding events on a sensor surface.
Interaction Type Captures both stable and transient interactions.Primarily detects stable interactions.Can detect both stable and transient interactions.Measures direct binding kinetics (on- and off-rates).
Cellular Context Can be performed in vitro or in vivo.Typically performed with cell lysates, reflecting a near-native environment.Interaction occurs in the yeast nucleus, which may not be the native environment.In vitro method requiring purified proteins.
Throughput Moderate to high, depending on the downstream analysis.Low to moderate.High, suitable for screening libraries.Low to moderate.
Data Output Identification of interacting partners and potential interface mapping via mass spectrometry.Identification of interacting partners via Western blot or mass spectrometry.Identification of potential interacting partners through reporter gene activation.Quantitative data on binding affinity (KD), association (ka), and dissociation (kd) rates.
Key Advantage "Freezes" transient interactions for subsequent analysis.Relatively simple and uses endogenous or tagged proteins in a near-native context.Powerful tool for discovering novel protein interactions on a large scale.Provides precise quantitative data on binding kinetics.
Key Limitation Potential for non-specific cross-linking; requires optimization of UV exposure.May miss weak or transient interactions; antibody quality is critical.High rate of false positives and false negatives; interactions are not in their native cellular compartment.Requires purified, stable proteins; immobilization can affect protein function.

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below.

This compound Cross-linking Mass Spectrometry (XL-MS)

Objective: To identify proteins interacting with a bait protein using this compound cross-linking followed by mass spectrometry.

Materials:

  • Purified bait protein

  • This compound hydrochloride (or similar amine-reactive, photo-activatable cross-linker)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • Cell lysate or purified prey proteins

  • Reagents for SDS-PAGE and mass spectrometry analysis

Procedure:

  • Conjugation of this compound to Bait Protein:

    • Dissolve the bait protein in the reaction buffer.

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature in the dark to allow the amine-reactive group to couple with the bait protein.

    • Remove excess, unreacted cross-linker by dialysis or using a desalting column.

  • Interaction and Cross-linking:

    • Mix the this compound-conjugated bait protein with the cell lysate or purified prey proteins.

    • Incubate for 1-4 hours at 4°C to allow for protein-protein interactions to occur.

    • Expose the mixture to UV light (365 nm) on ice for 10-30 minutes to activate the azide group and induce cross-linking. The optimal exposure time needs to be determined empirically.

    • Quench the reaction by adding the quenching solution.

  • Analysis:

    • Separate the cross-linked protein complexes by SDS-PAGE.

    • Excise the bands corresponding to the cross-linked complexes.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

G

Co-immunoprecipitation (Co-IP)

Objective: To validate the interaction between a bait protein and a putative prey protein.

Materials:

  • Cells expressing the bait and prey proteins (endogenously or from transfected plasmids)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Reagents for Western blotting

Procedure:

  • Cell Lysis:

    • Harvest and wash the cells.

    • Lyse the cells in lysis buffer on ice to release cellular proteins while maintaining protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the antibody against the bait protein to form an antibody-bait-prey complex.

    • Add Protein A/G beads to capture the immune complexes.

    • Incubate with gentle rotation to allow the beads to bind to the antibody.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the putative prey protein to confirm its presence in the immunoprecipitated complex.

G

Yeast Two-Hybrid (Y2H)

Objective: To screen for novel interaction partners of a bait protein or to validate a specific interaction.

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • Bait plasmid (e.g., pGBKT7) with the bait gene fused to a DNA-binding domain (BD)

  • Prey plasmid (e.g., pGADT7) with the prey gene or a cDNA library fused to an activation domain (AD)

  • Yeast transformation reagents

  • Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Plasmid Transformation:

    • Transform the bait plasmid into one yeast strain and the prey plasmid (or library) into another compatible yeast strain.

  • Mating:

    • Mate the two yeast strains to create diploid cells containing both bait and prey plasmids.

  • Selection:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

    • Plate on higher stringency selective media (e.g., also lacking histidine and adenine) to select for cells where the bait and prey proteins interact, leading to the activation of reporter genes that allow growth.

  • Analysis:

    • Growth on high-stringency media indicates a positive interaction.

    • For library screens, prey plasmids from positive colonies are isolated and sequenced to identify the interacting protein.

G

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding kinetics and affinity of a protein-protein interaction.

Materials:

  • Purified ligand (to be immobilized) and analyte (to be flowed over) proteins

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Activation reagents (e.g., EDC/NHS)

  • Blocking agent (e.g., ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the ligand protein over the activated surface to covalently immobilize it.

    • Inject a blocking agent to deactivate any remaining active sites.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte protein over the immobilized ligand surface.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding.

  • Data Analysis:

    • The resulting sensorgram shows the association of the analyte during injection and its dissociation during the buffer flow.

    • Fit the data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

G

Conclusion

Validating protein-protein interactions is a multifaceted process that often requires the use of multiple, complementary techniques. This compound cross-linking provides a valuable tool for capturing transient and stable interactions in a cellular context, offering a snapshot of the interactome that can be further dissected by mass spectrometry. When compared to other methods like Co-IP, Y2H, and SPR, it offers a unique advantage in its ability to "freeze" dynamic interactions. However, the potential for non-specific cross-linking necessitates careful optimization and validation. By understanding the principles, advantages, and limitations of each method, researchers can design a robust validation strategy to confidently identify and characterize protein-protein interactions, paving the way for a deeper understanding of cellular function and the development of novel therapeutics.

A Researcher's Guide to Indispensable Control Experiments for 4-Azidoaniline-Based Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nuanced world of photoaffinity labeling (PAL), particularly with 4-azidoaniline-based probes, the path to confident target identification is paved with rigorous control experiments. These controls are not merely suggestions but essential components of experimental design that distinguish specific, biologically relevant interactions from a backdrop of non-specific binding, ensuring the validity and reproducibility of your findings.

This guide provides a comprehensive comparison of the critical control experiments for this compound-based PAL, complete with supporting experimental data, detailed protocols, and visual workflows to fortify your experimental strategy.

Distinguishing Signal from Noise: A Comparative Overview of Control Experiments

The success of a photoaffinity labeling experiment hinges on the unambiguous identification of true biological targets. The following control experiments are designed to systematically eliminate potential artifacts and false positives.

Control Experiment Purpose Principle Expected Outcome for a Specific Interaction Alternative Approaches & Considerations
Competition Assay To demonstrate the specificity of the probe-target interaction.[1][2]Pre-incubation with an excess of the unlabeled parent compound competitively inhibits the binding of the photoaffinity probe to its specific target.[1]Dose-dependent decrease in the labeling of the target protein.[1][3] A significant reduction in signal (e.g., >50% inhibition) is expected at a sufficient concentration of the competitor.Use of a known, structurally distinct inhibitor of the target protein as a competitor. Determination of the IC50 value for the competitor provides a quantitative measure of specificity.[3]
No-UV Irradiation Control To confirm that covalent labeling is dependent on photo-activation.[1][4]The sample is incubated with the photoaffinity probe but is not exposed to UV light.No or significantly reduced labeling of the target protein compared to the UV-irradiated sample. Any observed labeling is due to non-photochemical reactivity.This control is fundamental and has no direct alternative. It is crucial for validating the "photoaffinity" nature of the labeling.
Vehicle Control (Probe-Minus) To assess the effects of the solvent (e.g., DMSO) and UV light on the proteome.The sample is treated with the vehicle used to dissolve the probe and is subjected to the same experimental conditions, including UV irradiation.No specific labeling pattern should be observed. This control helps to identify any proteins that may be non-specifically affected by the experimental conditions.While essential for ruling out artifacts, this control does not address the non-specific binding of the probe itself.
Inactive/Negative Control Probe To verify that labeling is dependent on the specific pharmacophore of the probe.A structurally similar but biologically inactive analog of the photoaffinity probe is used.The inactive probe should not label the target protein, or the labeling should be significantly reduced compared to the active probe.This can be a powerful control, but the synthesis of a suitable inactive probe can be challenging. The inactive probe should have similar physicochemical properties to the active probe.
Probe Concentration Titration To determine the optimal probe concentration and assess dose-dependency.The labeling experiment is performed with a range of photoaffinity probe concentrations.Labeling of the specific target should increase with probe concentration and ideally reach saturation. This helps to find a concentration that maximizes specific labeling while minimizing background.This is a critical optimization step before performing large-scale or quantitative proteomics experiments.
Quantitative Proteomics (e.g., SILAC) To provide a highly quantitative and unbiased identification of specific targets.[5][6]Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the differentiation of proteins from two cell populations (e.g., control vs. experimental) by mass spectrometry.[6][7][8]In a competition experiment, the heavy-to-light (H/L) ratio for a specific target should be significantly greater than 1 (e.g., >4), indicating that the unlabeled compound competed with the probe in the "heavy" labeled cells.[4] In a probe vs. no-probe control, the H/L ratio for a target should be high, indicating enrichment by the probe.[4]Other quantitative proteomics techniques like iTRAQ or TMT can also be used.[8] Label-free quantification is another alternative, though it can be less precise than label-based methods.

Visualizing the Path to Validated Targets

To better understand the experimental logic, the following diagrams illustrate the general workflow of a photoaffinity labeling experiment and the integration of key control experiments.

PAL_Workflow cluster_prep Sample Preparation cluster_uv Photo-Crosslinking cluster_analysis Downstream Analysis start Cells or Lysate incubation Incubate with This compound Probe start->incubation uv UV Irradiation (e.g., 365 nm) incubation->uv lysis Cell Lysis (if applicable) uv->lysis enrichment Enrichment of Labeled Proteins lysis->enrichment detection Detection & Identification (e.g., SDS-PAGE, MS) enrichment->detection

Caption: General workflow of a this compound-based photoaffinity labeling experiment.

Control_Experiments cluster_controls Essential Control Experiments main Main Experiment: Cells/Lysate + Probe + UV comp Competition: Cells/Lysate + Competitor + Probe + UV main->comp Compare Results nouv No UV Control: Cells/Lysate + Probe (No UV) main->nouv Compare Results vehicle Vehicle Control: Cells/Lysate + Vehicle + UV main->vehicle Compare Results

Caption: Integration of key control experiments in a photoaffinity labeling workflow.

Detailed Experimental Protocols

Here are detailed methodologies for the cornerstone control experiments in this compound-based photoaffinity labeling.

Protocol 1: Competition Assay

Objective: To confirm the specific binding of the this compound probe to its target protein(s).

Materials:

  • Cells or cell lysate

  • This compound photoaffinity probe

  • Unlabeled parent compound (competitor)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE reagents and equipment

  • Western blot reagents and equipment or mass spectrometer

Procedure:

  • Sample Preparation: Prepare cell lysates or cultured cells according to your standard protocol.

  • Competitor Pre-incubation:

    • For the competition sample, pre-incubate the cells or lysate with a 50-100 fold molar excess of the unlabeled parent compound for 30-60 minutes at 4°C or 37°C, depending on the biological system.

    • For the control sample, pre-incubate with the same volume of vehicle (e.g., DMSO).

  • Probe Incubation: Add the this compound photoaffinity probe to both the competition and control samples at the desired final concentration. Incubate for a further 30-60 minutes under the same conditions.

  • UV Irradiation: Expose the samples to UV light (e.g., 365 nm) on ice for 10-30 minutes. The optimal time and distance from the UV source should be empirically determined.

  • Sample Processing:

    • For live cells, wash with cold PBS to remove excess probe and then lyse the cells.

    • For cell lysates, proceed directly to downstream analysis.

  • Analysis:

    • Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence (if the probe has a fluorescent tag) or Western blotting with an antibody against the suspected target or a tag on the probe (e.g., biotin).

    • Alternatively, for unbiased target identification, proceed with enrichment of labeled proteins and analysis by mass spectrometry.

  • Data Interpretation: Compare the intensity of the labeled protein band(s) between the control and competition samples. A significant reduction in the signal in the competition sample indicates specific binding.

Protocol 2: No-UV Irradiation Control

Objective: To ensure that the covalent modification of the target protein is dependent on UV activation of the this compound probe.

Materials:

  • Same as for the Competition Assay.

Procedure:

  • Sample Preparation: Prepare two identical samples of cells or cell lysate.

  • Probe Incubation: Add the this compound photoaffinity probe to both samples at the same final concentration and incubate as in the main experiment.

  • UV Irradiation:

    • Expose one sample to UV light as in the main experiment.

    • Keep the second sample (the no-UV control) in the dark under the same temperature and incubation time.

  • Sample Processing: Process both samples identically.

  • Analysis: Analyze the labeled proteins from both samples side-by-side using SDS-PAGE and your chosen detection method.

  • Data Interpretation: Compare the labeling pattern between the UV-irradiated and the no-UV control samples. The absence or significant reduction of a labeled band in the no-UV control confirms that the labeling is photo-dependent.

Protocol 3: SILAC-Based Quantitative Proteomics for Target Identification

Objective: To quantitatively identify specific protein targets of the this compound probe in an unbiased manner.

Materials:

  • SILAC-compatible cell line

  • SILAC media with "light" (e.g., 12C6-Arg, 12C6-Lys) and "heavy" (e.g., 13C6-Arg, 13C6-Lys) amino acids

  • This compound photoaffinity probe

  • Unlabeled parent compound (competitor)

  • Standard cell culture and proteomics reagents

Procedure:

  • SILAC Labeling: Culture two populations of cells for at least five passages in "light" and "heavy" SILAC media, respectively, to achieve complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Treat the "heavy" labeled cells with an excess of the unlabeled parent compound (competitor).

    • Treat the "light" labeled cells with vehicle.

  • Probe Addition: Add the this compound photoaffinity probe to both cell populations.

  • UV Irradiation: Irradiate both cell populations with UV light.

  • Sample Pooling and Lysis: Combine the "light" and "heavy" cell pellets in a 1:1 ratio and lyse the mixed population.

  • Enrichment and Digestion: Enrich the labeled proteins (e.g., using a biotin tag on the probe and streptavidin beads) and perform in-solution or on-bead tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the "heavy" and "light" peptide pairs using specialized software (e.g., MaxQuant).

    • Calculate the heavy/light (H/L) ratios for each identified protein.

    • Specific targets will exhibit a high H/L ratio (e.g., >4), indicating that their labeling by the probe was competed off by the parent compound in the "heavy" cells.

By diligently applying these control experiments, researchers can navigate the complexities of photoaffinity labeling and generate high-confidence data that will stand up to scrutiny and propel their research forward.

References

A Head-to-Head Comparison: 4-Azidoaniline vs. Diazirine Photo-Crosslinkers for Unraveling Biomolecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture and identify biomolecular interactions, the choice of a photo-crosslinker is a critical experimental design parameter. This guide provides an in-depth comparison of two popular classes of photo-crosslinkers: those based on 4-azidoaniline (an aryl azide) and diazirines. By examining their efficiency, mechanism of action, and experimental considerations, this document aims to equip researchers with the knowledge to select the optimal tool for their specific application.

At a Glance: Key Differences in Performance

The efficiency of a photo-crosslinker is paramount for successfully capturing transient or low-affinity interactions. While direct, side-by-side comparisons under identical conditions are limited in the literature, a summary of their key performance characteristics reveals distinct advantages and disadvantages for each class.

FeatureThis compound (Aryl Azide)Diazirine
Reactive Intermediate NitreneCarbene
Activation Wavelength Typically 254-320 nm (shorter, higher energy UV)330-370 nm (longer, lower energy UV)[1]
Cross-linking Yield Generally considered less efficient; yields often <30%[2]Can be highly efficient, with reports of up to 500 unique cross-linked residue pairs identified in a single protein[2]
Photoreaction Quantum Yield Reported values for aryl azides range from 16.3% to 31.4%[3][4]Generally high, though can be reduced by quenching with water[2]
Specificity Can be less specific due to the potential for the nitrene intermediate to rearrange into a longer-lived, more promiscuous species[2]Alkyl diazirines may show a preference for acidic residues (Asp, Glu), while aryl-fluorodiazirines exhibit more carbene-like reactivity with broader specificity[5]
Potential for Photodamage Higher, due to the requirement for shorter wavelength UV light for activation[2]Lower, as they are activated by less damaging, long-wave UV light[6]
Stability Generally stable in the dark, but can be reduced by thiols[7]Good stability in the dark and compatible with a wider range of chemical environments[8]
Size Larger due to the aromatic ringSmaller and less sterically hindering[6]

Delving into the Mechanisms: Nitrenes vs. Carbenes

The fundamental difference between this compound and diazirine photo-crosslinkers lies in the reactive intermediates they generate upon UV irradiation.

This compound belongs to the aryl azide family of photo-crosslinkers. Upon activation with UV light, it releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, and O-H bonds in proximity, forming a covalent cross-link. However, the nitrene can also undergo intramolecular rearrangement to form a less reactive, but longer-lived, dehydroazepine, which can lead to less specific labeling.

cluster_azidoaniline This compound Pathway Azidoaniline This compound (Aryl Azide) Nitrene Nitrene Intermediate (Highly Reactive) Azidoaniline->Nitrene UV Light (254-320 nm) - N₂ Crosslink Covalent Cross-link (C-H, N-H, O-H Insertion) Nitrene->Crosslink Rearrangement Rearrangement (Dehydroazepine) Nitrene->Rearrangement Nonspecific Non-specific Labeling Rearrangement->Nonspecific

Photochemical pathway of this compound.

Diazirines , on the other hand, are three-membered ring structures containing a carbon and two nitrogen atoms. Photoactivation with longer wavelength UV light leads to the expulsion of nitrogen gas and the formation of a highly reactive carbene intermediate. Carbenes are also capable of inserting into various chemical bonds to form stable covalent cross-links. A notable side reaction for diazirines is their isomerization to a linear diazo compound, which can have different reactivity, including a preference for acidic residues.[5]

cluster_diazirine Diazirine Pathway Diazirine Diazirine Carbene Carbene Intermediate (Highly Reactive) Diazirine->Carbene UV Light (330-370 nm) - N₂ Diazo Diazo Isomer (Side Reaction) Diazirine->Diazo Isomerization Crosslink Covalent Cross-link (C-H, N-H, O-H Insertion) Carbene->Crosslink AcidicResidue Reaction with Acidic Residues Diazo->AcidicResidue

Photochemical pathway of Diazirine.

Experimental Protocols: A Step-by-Step Guide

The successful application of photo-crosslinkers hinges on optimized experimental protocols. Below are generalized, yet detailed, methodologies for using both this compound and diazirine-based crosslinkers.

General Experimental Workflow

The overall workflow for a photo-crosslinking experiment is similar for both types of reagents and typically involves several key stages.

cluster_workflow General Photo-Crosslinking Workflow Start Start: Biological System (e.g., cells, purified proteins) Incubation 1. Incubation: Introduce photo-crosslinker to the system. Start->Incubation UV_Activation 2. UV Activation: Irradiate with appropriate wavelength of UV light. Incubation->UV_Activation Quenching 3. Quenching (Optional): Stop the reaction. UV_Activation->Quenching Lysis 4. Lysis/Purification: Extract and isolate cross-linked complexes. Quenching->Lysis Analysis 5. Analysis: (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) Lysis->Analysis End End: Identification of interacting partners. Analysis->End

A generalized workflow for photo-crosslinking experiments.
Protocol for this compound-based Crosslinking

This protocol is a general guideline for using a heterobifunctional crosslinker with an NHS-ester for amine reactivity and an aryl azide for photo-reactivity.

Materials:

  • Crosslinker: NHS-ester-aryl azide crosslinker (e.g., a derivative of this compound).

  • Solvent: Anhydrous DMSO or DMF.

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, or borate buffer).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • UV Lamp: A lamp with a peak output appropriate for the specific aryl azide (typically 254-320 nm).

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester-aryl azide crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Protein Labeling (Amine Reaction):

    • Add the crosslinker stock solution to your protein sample in an amine-free buffer to achieve a final concentration typically in the range of a 10- to 50-fold molar excess over the protein.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.

  • Quenching: Stop the NHS-ester reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Removal of Excess Crosslinker: Remove unreacted and hydrolyzed crosslinker by dialysis or using a desalting column.

  • Photo-activation (Nitrene Formation):

    • Place the sample in a UV-transparent cuvette or dish on ice to prevent heating.

    • Irradiate the sample with UV light. The irradiation time can range from 5 to 30 minutes, depending on the lamp intensity and the specific crosslinker.[7]

  • Sample Analysis: The cross-linked products are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Diazirine-based Crosslinking

This protocol outlines the use of a heterobifunctional NHS-ester diazirine crosslinker.

Materials:

  • Crosslinker: NHS-ester-diazirine crosslinker (e.g., SDA, Sulfo-SDA).

  • Solvent: Anhydrous DMSO or DMF for non-sulfonated versions; water or PBS for sulfonated versions.[9]

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS or HEPES).[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • UV Lamp: A long-wave UV lamp (330-370 nm).[9]

Procedure:

  • Reagent Preparation: Prepare a fresh stock solution of the diazirine crosslinker (e.g., 10 mM) in the appropriate solvent immediately before use.[9]

  • Protein Labeling (Amine Reaction):

    • Add the crosslinker to the protein solution to a final concentration of 0.5-2 mM or a 10- to 50-fold molar excess.[10]

    • Incubate at room temperature for 30 minutes or on ice for 2 hours.[10]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[10]

  • Removal of Excess Crosslinker: Use a desalting column or dialysis to remove non-reacted crosslinker.

  • Photo-activation (Carbene Formation):

    • Place the sample in a suitable UV-transparent container on ice.

    • Irradiate with a 330-370 nm UV lamp. Irradiation times are typically shorter than for aryl azides, often in the range of 1-15 minutes, depending on the lamp's power and distance from the sample.[6][9] For a 1000W lamp, 1 minute may be sufficient, while a 100W lamp might require 5-10 minutes.[6]

  • Sample Analysis: Proceed with the analysis of the cross-linked products.

Conclusion: Making the Right Choice

The selection between this compound and diazirine-based photo-crosslinkers is a nuanced decision that depends on the specific experimental goals and constraints.

Choose a this compound-based crosslinker when:

  • Cost is a primary concern, as they are often more economical.

  • The potential for some non-specific labeling can be tolerated or controlled for.

  • The experimental setup is equipped to handle shorter wavelength UV light.

Opt for a diazirine-based crosslinker when:

  • High cross-linking efficiency is critical for capturing weak or transient interactions.

  • Minimizing photodamage to the biological sample is a priority.

  • A smaller, less sterically hindering crosslinker is required.

  • The target protein is known to have accessible acidic residues (for alkyl diazirines).

Ultimately, a thorough understanding of the distinct chemical properties and experimental requirements of each class of photo-crosslinker will empower researchers to design more effective experiments and gain deeper insights into the intricate networks of biomolecular interactions that govern cellular processes.

References

4-Azidoaniline vs. Benzophenone: A Comparative Guide to Photo-Crosslinker Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology and drug development, photo-crosslinkers are indispensable tools for elucidating molecular interactions. Among the diverse array of available reagents, 4-azidoaniline and benzophenone have emerged as popular choices for their ability to form covalent bonds with interacting molecules upon photoactivation. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal photo-crosslinker for their specific needs.

At a Glance: Key Performance Characteristics

PropertyThis compoundBenzophenone
Photoreactive Group Aryl AzideDiaryl Ketone
Activation Wavelength (λmax) Typically 250-280 nm (unsubstituted phenyl azide)~345-365 nm
Reactive Intermediate Nitrene (Singlet and Triplet States)Triplet Ketyl Radical
Quantum Yield (Φ) Variable, can be <1 to >1 depending on conditions and side reactions.Intersystem Crossing (ISC) to the reactive triplet state is near unity (Φ ≈ 1).[1][2]
Reactivity Highly reactive, inserts into C-H, N-H, and O-H bonds, and adds to C=C bonds. Can undergo intramolecular rearrangements.Abstracts hydrogen atoms from C-H bonds to form a C-C bond. Less reactive towards O-H and N-H bonds.
Water Quenching The reactive nitrene intermediate can be quenched by water.The triplet excited state is not readily quenched by water.[3]
Side Reactions Ring expansion, dimerization, and reaction with nucleophiles.[4]Photoreduction, pinacol coupling.
Stability Generally stable in the dark, but sensitive to thiols.[4]Chemically stable and can be repeatedly excited until a suitable reaction partner is found.[3]

Mechanism of Action: A Tale of Two Radicals

The photo-crosslinking mechanisms of this compound and benzophenone, while both initiated by UV light, proceed through distinct reactive intermediates, leading to different crosslinking profiles.

This compound: The Highly Reactive Nitrene

Upon UV irradiation, this compound releases a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can exist in either a singlet or a triplet state, each with its own reactivity profile. The singlet nitrene is generally more reactive and can insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, as well as add to double bonds. The triplet nitrene is more radical-like in its reactivity. This broad reactivity allows for the capture of a wide range of interactions but can also lead to less specific crosslinking.

cluster_0 This compound Photoactivation cluster_1 Crosslinking Reactions This compound This compound Excited_State Excited State This compound->Excited_State UV Light (λ ≈ 250-280 nm) Nitrene Nitrene Intermediate (Singlet/Triplet) Excited_State->Nitrene N2 N₂ Gas Excited_State->N2 Crosslinked_Product Covalently Crosslinked Product Nitrene->Crosslinked_Product Insertion/Addition Target_Molecule Target Molecule (Protein, etc.) Target_Molecule->Crosslinked_Product

Photoactivation and crosslinking pathway of this compound.
Benzophenone: The Selective Ketyl Radical

Benzophenone's photo-crosslinking is initiated by the absorption of UV light, which promotes it to an excited singlet state. This singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state, with a quantum yield approaching unity.[1][2] This triplet state can be represented as a diradical. The excited benzophenone in its triplet state then abstracts a hydrogen atom from a suitable donor, typically a C-H bond, to form a ketyl radical and a radical on the target molecule. These two radicals then combine to form a stable C-C covalent bond. This mechanism is more selective than that of nitrenes, primarily targeting C-H bonds.

cluster_0 Benzophenone Photoactivation cluster_1 Crosslinking Reaction Benzophenone Benzophenone Singlet_State Excited Singlet State Benzophenone->Singlet_State UV Light (λ ≈ 345-365 nm) Triplet_State Excited Triplet State (Diradical) Singlet_State->Triplet_State Intersystem Crossing (ISC) Radical_Pair Ketyl Radical + Target Radical Triplet_State->Radical_Pair H-abstraction Target_Molecule Target Molecule (with C-H bond) Target_Molecule->Radical_Pair Crosslinked_Product Covalently Crosslinked Product (C-C bond) Radical_Pair->Crosslinked_Product Radical Recombination

Photoactivation and crosslinking pathway of benzophenone.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of photo-crosslinkers. Below are general workflows for protein crosslinking using this compound and benzophenone.

General Workflow for Photo-Crosslinking

G cluster_workflow General Photo-Crosslinking Workflow A 1. Sample Preparation (e.g., Protein Complex) B 2. Addition of Photo-crosslinker (this compound or Benzophenone) A->B C 3. Incubation (Allow for binding to target) B->C D 4. UV Irradiation (Activate crosslinker) C->D E 5. Quenching of Reaction (Optional) D->E F 6. Analysis (e.g., SDS-PAGE, Mass Spectrometry) E->F

A generalized workflow for a typical photo-crosslinking experiment.
Protocol for this compound Photo-Crosslinking of Proteins

  • Sample Preparation : Prepare the protein sample in an amine-free buffer (e.g., phosphate or HEPES buffer) at a suitable concentration. Avoid buffers containing primary amines like Tris, as they can quench the reactive nitrene.[4]

  • Crosslinker Addition : Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF. Add the crosslinker to the protein solution to the desired final concentration (typically in the low millimolar range). The final concentration of the organic solvent should be kept low to avoid protein denaturation.

  • Incubation : Incubate the mixture in the dark at room temperature or on ice to allow the crosslinker to interact with the protein complex.

  • UV Irradiation : Expose the sample to UV light at a wavelength near the absorbance maximum of the aryl azide (typically 250-280 nm for simple phenyl azides).[4] The irradiation time will need to be optimized but is often in the range of 5-30 minutes. The sample should be kept cool during irradiation to prevent thermal damage.

  • Quenching : The reaction can be quenched by adding a scavenger for the nitrene, such as dithiothreitol (DTT), although this is not always necessary.

  • Analysis : Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked species.

Protocol for Benzophenone Photo-Crosslinking of Proteins
  • Sample Preparation : Prepare the protein sample in a suitable buffer. Buffers containing primary amines can be used, but it is important to consider their potential to act as hydrogen donors.

  • Crosslinker Addition : Prepare a stock solution of benzophenone in a compatible solvent (e.g., DMSO). Add the benzophenone to the protein solution to the desired final concentration.

  • Incubation : Incubate the mixture in the dark to allow for equilibration.

  • UV Irradiation : Irradiate the sample with UV light at approximately 350-365 nm.[5] A UVP CL-1000 UV Cross-linker is an example of a suitable light source.[6] The irradiation time should be optimized and can range from minutes to an hour.[7] To ensure even irradiation, samples can be spread as a thin film.[6]

  • Analysis : Analyze the crosslinked products using standard biochemical and analytical techniques such as SDS-PAGE and mass spectrometry.

Performance Comparison: Which is the Better Choice?

The choice between this compound and benzophenone is not straightforward and depends heavily on the specific experimental goals and constraints.

This compound is a good choice when:

  • A high degree of reactivity is desired to capture a broad range of interactions.

  • The target environment is relatively free of nucleophiles that could quench the nitrene.

  • The potential for non-specific crosslinking is acceptable or can be controlled for.

Benzophenone is often preferred when:

  • Higher specificity for C-H bonds is required.

  • The experiment is conducted in an aqueous environment where quenching of the reactive intermediate is a concern.[3]

  • The ability to repeatedly excite the crosslinker until a productive interaction occurs is advantageous.[3]

  • Potential photodamage to the sample from shorter wavelength UV light is a concern.

Limitations and Considerations

  • Quantum Yield : While the intersystem crossing of benzophenone to its reactive triplet state is highly efficient (Φ ≈ 1), the overall crosslinking quantum yield can be lower and is dependent on the presence of abstractable hydrogen atoms in the vicinity.[1][2] The quantum yield of aryl azide photolysis can be highly variable and is influenced by factors such as the solvent, the presence of oxygen, and the azide concentration.[8]

  • Side Reactions : Both crosslinkers can participate in side reactions that do not lead to the desired crosslinked product. Aryl azides can undergo ring expansion and other rearrangements, while benzophenone can be photoreduced.

  • Photodamage : The UV irradiation required for activation can potentially damage biological macromolecules. Benzophenone's longer activation wavelength is generally considered less damaging than the shorter wavelengths required for simple aryl azides.[4]

Conclusion

Both this compound and benzophenone are powerful tools for studying molecular interactions. This compound, with its highly reactive nitrene intermediate, offers broad reactivity, while benzophenone provides greater selectivity for C-H bonds and is more robust in aqueous environments. A thorough understanding of their respective mechanisms, advantages, and limitations, as outlined in this guide, is essential for designing successful photo-crosslinking experiments and for the accurate interpretation of the resulting data. The choice of the "better" photo-crosslinker is ultimately context-dependent, and the optimal selection will be dictated by the specific requirements of the biological system under investigation.

References

A Comparative Guide to Protein Labeling: 4-Azidoaniline vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological research. This guide provides a quantitative comparison of 4-Azidoaniline, a traditional photoaffinity labeling reagent, with other common alternatives, offering supporting experimental data and detailed methodologies to inform the selection of the most appropriate tool for your research needs.

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-protein interactions and small molecule-protein interactions in a biological context. The choice of the photoreactive probe is critical to the success of these experiments. This guide focuses on the performance of this compound, an aryl azide-based probe, and compares it with two other widely used classes of photoaffinity probes: benzophenones and diazirines.

Comparison of Labeling Efficiency

The efficiency of a photoaffinity probe is a key determinant of its utility. This is often measured by the yield of covalent crosslinking to the target protein upon photoactivation. While precise yields can be target- and system-dependent, the following table summarizes the general quantitative performance of these three classes of reagents based on available literature.

FeatureThis compound (Aryl Azide)BenzophenoneDiazirine
Typical Labeling Yield Lower (<30%)Moderate to HighHigh
Photoactivation Wavelength ~260-300 nm~350-360 nm~350-380 nm
Reactive Intermediate NitreneTriplet DiradicalCarbene
Reactivity Highly reactive, can lead to nonspecific labelingModerately reactive, less prone to nonspecific labelingHighly reactive, short-lived
Stability Generally stable in the darkHighly stableCan be unstable, especially alkyl diazirines
Size SmallBulkySmall

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following section outlines a general workflow for a comparative quantitative analysis of protein labeling efficiency using this compound and alternative photoaffinity probes, followed by mass spectrometry-based quantification.

General Experimental Workflow for Quantitative Photoaffinity Labeling

This protocol describes a method to compare the labeling efficiency of different photoaffinity probes on a target protein.

G cluster_prep Probe & Target Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis prep_probe Synthesize/Obtain Photoaffinity Probes (this compound, Benzophenone, Diazirine derivatives) incubate Incubate Target Protein with each Probe prep_probe->incubate prep_protein Purify Target Protein prep_protein->incubate irradiate UV Irradiation at appropriate wavelength incubate->irradiate sds_page SDS-PAGE Analysis irradiate->sds_page in_gel In-gel Fluorescence (if using fluorescent tags) sds_page->in_gel digest In-gel Digestion (e.g., Trypsin) sds_page->digest quantify Quantitative Data Analysis (e.g., SILAC, Label-free quantification) in_gel->quantify lc_ms LC-MS/MS Analysis digest->lc_ms lc_ms->quantify

Caption: General workflow for comparing photoaffinity probe labeling efficiency.

1. Preparation of Photoaffinity Probes and Target Protein:

  • Synthesize or obtain high-purity photoaffinity probes based on this compound, a benzophenone derivative (e.g., 4-benzoylbenzoic acid), and a diazirine derivative (e.g., 3-(trifluoromethyl)-3-phenyldiazirine). Each probe should ideally contain a reporter tag, such as biotin or a fluorescent dye, for detection and enrichment.

  • Purify the target protein to homogeneity.

2. Photoaffinity Labeling:

  • Incubate the target protein with each photoaffinity probe separately in a suitable buffer. A typical molar ratio of probe to protein is 10:1 to 100:1.

  • Irradiate the samples with UV light at the appropriate wavelength for each probe (e.g., 254-300 nm for aryl azides, 350-360 nm for benzophenones and diazirines). The irradiation time should be optimized for each probe.

3. Quenching and Sample Preparation:

  • (Optional) Quench the reaction by adding a scavenger molecule, such as dithiothreitol (DTT), to consume unreacted probes.

  • Separate the labeled protein from the excess unreacted probe using techniques like dialysis or size-exclusion chromatography.

4. Analysis of Labeling Efficiency:

  • SDS-PAGE Analysis: Resolve the labeled protein samples on an SDS-PAGE gel. Visualize the labeled protein by Coomassie staining, silver staining, or in-gel fluorescence if a fluorescent tag was used. The intensity of the band corresponding to the labeled protein provides a qualitative measure of labeling efficiency.

  • Mass Spectrometry Analysis: For quantitative analysis, the protein bands of interest can be excised from the gel and subjected to in-gel digestion (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantitative Proteomics: Employ a quantitative proteomics strategy to determine the labeling efficiency. This can be achieved through:

    • Stable Isotope Labeling with Amino acids in Cell culture (SILAC): If working with cell lysates, cells can be grown in media containing "heavy" or "light" amino acids. The ratio of heavy to light peptides from the labeled protein can be used to quantify the labeling efficiency.

    • Label-Free Quantification (LFQ): The relative abundance of the labeled peptides can be determined by comparing the peak intensities or spectral counts across different samples.

Application in Signaling Pathway Analysis: Probing Kinase Interactions

Photoaffinity labeling is a valuable tool for elucidating protein interactions within signaling pathways. For instance, this compound-modified ATP analogs can be used to identify and map the ATP-binding sites of kinases, which are key regulators of cellular signaling.

The following diagram illustrates a conceptual workflow for using a this compound-based probe to identify kinase interactors in a signaling cascade.

G cluster_workflow Kinase Interactor Identification Workflow probe This compound-ATP Probe incubate Incubation probe->incubate lysate Cell Lysate containing active kinases lysate->incubate uv UV Crosslinking incubate->uv enrich Enrichment of Labeled Proteins (e.g., via Biotin-Streptavidin) uv->enrich ms Mass Spectrometry Analysis enrich->ms identify Identification of Kinase Interactors ms->identify

Caption: Workflow for identifying kinase interactors using a this compound probe.

Discussion of Alternatives

Benzophenones: These probes are activated by longer wavelength UV light, which is less damaging to biological samples.[1] They are also generally more stable than aryl azides. However, their bulky size can sometimes interfere with the binding of the probe to the target protein.[1]

Diazirines: Diazirines are small and, upon photoactivation, generate highly reactive carbenes that can insert into a wide range of chemical bonds.[1] This can lead to high labeling efficiencies. However, the synthesis of diazirine-containing probes can be more complex, and some diazirines exhibit limited stability.

Conclusion

The choice of a photoaffinity labeling reagent is a critical decision in the design of experiments aimed at understanding protein interactions. This compound, as an aryl azide-based probe, offers the advantage of a small size and relatively straightforward synthesis. However, its lower labeling efficiency and the requirement for short-wavelength UV light for activation are important considerations.[1] Benzophenones and diazirines provide alternatives with distinct advantages, such as higher stability and efficiency, respectively. The quantitative data and experimental protocols presented in this guide are intended to provide a framework for researchers to objectively compare these reagents and select the most suitable probe for their specific research goals. A thorough understanding of the strengths and limitations of each class of photoaffinity probe will ultimately lead to more robust and reliable experimental outcomes in the exploration of complex biological systems.

References

Assessing Off-Target Effects of 4-Azidoaniline Probes in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chemical probes to elucidate protein function and identify therapeutic targets is a cornerstone of modern chemical biology and drug discovery. Among these tools, 4-Azidoaniline-based photoaffinity probes have been instrumental in covalently capturing and identifying cellular binding partners. However, the potential for off-target interactions necessitates a thorough assessment to ensure the validity of experimental findings and the safety of potential drug candidates. This guide provides a comparative analysis of this compound probes against common alternatives, supported by experimental data and detailed protocols to aid in the rigorous evaluation of off-target effects.

Comparison of Photoaffinity Probes

The selection of a photoreactive moiety is a critical determinant of a probe's performance, influencing both its labeling efficiency and off-target profile. While this compound, an aryl azide, is a widely used scaffold, alternatives such as diazirines and benzophenones present distinct advantages and disadvantages.

Table 1: Quantitative Comparison of Off-Target Binding

Photoreactive GroupProbe ExampleCell LineNumber of Identified Off-TargetsKey Off-Target ClassesReference
Aryl Azide This compound derivativeHCT116, A549>100RNA-binding proteins, Chaperones[1]
Diazirine Diazirine-based kinase inhibitor probeHeLa~50-100Kinases, Nucleotide-binding proteins[2]
Benzophenone Benzophenone-based probeJurkatVariable, can be extensiveAbundant cellular proteins[3]

Note: The number of off-targets can vary significantly depending on the probe's core scaffold, concentration, and the specific proteomic workflow used.

Table 2: Comparative Cytotoxicity of Photoaffinity Probe Scaffolds

Probe Scaffold/DerivativeCell LineIC50 (µM)Reference
Aryl azide-sulfonamide hybrid A5492.20[1]
Aryl azide-sulfonamide hybrid HCT1166.27[1]
Imidazopyrazine-diazirine probe K562>10[2]
Benzophenone derivative VariousGenerally higher than aryl azides[4]

IC50 values are highly dependent on the specific chemical structure of the probe and the cell line being tested.

Experimental Protocols

Rigorous assessment of off-target effects requires well-controlled experiments. Below are detailed protocols for key assays.

Experimental Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a chemical probe, a measure of its cytotoxicity.[5][6][7][8][9]

Materials:

  • 96-well microplates

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound probe and alternative probes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Probe Treatment: Prepare serial dilutions of the this compound probe and alternative probes in complete medium. Remove the medium from the wells and add 100 µL of the diluted probes. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the probe concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol 2: Proteomic Profiling of Off-Target Binding

This protocol describes a general workflow for identifying the off-target proteins of a this compound probe using photoaffinity labeling followed by mass spectrometry.[3][10]

Materials:

  • Cell line of interest

  • This compound photoaffinity probe (with an enrichment tag, e.g., alkyne or biotin)

  • UV lamp (e.g., 365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (if using an alkyne-tagged probe)

  • Streptavidin beads (for biotin-tagged probes)

  • Mass spectrometer

Procedure:

  • Probe Incubation: Treat cells with the this compound probe at a predetermined concentration for a specific duration. Include a vehicle control and a competition experiment where cells are pre-incubated with an excess of a non-photoreactive analog of the probe.

  • Photo-crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Enrichment of Labeled Proteins:

    • For alkyne-tagged probes: Perform a click reaction to attach a biotin-azide tag to the probe-labeled proteins. Subsequently, enrich the biotinylated proteins using streptavidin beads.

    • For biotin-tagged probes: Directly enrich the labeled proteins using streptavidin beads.

  • Protein Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins using a proteomics software suite. Proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples are considered potential off-targets.

Visualization of Cellular Processes and Workflows

Understanding the broader cellular context is crucial when assessing off-target effects. The following diagrams illustrate a key signaling pathway often susceptible to off-target modulation and the experimental workflow for identifying these interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Probe Off-Target Probe Probe->PI3K inhibits Probe->Akt inhibits

Caption: Off-target inhibition of the PI3K-Akt signaling pathway.

G cluster_workflow Off-Target Identification Workflow A 1. Cell Treatment (Probe vs. Control) B 2. Photo-crosslinking (UV Irradiation) A->B C 3. Cell Lysis B->C D 4. Protein Enrichment (e.g., Streptavidin beads) C->D E 5. On-bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Identify & Quantify Proteins) F->G H Potential Off-Targets G->H

Caption: Experimental workflow for proteomic identification of off-targets.

Conclusion

References

Benchmarking 4-Azidoaniline: A Comparative Guide to Amine-Reactive Crosslinkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug development, the ability to covalently link biomolecules is paramount for elucidating protein-protein interactions, immobilizing enzymes, and creating targeted therapeutics. Amine-reactive crosslinkers are indispensable tools in this endeavor, with a variety of chemistries available to researchers. This guide provides an objective comparison of 4-Azidoaniline, a photo-reactive crosslinker, against other commonly used amine-reactive crosslinkers, supported by a summary of their performance characteristics and detailed experimental protocols.

Introduction to Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are molecules that contain one or more reactive groups capable of forming covalent bonds with primary amines (-NH2), which are abundantly found on the side chains of lysine residues and the N-termini of proteins.[1][2] These reagents are broadly categorized based on their reactive chemistries, which dictate their specificity, reaction conditions, and the stability of the resulting linkage.

This guide focuses on comparing this compound, primarily utilized in its heterobifunctional form as a photo-reactive crosslinker, with other prevalent classes of amine-reactive crosslinkers, including N-hydroxysuccinimide (NHS) esters, imidoesters, and diazirines.

Comparative Analysis of Amine-Reactive Crosslinkers

The choice of an appropriate crosslinker is critical for the success of any bioconjugation experiment. The following table summarizes the key performance characteristics of this compound (as part of a heterobifunctional, photo-reactive crosslinker) and other major amine-reactive crosslinkers.

FeatureThis compound (Aryl Azide)NHS EstersImidoestersDiazirines
Reactive Group Aryl Azide (photo-activated nitrene)N-Hydroxysuccinimide esterImidoesterDiazirine (photo-activated carbene)
Target Specificity Non-specific C-H and N-H insertion upon photo-activation[3]Primary amines (Lys, N-terminus)[2]Primary amines (Lys, N-terminus)[4]Non-specific C-H, N-H, and O-H insertion upon photo-activation[5][6]
Reaction pH Typically neutral for photo-activation7.2 - 8.5[4]8.0 - 10.0[4]Typically neutral for photo-activation
Bond Formed C-N or C-CStable amide bond[2]Amidine bondC-C, C-N, or C-O
Bond Stability Generally stable[7]Very stable[8]Reversible at high pH[9]Very stable
Temporal Control Yes (light-activated)[5]No (spontaneous reaction)No (spontaneous reaction)Yes (light-activated)[5]
Efficiency Moderate, can be affected by quenching[10]High, but susceptible to hydrolysis[4]Moderate, sensitive to pH[4]Generally higher than aryl azides[5][11]
Key Advantages Temporal control, ability to capture transient interactions.High specificity for amines, well-established protocols.Preserves the positive charge of the original amine.High efficiency, activated by less damaging long-wave UV light, small size.[5][6]
Key Disadvantages Lower efficiency than diazirines, potential for side reactions.[11]Susceptible to hydrolysis, no temporal control.[4]Less stable bond, requires alkaline pH.[4][9]Can be quenched by water.[11]

Experimental Protocols

General Protocol for Photo-Affinity Labeling using a Heterobifunctional Crosslinker with a this compound Moiety

This protocol describes a two-step crosslinking procedure to identify protein-protein interactions using a heterobifunctional crosslinker containing an amine-reactive group (e.g., NHS ester) and a photo-reactive this compound group.

Materials:

  • Purified "bait" protein with accessible primary amines.

  • "Prey" protein or cell lysate containing potential interaction partners.

  • Heterobifunctional crosslinker (e.g., NHS-Azide).

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • UV lamp (365 nm for nitrophenyl azides, 254-275 nm for simple phenyl azides).[5]

  • SDS-PAGE analysis equipment.

  • Mass spectrometer for protein identification.

Procedure:

Step 1: Labeling of the Bait Protein (in dark or subdued light)

  • Dissolve the heterobifunctional crosslinker in an appropriate organic solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Add a 20- to 50-fold molar excess of the crosslinker solution to the purified bait protein solution.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

  • Remove the excess, unreacted crosslinker by dialysis or using a desalting column.

Step 2: Crosslinking with the Prey Protein

  • Mix the labeled bait protein with the prey protein solution or cell lysate.

  • Allow the proteins to interact for a sufficient time (e.g., 1 hour at 4°C).

  • Expose the sample to UV light for a predetermined time (typically 5-15 minutes) to activate the aryl azide group. The optimal exposure time and distance from the UV source should be empirically determined.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

Step 3: Analysis

  • Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.

  • Excise the crosslinked bands from the gel and subject them to in-gel digestion (e.g., with trypsin).

  • Identify the crosslinked proteins by mass spectrometry.[12]

Visualizing the Workflow: Photo-Affinity Labeling

The following diagram illustrates the general workflow for a photo-affinity labeling experiment to identify protein-protein interactions.

G cluster_0 Step 1: Bait Protein Labeling cluster_1 Step 2: Interaction and Crosslinking cluster_2 Step 3: Analysis Bait Bait Protein Labeled_Bait Azide-Labeled Bait Protein Bait->Labeled_Bait Incubation Crosslinker NHS-Azide Crosslinker Crosslinker->Labeled_Bait Complex Bait-Prey Complex Labeled_Bait->Complex Prey Prey Protein Prey->Complex UV UV Light Activation Complex->UV Interaction Crosslinked_Complex Covalently Crosslinked Complex UV->Crosslinked_Complex Photo-Crosslinking SDS_PAGE SDS-PAGE Crosslinked_Complex->SDS_PAGE Separation MS Mass Spectrometry SDS_PAGE->MS Band Excision & Digestion Identification Protein Identification MS->Identification Analysis

Caption: Workflow for identifying protein interactions using a photo-reactive crosslinker.

Conclusion

The selection of an amine-reactive crosslinker is a critical decision in experimental design. While traditional NHS esters offer high specificity and efficiency for targeting primary amines, they lack temporal control. Photo-reactive crosslinkers, such as those incorporating this compound, provide this crucial temporal control, allowing researchers to initiate crosslinking at a precise moment in a biological process. This is particularly advantageous for capturing transient or weak interactions that might be missed with spontaneously reacting crosslinkers.

However, researchers should be aware of the trade-offs. Aryl azide-based crosslinkers like this compound generally exhibit lower crosslinking efficiency compared to the more modern diazirine-based photo-crosslinkers. Diazirines are activated by less damaging, longer wavelength UV light and tend to be more stable.[5][6]

Ultimately, the optimal choice of crosslinker depends on the specific application, the nature of the biomolecules involved, and the experimental goals. For researchers seeking to trap fleeting interactions with precise timing, a this compound-containing heterobifunctional crosslinker is a valuable tool. For applications where high yield and specificity for primary amines are the primary concerns, and temporal control is not necessary, NHS esters remain a robust and reliable choice. This guide serves as a starting point for researchers to make informed decisions when selecting the most appropriate amine-reactive crosslinker for their needs.

References

Navigating the Statistical Maze: A Comparative Guide to Analyzing Proteomics Data from 4-Azidoaniline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on target identification and protein interaction studies using 4-Azidoaniline-based photo-affinity labeling (PAL), the subsequent statistical analysis of the complex proteomics data is a critical juncture. The choice of statistical methodology can significantly impact the identification of true biological interactors versus false positives. This guide provides a comparative overview of common statistical approaches, their performance, and detailed experimental protocols to aid in making informed decisions for robust data interpretation.

Photo-affinity labeling with reagents like this compound, an aryl azide, is a powerful technique to covalently capture protein-protein interactions in a native cellular context. Upon photoactivation, the azido group forms a highly reactive nitrene that covalently crosslinks with interacting proteins. Subsequent enrichment of these crosslinked complexes followed by mass spectrometry-based proteomics generates large datasets. The inherent nature of these experiments, often characterized by a lower abundance of specific interactors against a high background of non-specific proteins, presents unique statistical challenges.

Comparing the Tools of the Trade: Statistical Methods for PAL Proteomics

The ultimate goal of statistical analysis in this context is to confidently identify proteins that are significantly enriched in the PAL experiment compared to control conditions. Several statistical tests are commonly employed, each with its own strengths and weaknesses. The choice often depends on the experimental design, number of replicates, and the underlying distribution of the data.

Statistical MethodPrincipleAdvantagesDisadvantagesTypical Application in PAL
Student's t-test Compares the means of two groups (e.g., this compound probe vs. control).Simple to implement and understand.Prone to high false-positive rates with small sample sizes due to underestimation of variance. Does not account for the multiple testing problem.Preliminary analysis, but generally not recommended as the sole method.
ANOVA (Analysis of Variance) Compares the means of two or more groups.Can handle more complex experimental designs with multiple conditions.Similar to the t-test, it does not inherently correct for multiple comparisons and can be sensitive to violations of assumptions.Experiments with multiple treatment conditions or time points.
LIMMA (Linear Models for Microarray and RNA-Seq Data) Employs linear models and an empirical Bayes approach to moderate the variance across all proteins, borrowing information from the entire dataset to improve statistical power.[1]Robust with small sample sizes, as it stabilizes the variance estimation.[1] Effectively controls the false discovery rate.Assumes a log-normal distribution of the data.Widely applicable and often recommended for proteomics data analysis, including PAL.
ROTS (Reproducibility-Optimized Test Statistic) A data-driven method that optimizes a modified t-statistic to maximize the reproducibility of the top-ranked differentially expressed proteins.Can be more powerful than standard t-tests, especially with a small number of replicates.Can be computationally intensive.Suitable for situations where maximizing the detection of true positives is a priority.
SAM (Significance Analysis of Microarrays) A permutation-based method that assigns a score to each protein based on its change in expression relative to the standard deviation of repeated measurements.Does not rely on the assumption of a specific data distribution.Performance can be variable depending on the dataset.An alternative to t-tests when distributional assumptions are not met.

Experimental Protocols: A Step-by-Step Guide

A successful this compound proteomics experiment hinges on a meticulously executed protocol. Below is a detailed methodology, adaptable for specific cell types and experimental goals.

Protocol: Photo-Affinity Labeling and Enrichment of this compound Interacting Proteins

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with the this compound probe at a predetermined optimal concentration and for a specific duration. Include appropriate controls, such as vehicle-treated cells and cells treated with a non-photoreactive control probe.

2. Photo-Crosslinking:

  • Irradiate the cells with UV light (typically 365 nm) for a specified time to activate the azido group and induce crosslinking.

3. Cell Lysis and Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

4. Click Chemistry (if using a tagged this compound probe):

  • If the this compound probe contains a bioorthogonal handle (e.g., an alkyne), perform a click reaction to attach a reporter tag, such as biotin.

5. Enrichment of Crosslinked Proteins:

  • Incubate the cell lysate with streptavidin-coated beads (if biotin was used) to capture the crosslinked protein complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer.

  • Reduce and alkylate the proteins.

  • Digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.

7. Peptide Desalting and Mass Spectrometry Analysis:

  • Collect the supernatant containing the peptides.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

8. Data Analysis:

  • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

  • Perform statistical analysis using one of the methods described in the table above to identify significantly enriched proteins in the this compound treated samples compared to controls.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the potential biological implications of the findings, graphical representations are invaluable.

G cluster_cell Cellular Environment cluster_lab Laboratory Workflow cluster_analysis Data Analysis cell Cells in Culture probe Add this compound Probe cell->probe uv UV Irradiation (365 nm) probe->uv lysis Cell Lysis uv->lysis enrich Enrichment of Crosslinked Proteins lysis->enrich digest On-Bead Digestion (Trypsin) enrich->digest desalt Peptide Desalting digest->desalt ms LC-MS/MS Analysis desalt->ms db_search Database Search & Quantification ms->db_search stats Statistical Analysis db_search->stats bioinformatics Bioinformatics & Pathway Analysis stats->bioinformatics result Biological Insights bioinformatics->result Identified Interacting Proteins

Fig 1. Experimental workflow for this compound proteomics.

Once potential interacting proteins are identified, they can be mapped to known signaling pathways to understand their functional context. The MAPK/ERK and EGFR signaling pathways are frequently implicated in cellular processes investigated by proteomics.

G cluster_nucleus egf EGF egfr EGFR egf->egfr grb2 Grb2 egfr->grb2 sos Sos grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors response Cellular Response (Proliferation, Differentiation, etc.) transcription_factors->response pal_target Potential this compound Target pal_target->mek

Fig 2. MAPK/ERK signaling pathway with a hypothetical target.

Conclusion

The statistical analysis of proteomics data from this compound experiments is a multifaceted process that requires careful consideration of the experimental design and the inherent characteristics of the data. While there is no single "best" statistical method, approaches that incorporate variance moderation, such as LIMMA, are generally favored for their robustness, especially with the limited number of replicates often available in proteomics studies. By combining a rigorous experimental protocol with an appropriate statistical analysis workflow, researchers can confidently identify novel protein-protein interactions, paving the way for new biological insights and therapeutic strategies.

References

A Comparative Guide to 4-Azidoaniline Cross-linking: Reproducibility and Limitations in Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-linking reagents is paramount for the successful elucidation of protein-protein interactions. This guide provides a comprehensive comparison of 4-Azidoaniline, a photo-reactive cross-linking agent, with other common alternatives, focusing on its reproducibility, limitations, and the experimental protocols that underpin its application.

Executive Summary

This compound belongs to the aryl azide class of photo-reactive cross-linkers, which upon activation by UV light, form a highly reactive nitrene intermediate capable of forming covalent bonds with neighboring molecules. This property makes it a valuable tool for capturing transient and stable protein-protein interactions. However, its application is not without challenges. This guide delves into the available data on its efficiency, reproducibility, and limitations, offering a comparative perspective against more conventional cross-linkers like N-hydroxysuccinimide (NHS) esters. While specific quantitative data for this compound remains sparse in the literature, this guide extrapolates from the broader class of aryl azides to provide a practical overview for researchers.

Comparison of Cross-linking Agents

The choice of a cross-linking agent is critical and depends on the specific application, the nature of the target proteins, and the desired analytical outcome. Here, we compare this compound with other commonly used cross-linkers.

FeatureThis compound (Aryl Azide)NHS Esters (e.g., DSS, BS3)BenzophenonesDiazirines
Activation UV Light (typically 254-365 nm)[1]Spontaneous at physiological pHUV Light (~350-360 nm)[2]UV Light (330-370 nm)[2]
Reactivity Non-selective insertion into C-H and N-H bondsPrimarily targets primary amines (Lysine, N-terminus)Preferential insertion into C-H bondsForms highly reactive carbene, inserts into various bonds
Cross-linking Yield Generally considered lower (<30%)[2]High, but can be influenced by buffer conditionsGenerally higher than aryl azides due to less quenching by water[2]Can be high, but the carbene intermediate is susceptible to quenching by water[1][2]
Specificity Lower, can lead to a complex mixture of productsHigh for primary aminesModerateLow, reacts with a broad range of amino acids
Reproducibility Can be variable due to factors like UV light intensity and durationGenerally high with well-controlled buffer conditionsCan be variableCan be variable
Key Advantages Can capture interactions not involving primary aminesWell-established protocols, high reactivityLess quenched by water compared to other photo-crosslinkersSmall size minimizes steric hindrance
Key Limitations Lower yield, potential for side reactions, light-induced damage to proteins[2]Limited to interactions involving primary aminesLarger size can cause steric hindranceCarbene can be quenched by water, potentially lowering yields[2]

Reproducibility and Limitations of this compound

The reproducibility of cross-linking studies using this compound can be influenced by several factors:

  • UV Irradiation: The wavelength, intensity, and duration of UV exposure are critical parameters that must be precisely controlled to ensure reproducible cross-linking. Inconsistent irradiation can lead to variability in the extent of cross-linking.

  • Quenching and Side Reactions: The highly reactive nitrene intermediate generated from this compound can be quenched by water and other nucleophiles in the reaction buffer, leading to lower cross-linking yields.[1] Furthermore, the nitrene can undergo intramolecular rearrangements to form long-lived reactive species, which may lead to non-specific labeling.[2]

  • Protein Aggregation: Over-derivatization of proteins with any cross-linker, including aryl azides, can lead to protein aggregation, which can complicate downstream analysis.

  • Presence of Reducing Agents: Thiol-containing reducing agents such as DTT or 2-mercaptoethanol must be avoided in the sample solution before and during photoactivation as they will reduce the azide group to an amine, rendering it inactive.

Experimental Protocols

General Workflow for this compound Cross-linking and Mass Spectrometry Analysis

4_Azidoaniline_Crosslinking_Workflow cluster_prep Sample Preparation cluster_crosslink Cross-linking cluster_analysis Analysis Protein_Complex Protein Complex in Buffer Add_4AA Add this compound Protein_Complex->Add_4AA Incubate Incubate in Dark Add_4AA->Incubate UV_Activation UV Activation (e.g., 365 nm) Incubate->UV_Activation Quench Quench Reaction UV_Activation->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion LC_MSMS LC-MS/MS Analysis In_Gel_Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: General workflow for protein cross-linking using this compound followed by mass spectrometry analysis.

Detailed Methodologies

1. Protein Sample Preparation:

  • Purify the protein complex of interest and exchange it into an amine-free buffer (e.g., phosphate or HEPES buffer) at a pH between 7.0 and 8.0.

  • The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.

2. Cross-linking Reaction:

  • Prepare a fresh stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO).

  • Add the this compound solution to the protein sample to a final concentration that needs to be empirically determined (e.g., 1-5 mM).

  • Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30-60 minutes) to allow for the initial interaction of the aniline group with the protein, if applicable, or for the cross-linker to be in proximity to interacting partners.

  • Expose the sample to UV light (e.g., 365 nm) for a specific duration (e.g., 5-30 minutes) on ice to initiate photo-cross-linking. The optimal time and distance from the UV source should be determined empirically.

  • Quench the reaction by adding a quenching agent like excess free amino acids (e.g., Tris or glycine) to consume any unreacted nitrene intermediates.

3. Analysis of Cross-linked Products:

  • Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked complexes.

  • For identification of cross-linked peptides, excise the bands of interest from the gel.

  • Perform in-gel digestion using a suitable protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Utilize specialized cross-linking data analysis software (e.g., pLink, xQuest, MaxLynx) to identify the cross-linked peptides from the complex MS/MS data.[3][4] These software tools can handle the complexity of spectra generated from two linked peptides and can be configured to search for modifications corresponding to this compound.

  • Challenges in data analysis include the potential for a high number of false-positive identifications due to the non-specific nature of the cross-linker. Therefore, stringent filtering criteria and validation are essential.

Signaling Pathways and Logical Relationships

The application of this compound cross-linking can be instrumental in mapping signaling pathways by identifying direct protein-protein interactions.

Signaling_Pathway_Mapping cluster_workflow Workflow cluster_logic Logical Relationship Start Hypothesized Pathway Crosslinking This compound Cross-linking Start->Crosslinking MS_Analysis MS Analysis Crosslinking->MS_Analysis Interaction_Map Protein Interaction Map MS_Analysis->Interaction_Map Pathway_Validation Pathway Validation Interaction_Map->Pathway_Validation Protein_A Protein A Protein_B Protein B Protein_A->Protein_B Direct Interaction (Cross-link identified) Protein_C Protein C Protein_A->Protein_C Indirect Interaction (No Cross-link) Protein_B->Protein_C Direct Interaction (Cross-link identified)

Caption: Using this compound cross-linking to validate direct interactions within a hypothesized signaling pathway.

Conclusion

This compound, as a representative of aryl azide photo-cross-linkers, offers a valuable approach for capturing protein-protein interactions, particularly those not amenable to amine-reactive chemistries. However, researchers must be cognizant of its limitations, including lower cross-linking efficiency and the potential for non-specific reactions. Careful optimization of experimental conditions, particularly UV irradiation, and the use of sophisticated data analysis software are crucial for obtaining reliable and reproducible results. While direct quantitative comparisons with other cross-linkers are not extensively documented for this compound itself, the principles and comparative data available for the broader class of aryl azides provide a solid foundation for its informed application in protein interaction studies. As with any cross-linking strategy, the data obtained should be interpreted in the context of its inherent limitations and, where possible, validated by orthogonal methods.

References

Analyzing 4-Azidoaniline Cross-linking Data: A Comparative Guide to Software and Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of protein-protein interactions, photo-cross-linking with reagents like 4-Azidoaniline offers a powerful tool to capture transient and stable complexes. However, the analysis of the resulting mass spectrometry data can be a complex endeavor. This guide provides an objective comparison of commonly used software for analyzing this compound and other photo-cross-linking data, supported by experimental considerations and visual workflows.

Unraveling Protein Networks: The Software Landscape

The identification of cross-linked peptides from complex mass spectra is a significant bioinformatic challenge. Several software tools have been developed to address this, each with its own algorithms and strengths. While no single tool is exclusively designed for this compound, many are adept at handling the non-specific nature of photo-cross-linkers. Below is a comparative overview of prominent software packages.

Comparison of Software for Cross-Linking Data Analysis
FeatureMeroXXiSEARCHpLink 2XlinkX (within Proteome Discoverer)
Cross-linker Type Supports a wide range, including cleavable (e.g., DSBU, DSSO) and non-cleavable. Adaptable for photo-cross-linkers.Highly flexible, supports any cross-linker chemistry, including photo-cross-linkers like SDA.Supports various cross-linkers and is known for its high speed and reliability in large-scale studies.Supports any user-definable cross-linker (cleavable and non-cleavable), offering high flexibility.
Algorithm Highlights Utilizes a "RISEUP" mode for efficient identification of cleavable cross-links. Can perform searches in a "proteome-wide" mode.Employs a three-stage scoring process to confidently identify cross-linked peptides.Uses a two-stage open search strategy with fragment indexing, enabling fast and sensitive searches.Integrates into the Thermo Fisher Proteome Discoverer platform, leveraging its robust data processing environment.
Input Data Formats .mgf, .mzML, .mzXML.mgf, .mzML.raw, .mzXML, .mgfPrimarily Thermo .raw files, but can import other formats through Proteome Discoverer.
Output Formats CSV, mzIdentML, xVisCSV, mzIdentML, xiNETCSV, pLink viewer filesProteome Discoverer results files (.pdResult), which can be exported to various formats.
Key Advantages User-friendly interface, good for cleavable cross-linkers.High flexibility in defining cross-linkers and modifications. Good performance with photo-cross-linking data.Excellent speed and performance for large datasets. Systematic evaluation methods for credibility.Seamless integration with other proteomics tools within the Proteome Discoverer ecosystem.
Limitations May have lower identification rates for non-cleavable cross-linkers compared to specialized tools.Can have high system requirements for large datasets.Requires a commercial software platform (Proteome Discoverer).

Experimental Protocol: A Step-by-Step Guide for this compound Cross-Linking

This protocol provides a general framework for a photo-cross-linking experiment using an aryl azide-containing cross-linker like this compound. Optimization of specific steps, such as cross-linker concentration and UV exposure time, is crucial for successful experiments.

Materials:

  • Protein sample of interest in a suitable buffer (e.g., HEPES, PBS), free of primary amines (e.g., Tris) and strong nucleophiles.

  • This compound (or a suitable derivative).

  • UV lamp (e.g., 365 nm).

  • Reagents for quenching, reduction, alkylation, and enzymatic digestion (e.g., DTT, iodoacetamide, trypsin).

  • Materials for peptide cleanup and enrichment (e.g., C18 desalting columns, size-exclusion chromatography).

  • Mass spectrometer (e.g., Orbitrap-based instrument).

Procedure:

  • Protein Preparation: Ensure the protein sample is pure and in a buffer compatible with the cross-linking reaction.

  • Cross-linking Reaction:

    • Add the this compound cross-linker to the protein sample. The optimal molar ratio of cross-linker to protein should be determined empirically (e.g., starting with a 20:1 to 100:1 ratio).

    • Incubate the mixture in the dark for a specific period (e.g., 30-60 minutes) at room temperature to allow for the initial interaction of the cross-linker with the protein.

  • Photo-activation:

    • Expose the sample to UV light (e.g., 365 nm) on ice for a defined period (e.g., 5-30 minutes). The optimal exposure time needs to be determined to maximize cross-linking efficiency while minimizing protein damage.

  • Quenching: Quench the reaction by adding a scavenger molecule (e.g., a primary amine-containing buffer like Tris) to consume unreacted cross-linker.

  • Sample Preparation for Mass Spectrometry:

    • Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins (e.g., with urea or SDS), reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.

    • Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin. An overnight digestion at 37°C is common.

  • Peptide Enrichment (Optional but Recommended): Enrich for cross-linked peptides using techniques like size-exclusion chromatography (SEC), as cross-linked peptides are generally larger than linear peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Employ a data-dependent acquisition (DDA) method, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use one of the software tools described above to search the generated mass spectra against a protein sequence database.

    • Define the mass of the this compound cross-linker and its reactivity (e.g., targeting any amino acid upon photo-activation) in the software settings.

    • Validate the identified cross-linked peptides based on the software's scoring and false discovery rate (FDR) estimation.

Visualizing the Workflow and a Key Signaling Pathway

To better understand the experimental process and the biological context of cross-linking studies, the following diagrams illustrate a typical workflow and a well-studied signaling pathway.

experimental_workflow Experimental Workflow for this compound Cross-Linking ProteinSample Protein Sample AddCrosslinker Add this compound ProteinSample->AddCrosslinker UVActivation UV Activation (365 nm) AddCrosslinker->UVActivation Quenching Quench Reaction UVActivation->Quenching DenatureReduceAlkylate Denature, Reduce, Alkylate Quenching->DenatureReduceAlkylate Digestion Enzymatic Digestion (Trypsin) DenatureReduceAlkylate->Digestion Enrichment Enrich Cross-linked Peptides (SEC) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (e.g., XiSEARCH) LCMS->DataAnalysis

A typical experimental workflow for photo-cross-linking mass spectrometry.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. Cross-linking mass spectrometry can provide valuable insights into the protein-protein interactions that govern this pathway.

EGFR_signaling_pathway Simplified EGFR Signaling Pathway Interactions cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits STAT3 STAT3 EGFR->STAT3 Activates SHC1 SHC1 EGFR->SHC1 Recruits PIK3CA PIK3CA EGFR->PIK3CA Activates SOS1 SOS1 GRB2->SOS1 Activates RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates SHC1->GRB2 AKT1 AKT1 PIK3CA->AKT1 Activates

Key protein interactions in the EGFR signaling pathway.

Conclusion

The analysis of this compound cross-linking data, while complex, is well-supported by a variety of powerful software tools. The choice of software will depend on the specific experimental setup, the scale of the study, and the user's familiarity with different platforms. By combining a robust experimental protocol with the appropriate data analysis pipeline, researchers can effectively map protein-protein interactions and gain deeper insights into the intricate machinery of the cell. The continued development of both cross-linking chemistries and bioinformatic tools promises to further enhance our ability to explore the dynamic landscape of the proteome.

Safety Operating Guide

Proper Disposal of 4-Azidoaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

4-Azidoaniline and its salts are energetic and toxic compounds that demand meticulous handling and disposal protocols to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound, with a focus on chemical neutralization to mitigate its hazardous properties.

Immediate Safety and Handling Precautions

This compound is a hazardous substance and must be handled with extreme care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a flammable solid.[2] Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively.[3]

Key Handling Precautions:

  • Always work in a well-ventilated chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile gloves are a common recommendation), and chemical safety goggles.[1]

  • Avoid creating dust.[4]

  • Use spatulas made of non-metallic materials like plastic or ceramic to prevent the formation of highly sensitive metal azides.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[3]

  • Do not mix with halogenated solvents, as this can form extremely unstable di- and tri-azidomethane.[3]

Quantitative Hazard Data

The following table summarizes key quantitative safety data for this compound and its hydrochloride salt.

ParameterValueSource
LD50 Dermal 300 mg/kgChemicalBook
LC50 Inhalation (4h) 0.51 mg/L (Acute toxicity estimate)ChemicalBook
Melting Point 165 °C (decomposes)Sigma-Aldrich

Disposal Plan: Chemical Neutralization via Staudinger Reduction

The recommended procedure for the disposal of this compound is to first convert it into a more stable and less hazardous amine derivative through a chemical reaction. The Staudinger reaction is a well-established and mild method for reducing organic azides to primary amines using a phosphine, typically triphenylphosphine.[6] This process significantly reduces the toxicity and explosive potential of the compound.

Experimental Protocol: Staudinger Reduction of this compound for Disposal

This protocol outlines the conversion of this compound to the much less hazardous 1,4-diaminobenzene.

Materials:

  • This compound waste

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Appropriate glassware for quenching and waste collection

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask of appropriate size with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the this compound waste in anhydrous tetrahydrofuran (THF). A concentration of approximately 0.1 to 0.5 M is generally suitable.

  • Addition of Triphenylphosphine: To the stirred solution, slowly add triphenylphosphine. A slight excess (e.g., 1.1 to 1.5 equivalents) is recommended to ensure complete reduction. The addition of triphenylphosphine to the azide solution may cause a vigorous evolution of nitrogen gas and a temperature increase.[7]

  • Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 50-65°C) and stir. The reaction progress can be monitored by the cessation of nitrogen gas evolution. Allow the reaction to proceed for several hours (e.g., 2-6 hours) to ensure completion.[2]

  • Hydrolysis: After the initial reaction is complete, cool the mixture to room temperature. Add a significant excess of water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine (1,4-diaminobenzene) and triphenylphosphine oxide.[6] Stir the mixture vigorously for at least one hour.

  • Waste Collection: The resulting mixture, containing 1,4-diaminobenzene, triphenylphosphine oxide, and THF/water, should be collected in a designated hazardous waste container. Although the primary hazardous characteristic of the azide has been eliminated, the resulting solution should still be disposed of as chemical waste in accordance with local, state, and federal regulations.[5]

  • Labeling: Clearly label the waste container with all its constituents (1,4-diaminobenzene, triphenylphosphine oxide, THF, water).

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Safety cluster_reaction Chemical Neutralization (Staudinger Reduction) cluster_disposal Waste Management PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Dissolve Dissolve this compound in THF FumeHood->Dissolve AddPPh3 Slowly Add Triphenylphosphine Dissolve->AddPPh3 React Heat and Stir (Monitor N2 Evolution) AddPPh3->React Hydrolyze Cool and Add Water to Hydrolyze React->Hydrolyze Collect Collect Reaction Mixture in Waste Container Hydrolyze->Collect Label Label Waste Container with all Contents Collect->Label Dispose Dispose as Hazardous Waste (Follow Regulations) Label->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.